molecular formula C7H9NO3 B1520314 4-Hydroxybenzamide hydrate CAS No. 138169-57-0

4-Hydroxybenzamide hydrate

カタログ番号: B1520314
CAS番号: 138169-57-0
分子量: 155.15 g/mol
InChIキー: AHXBTSPVUITUAH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Hydroxybenzamide hydrate is a high-purity chemical reagent provided for non-clinical research applications. This compound is of significant interest in materials science and pharmaceutical research due to its well-characterized hydrated and unhydrated crystalline phases. Single crystals of the 1:1 hydrate phase have been grown and their structure solved by X-ray diffraction, enabling detailed study of its solid-state properties . Thermodynamic studies reveal key parameters, including an enthalpy of sublimation (ΔH sub ) of 117.8 ± 0.6 kJ·mol -1 for the anhydrate and crystal lattice energy differences that inform on the relative stability of the hydrate forms . These characteristics make 4-Hydroxybenzamide hydrate a valuable model compound for investigating host-guest interactions in molecular crystals and for research in crystal engineering and design, particularly in the formation and analysis of cocrystals . Furthermore, as a known natural product found in Berberis pruinosa , it possesses potential biological activity and has been investigated for its capacity to slow the progression of atherosclerosis . The hydrate crystallizes with a melting point of 161-162 °C . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





特性

IUPAC Name

4-hydroxybenzamide;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2.H2O/c8-7(10)5-1-3-6(9)4-2-5;/h1-4,9H,(H2,8,10);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHXBTSPVUITUAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20677617
Record name 4-Hydroxybenzamide--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20677617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138169-57-0
Record name 4-Hydroxybenzamide--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20677617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 4-Hydroxybenzamide Hydrate from p-Hydroxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive overview of the synthesis of 4-hydroxybenzamide hydrate from p-hydroxybenzoic acid, tailored for researchers, scientists, and professionals in drug development. 4-Hydroxybenzamide is a crucial intermediate in the pharmaceutical and agrochemical industries, notable for its role as a building block for complex molecules like the protein kinase C inhibitor, balanol.[1][2] This document details the primary synthetic pathways, offering step-by-step experimental protocols, comparative analysis of methodologies, and critical insights into reaction mechanisms and safety considerations. The guide is structured to provide not only procedural instructions but also the underlying scientific principles that govern the synthetic choices, ensuring a thorough and practical understanding for the intended audience.

Introduction: Significance of 4-Hydroxybenzamide

4-Hydroxybenzamide (p-hydroxybenzamide) is a versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[3] Its derivatives have been explored for a range of biological activities, including anti-inflammatory, antimicrobial, and antifungal properties.[1] The primary utility of 4-hydroxybenzamide in drug development lies in its function as a key structural motif for more complex bioactive molecules.[1][2] Given its industrial importance, the development of efficient, high-yield, and scalable synthetic routes from readily available starting materials like p-hydroxybenzoic acid is a subject of considerable interest.

This guide focuses on the prevalent methods for converting p-hydroxybenzoic acid into 4-hydroxybenzamide, providing a detailed examination of the chemical transformations, procedural nuances, and safety protocols essential for successful laboratory and potential scale-up synthesis.

Core Synthetic Pathways and Mechanistic Overview

The synthesis of 4-hydroxybenzamide from p-hydroxybenzoic acid is predominantly achieved through two strategic approaches:

  • Two-Step Esterification-Amidation: This is a classic and widely employed method. It first involves the esterification of p-hydroxybenzoic acid to form an intermediate ester, most commonly methyl p-hydroxybenzoate (methylparaben).[1] This ester is subsequently reacted with an ammonia source to yield the final amide product.[1]

  • Direct Amidation: This approach aims to form the amide bond in a single step directly from the carboxylic acid. This can be achieved using various nitrogen sources, such as methyl carbamate or urea, often requiring heat and a catalyst.[1][4]

The choice between these pathways is often dictated by factors such as the desired yield, purity requirements, availability of reagents, and the scalability of the process.

Two-Step Esterification-Amidation: A Closer Look

This reliable method proceeds in two distinct stages, as illustrated below:

G cluster_0 Step 1: Esterification cluster_1 Step 2: Amidation p-Hydroxybenzoic Acid p-Hydroxybenzoic Acid Methyl p-Hydroxybenzoate Methyl p-Hydroxybenzoate p-Hydroxybenzoic Acid->Methyl p-Hydroxybenzoate  + Methanol  H₂SO₄ (cat.)  Reflux 4-Hydroxybenzamide 4-Hydroxybenzamide Methyl p-Hydroxybenzoate->4-Hydroxybenzamide  + Aqueous Ammonia  Heat, Pressure

Figure 1: Two-step synthesis of 4-Hydroxybenzamide.

Step 1: Fischer Esterification

The first step is a classic Fischer esterification, a condensation reaction between the carboxylic acid group of p-hydroxybenzoic acid and an alcohol (typically methanol) in the presence of a strong acid catalyst, such as concentrated sulfuric acid.[5] The reaction is reversible, and to drive the equilibrium towards the ester product, an excess of the alcohol is often used, and the water formed during the reaction can be removed.[1][6]

Step 2: Amidation of the Ester

The resulting ester, methyl p-hydroxybenzoate, is then converted to 4-hydroxybenzamide through ammonolysis. This involves reacting the ester with a concentrated source of ammonia, such as aqueous ammonia, typically under elevated temperature and pressure in a sealed vessel.[2][7] The lone pair of electrons on the nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the displacement of the methoxy group and the formation of the more stable amide bond.

Direct Amidation Pathways

Direct amidation offers a more atom-economical route by potentially reducing the number of synthetic steps.

G cluster_0 Direct Amidation Routes p-Hydroxybenzoic Acid p-Hydroxybenzoic Acid 4-Hydroxybenzamide 4-Hydroxybenzamide p-Hydroxybenzoic Acid->4-Hydroxybenzamide  + Methyl Carbamate  DABCO (cat.), Heat  OR  + Urea, Heat

Figure 2: Direct amidation routes to 4-Hydroxybenzamide.

Method A: Via Methyl Carbamate

A patented process describes the direct reaction of p-hydroxybenzoic acid with methyl carbamate in the presence of a catalyst like triethylenediamine (DABCO).[1][8] The reaction is driven by heating the mixture, leading to the formation of 4-hydroxybenzamide with a high reported yield and purity.[8]

Method B: Via Acyl Chloride Intermediate

A classic, though less direct, method involves the activation of the carboxylic acid by converting it to an acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂).[2] The highly reactive acyl chloride is then treated with ammonia to form the amide. This method is effective but requires careful handling of the corrosive and water-reactive thionyl chloride.

Comparative Data of Synthesis Routes

The selection of a synthetic route is often guided by a quantitative comparison of key parameters such as yield and purity. The following table summarizes the reported data for the methods discussed.

Route Method Key Reagents Reported Yield Reported Purity
Two-Step Esterification-Amidationp-Hydroxybenzoic acid, Methanol, H₂SO₄, Aqueous Ammonia~86% (Esterification)[6], 98% (Amidation)[7]High
Direct Methyl Carbamatep-Hydroxybenzoic acid, Methyl carbamate, DABCO98.7%[8]99.5%[8]
Direct Acyl Chloridep-Hydroxybenzoic acid, Thionyl chloride, Aqueous AmmoniaNot explicitly stated, but generally highHigh, requires recrystallization

Detailed Experimental Protocols

Disclaimer: These protocols involve hazardous materials and should only be performed by trained professionals in a well-equipped laboratory with appropriate safety measures in place.

Protocol 1: Two-Step Esterification-Amidation

Step 1: Synthesis of Methyl p-Hydroxybenzoate

  • Reagents and Materials:

    • p-Hydroxybenzoic acid

    • Methanol

    • Concentrated Sulfuric Acid

    • Toluene

    • 3-necked round-bottom flask, reflux condenser, heating mantle, water separator (optional), vacuum filtration apparatus.

  • Procedure:

    • In the 3-necked flask, combine p-hydroxybenzoic acid and methanol. A molar ratio of 1:3 (acid to methanol) is recommended for a high yield.[1][6]

    • Add a catalytic amount of concentrated sulfuric acid and toluene.[1]

    • Heat the mixture to reflux (approximately 90-100°C) for at least one hour. A water separator can be used to remove the water formed during the reaction.[1]

    • After the reaction is complete, cool the mixture to approximately 5°C to crystallize the methyl p-hydroxybenzoate.[1][6]

    • Separate the crystalline product by vacuum filtration and dry.[1][6]

Step 2: Synthesis of 4-Hydroxybenzamide

  • Reagents and Materials:

    • Methyl p-hydroxybenzoate (from Step 1)

    • 28% Concentrated Aqueous Ammonia

    • High-pressure reaction kettle or suitable pressure vessel

    • Rotary evaporator

  • Procedure:

    • Place the methyl p-hydroxybenzoate and concentrated ammonia water into the reaction kettle.[2][7]

    • With stirring, heat the mixture to a temperature of 100-120°C and maintain it until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[2][7]

    • Cool the reaction solution.[2]

    • Concentrate the solution using a rotary evaporator until the volume is reduced to approximately 1.5 to 3 times the initial mass of the starting ester.[2]

    • Cool the concentrated solution in an ice bath to facilitate precipitation.[2]

    • Collect the white solid product by suction filtration, wash with cold deionized water, and dry under vacuum.[2]

Protocol 2: Direct Amidation via Acyl Chloride
  • Reagents and Materials:

    • p-Hydroxybenzoic acid

    • Thionyl chloride (SOCl₂)

    • Toluene

    • N,N-dimethylformamide (DMF) (catalytic amount)

    • Concentrated Aqueous Ammonia

    • Dichloromethane or Tetrahydrofuran (anhydrous)

    • Round-bottom flask, reflux condenser, gas trap, dropping funnel, ice bath.

  • Procedure:

    Part A: Acyl Chloride Formation

    • In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend p-hydroxybenzoic acid (1 equivalent) in toluene containing a catalytic amount of DMF.[2]

    • Slowly add thionyl chloride (~1.2 equivalents) dropwise to the stirred suspension at room temperature.[2]

    • After the addition is complete, heat the mixture to reflux (or at 30-65°C) for 2-5 hours, or until the evolution of HCl and SO₂ gases ceases.[2]

    • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 4-hydroxybenzoyl chloride.[2]

    Part B: Amidation

    • Caution: This step is highly exothermic and must be performed in a well-ventilated fume hood.[2]

    • Dissolve the crude 4-hydroxybenzoyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane or THF) and cool the solution in an ice bath to 0°C.[2]

    • Slowly add an excess of concentrated aqueous ammonia with vigorous stirring. A white precipitate will form immediately.[2]

    • After the addition of ammonia is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.[2]

    • Filter the solid product and wash thoroughly with cold water to remove ammonium chloride.[2]

    • Recrystallize the crude product from hot water or an ethanol/water mixture to obtain pure 4-Hydroxybenzamide.[2]

Safety and Handling Considerations

The synthesis of 4-hydroxybenzamide involves the use of several hazardous chemicals that require strict adherence to safety protocols.

Thionyl Chloride (SOCl₂)
  • Hazards: Thionyl chloride is toxic if inhaled, harmful if swallowed, and causes severe skin burns and eye damage.[4][9][10] It reacts violently with water, liberating toxic gases such as hydrogen chloride and sulfur dioxide.[4][11]

  • Handling:

    • Always handle thionyl chloride in a well-ventilated chemical fume hood.[9]

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, protective clothing, and eye/face protection.[4][10]

    • Keep away from water and moisture.[4][10] Store under an inert gas in a tightly closed container in a dry place.[4][10]

  • Spill and Disposal:

    • In case of a spill, absorb with an inert material and dispose of as hazardous waste. Do not use water to clean up spills.[4][10]

    • Dispose of surplus and non-recyclable solutions through a licensed disposal company.[4]

Aqueous Ammonia (Ammonium Hydroxide)
  • Hazards: Concentrated aqueous ammonia is corrosive and can cause severe skin burns and eye damage.[12][13] The vapors are irritating to the respiratory system.[12][14]

  • Handling:

    • Work in a well-ventilated area or a fume hood to avoid inhaling fumes.[14]

    • Wear safety goggles or a face shield, chemical-resistant gloves (nitrile or neoprene), and a lab coat.[14]

    • Store in a cool, dry area away from heat and direct sunlight, and away from incompatible materials like acids and oxidizing agents.[14]

  • Spill and Disposal:

    • For spills, use absorbent materials like vermiculite or sand.[14]

    • Neutralize with a suitable agent before disposal, in accordance with local regulations. Do not pour directly down the drain without neutralization.[14]

Product Characterization

The final product, 4-hydroxybenzamide, should be characterized to confirm its identity and purity.

  • Melting Point: The literature melting point for 4-hydroxybenzamide is 161-162°C.[2][15]

  • Spectroscopic Methods:

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy can be used to confirm the chemical structure.

    • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the amide and hydroxyl functional groups.

  • Chromatography: High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC) can be used to assess the purity of the product.[2]

Conclusion

The synthesis of 4-hydroxybenzamide hydrate from p-hydroxybenzoic acid can be successfully achieved through several well-established methods. The two-step esterification-amidation route is a reliable and high-yielding approach, while direct amidation methods, particularly with methyl carbamate, offer a more streamlined process with excellent reported yields and purity. The choice of synthetic strategy will depend on the specific requirements of the research or development project, including scale, cost, and available equipment. Adherence to rigorous safety protocols is paramount, especially when handling hazardous reagents like thionyl chloride and concentrated ammonia. Proper characterization of the final product is essential to ensure the desired quality and purity for its intended applications in drug development and other scientific endeavors.

References

  • Synthesis of 4-Hydroxybenzamide from p-Hydroxybenzoic Acid: An In-depth Technical Guide. Benchchem.
  • Thionyl chloride - Safety D
  • Safety D
  • Thionyl chloride - Safety D
  • Application Note: Synthesis and Optimiz
  • Working with Ammonium Hydroxide (NH₄OH): A Comprehensive Guide. (2024-10-27). Lab Manager.
  • Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY D
  • 4-Hydroxybenzamide synthesis. ChemicalBook.
  • Aqueous Ammonia.
  • ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester. CABI Digital Library.
  • Introducing 4-Hydroxybenzamide: Unlocking Endless Possibilities in Chemical Applic
  • 4-Hydroxybenzamide. Sigma-Aldrich.
  • Esters. 4College.co.uk.
  • Synthesis method of 4-Hydroxythiobenzamide.
  • Aqua Ammonia 29%. (2024-06-04). CF Industries.

Sources

An In-depth Technical Guide to the Solubility of 4-Hydroxybenzamide Hydrate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Solubility Landscape for Enhanced Drug Development

In the realm of pharmaceutical sciences, the journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges. Among the most critical physicochemical hurdles is solubility. For a drug to exert its therapeutic effect, it must first dissolve in a biological medium to be absorbed. Poor solubility can lead to low bioavailability, therapeutic inefficacy, and ultimately, the failure of a promising compound. 4-Hydroxybenzamide, a compound with demonstrated biological activities, including potential anti-atherosclerotic effects, presents its own set of solubility challenges, particularly in its hydrated form.[1] This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive technical understanding of the solubility of 4-Hydroxybenzamide hydrate in organic solvents. By elucidating the underlying principles and providing robust experimental methodologies, this document aims to empower scientists to make informed decisions in formulation development, crystallization process design, and overall drug candidate selection.

Physicochemical Profile of 4-Hydroxybenzamide Hydrate

A thorough understanding of a molecule's intrinsic properties is fundamental to predicting and interpreting its solubility behavior. 4-Hydroxybenzamide can exist in both anhydrous and hydrated crystalline forms.[2] The presence of water molecules within the crystal lattice of the hydrate significantly influences its physical and chemical characteristics.[3]

Table 1: Physicochemical Properties of 4-Hydroxybenzamide and its Hydrate

Property4-Hydroxybenzamide (Anhydrous)4-Hydroxybenzamide Hydrate (Monohydrate)Reference(s)
Chemical Formula C₇H₇NO₂C₇H₇NO₂ · H₂O[4]
Molecular Weight 137.14 g/mol 155.15 g/mol [4]
CAS Number 619-57-8138169-57-0[4][5]
Appearance White crystalline solid or powderWhite crystalline solid[5][6]
Melting Point 161-162 °C~195-197 °C[5][7][8]
pKa ~8.60 (Predicted)Not explicitly found, but expected to be similar to the anhydrous form.[6][8]
LogP (Predicted) ~0.3Not explicitly found, but the presence of water of hydration does not alter the intrinsic lipophilicity of the molecule itself.[4]

The molecular structure of 4-Hydroxybenzamide, featuring a polar aromatic ring, a hydroxyl group, and an amide group, allows for extensive hydrogen bonding. In the hydrated form, water molecules are integral to the crystal lattice, participating in a complex network of hydrogen bonds.[2][9] This robust hydrogen bonding network contributes to the thermodynamic stability of the hydrate under normal conditions.[3]

The dissolution of a hydrated crystal involves overcoming the lattice energy, which includes the energy of the hydrogen bonds with the water molecules, followed by the solvation of the drug molecule by the solvent. This process can be energetically different from the dissolution of the anhydrous form, which often has a different crystal lattice energy.[10][11] Typically, the dissolution of a hydrate is an endothermic process, as the energy required to break the crystal lattice is not fully compensated by the enthalpy of solvation.[10]

The Imperative of Solvent Selection in Pharmaceutical Development

The choice of organic solvents in the pharmaceutical industry is a critical decision governed by a multitude of factors, including solubilizing power, safety, environmental impact, and regulatory acceptance. The International Council for Harmonisation (ICH) has established guidelines (Q3C) that classify residual solvents based on their risk to human health.[12][13][14][15]

  • Class 1 solvents are to be avoided as they are known or suspected carcinogens and environmental hazards.

  • Class 2 solvents have inherent toxicity and their use should be limited.

  • Class 3 solvents have low toxic potential and are generally considered safer for use in pharmaceutical manufacturing.

Therefore, when selecting solvents for solubility studies and subsequent process development, it is imperative to consult the latest ICH Q3C guidelines to ensure patient safety and regulatory compliance.[12][13][16]

Experimental Determination of Solubility: A Validated Approach

Due to a lack of comprehensive, publicly available quantitative solubility data for 4-Hydroxybenzamide hydrate in a wide range of organic solvents, this section provides a detailed, field-proven experimental protocol for its determination. The shake-flask method, considered the gold standard for thermodynamic solubility measurement, is described here, coupled with High-Performance Liquid Chromatography (HPLC) for accurate quantification.[17][18][19][20]

The Shake-Flask Method: A Step-by-Step Protocol

The shake-flask method involves equilibrating an excess of the solid solute with the solvent of interest until a saturated solution is achieved.

Materials and Equipment:

  • 4-Hydroxybenzamide hydrate

  • Selected organic solvents (HPLC grade)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.45 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • Analytical balance

  • HPLC system with UV detector

Protocol:

  • Preparation: Add an excess amount of 4-Hydroxybenzamide hydrate to a series of vials, each containing a known volume of a different organic solvent. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 100 rpm).[20] Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[20]

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand at the set temperature for at least 24 hours to allow the undissolved solid to settle.[18]

  • Sampling: Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.

  • Quantification: Dilute the filtered, saturated solution with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the calibrated range of the analytical method. Analyze the diluted samples using a validated HPLC method.

Quantification by High-Performance Liquid Chromatography (HPLC)

A robust and validated HPLC method is crucial for the accurate quantification of 4-Hydroxybenzamide in the saturated solvent samples.[21][22][23][24]

Table 2: Recommended HPLC Parameters for 4-Hydroxybenzamide Quantification

ParameterRecommended Setting
HPLC System HPLC with UV-Vis Detector
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water with 0.1% Phosphoric Acid (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL

Reference: [21]

Calibration: Prepare a series of standard solutions of 4-Hydroxybenzamide of known concentrations in the mobile phase. Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration. The linearity of the calibration curve should be established with a correlation coefficient (R²) of >0.999.[22]

Experimental Workflow Diagram

G cluster_prep 1. Sample Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_samp 4. Sampling & Dilution cluster_anal 5. Analysis prep1 Add excess 4-Hydroxybenzamide hydrate to solvent in vials equil1 Seal vials and place in temperature-controlled shaker prep1->equil1 equil2 Agitate for 24-48 hours equil1->equil2 sep1 Cease agitation and allow solid to settle (24h) equil2->sep1 samp1 Withdraw supernatant sep1->samp1 samp2 Filter through 0.45 µm filter samp1->samp2 samp3 Dilute to known concentration samp2->samp3 anal1 Inject into HPLC system samp3->anal1 anal2 Quantify using calibration curve anal1->anal2

Caption: Conceptual diagram of the dissolution process of 4-Hydroxybenzamide hydrate.

Practical Implications for Drug Development

A comprehensive understanding of the solubility of 4-Hydroxybenzamide hydrate in various organic solvents is paramount for several key aspects of drug development:

  • Crystallization and Purification: The selection of an appropriate solvent system is crucial for obtaining the desired crystalline form (hydrate vs. anhydrate) with high purity and yield.

  • Formulation Development: Solubility data guides the selection of excipients and the development of suitable dosage forms, such as oral solutions, suspensions, or solid dispersions. For instance, co-crystallization with other molecules has been shown to potentially increase the solubility of poorly soluble drugs. [1]* Process Scale-up: A robust solubility dataset is essential for the design and optimization of manufacturing processes, ensuring consistency and quality of the final drug product.

Conclusion

While a comprehensive, publicly available dataset on the solubility of 4-Hydroxybenzamide hydrate in a wide array of organic solvents remains elusive, this technical guide provides the necessary framework for its systematic and accurate determination. By understanding the physicochemical properties of the hydrate, adhering to established experimental protocols such as the shake-flask method coupled with HPLC analysis, and considering the underlying principles of molecular interactions, researchers can generate the critical data needed to advance the development of 4-Hydroxybenzamide-based therapeutics. This guide serves not as a static repository of data, but as a dynamic tool to empower scientists in their pursuit of developing safe and effective medicines.

References

  • International Council for Harmonisation. (2021). ICH Harmonised Guideline Q3C(R8): Impurities: Guideline for Residual Solvents. [Link]

  • Therapeutic Goods Administration. (n.d.). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. [Link]

  • Oreate AI Blog. (2026). ICH Q3C Guidelines for Residual Solvents (R9) Technical Document. [Link]

  • International Council for Harmonisation. (2019). ICH Harmonised Guideline Q3C(R6): Impurities: Guideline for Residual Solvents. [Link]

  • European Medicines Agency. (n.d.). ICH Q3C (R9) Residual solvents - Scientific guideline. [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]

  • Szałapska, K., et al. (2020). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. Molecules, 25(19), 4585. [Link]

  • ChemBK. (2024). p-Hydroxybenzamide. [Link]

  • Furuishi, T., et al. (2009). Determination of aqueous solubility by heating and equilibration: A technical note. The AAPS Journal, 11(2), 295–298. [Link]

  • de Oliveira, A. C., et al. (2021). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 57. [Link]

  • Quora. (2020). Why is it that when anhydrous salts, which can exist in hydrated form dissolves, its enthalpy of solution is usually negative whereas when hydrated form of the same salt dissolves, its enthalpy of solution is always positive?. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Hydroxybenzamide. PubChem Compound Database. [Link]

  • Hansen, L. K., Perlovich, G. L., & Bauer-Brandl, A. (2007). 4-Hydroxybenzamide. Acta Crystallographica Section E: Structure Reports Online, 63(5), o2362. [Link]

  • Homework.Study.com. (n.d.). There is a large difference between the H of dissolution of an anhydrous salt dissolved in.... [Link]

  • ResearchGate. (2007). (PDF) 4-Hydroxybenzamide. [Link]

  • Chemdad. (n.d.). 4-Hydroxybenzamide. [Link]

  • LookChem. (n.d.). Cas 138169-57-0,Benzamide, 4-hydroxy-, monohydrate. [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-Hydroxybenzamide (CAS 619-57-8). [Link]

  • Study.com. (n.d.). Hydrates & Anhydrates | Definition, Formula & Examples. [Link]

  • YouTube. (2021). Hydrogen bonding. [Link]

  • Sciencemadness.org. (2012). Solubility of anhydrous salts vs hydrates. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Hydroxybenzoic acid. [Link]

  • Ryan, J. J., et al. (2020). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. Metabolites, 10(11), 458. [Link]

Sources

A Comprehensive Technical Guide to the Physical Characteristics of 4-Hydroxybenzamide Hydrate Crystals

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the physical characteristics of 4-Hydroxybenzamide (4-HBA) hydrate crystals. As a molecule of interest in pharmaceutical development, understanding its solid-state properties, particularly the formation of hydrates, is critical for controlling its stability, solubility, and bioavailability.[1] This document, structured with the practicing scientist in mind, delves into the crystallographic, thermodynamic, and spectroscopic nuances of 4-HBA's hydrated and anhydrous forms.

The Significance of Hydration in 4-Hydroxybenzamide

4-Hydroxybenzamide is a versatile organic compound with applications in pharmaceuticals and as a precursor in organic synthesis.[1][2] The presence of both hydrogen bond donor and acceptor groups in its structure facilitates the formation of various crystalline arrangements, including polymorphs and solvates. Water, being a ubiquitous solvent, can be incorporated into the crystal lattice of 4-HBA to form hydrates. These hydrated forms can exhibit distinct physicochemical properties compared to the anhydrous material, impacting everything from manufacturing processes to therapeutic efficacy.[3]

This guide focuses on the known hydrated forms of 4-HBA, primarily the monohydrate (1:1) and a dihydrate (2:1), and provides a comparative analysis with the anhydrous form.

Crystallographic Characterization of 4-Hydroxybenzamide Hydrates

The definitive identification and characterization of crystalline forms are achieved through single-crystal and powder X-ray diffraction (XRD). These techniques provide fundamental information about the crystal lattice, molecular packing, and hydrogen bonding networks.

Crystal Systems and Space Groups

Studies have revealed that 4-Hydroxybenzamide can crystallize in different forms depending on the crystallization conditions. The anhydrous form of 4-HBA crystallizes in the monoclinic system with the space group P2₁/c.[4] The monohydrate, with a 1:1 stoichiometry of 4-HBA to water, also crystallizes in the monoclinic system.[5][6] A 2:1 hydrate has also been reported.[5][6][7]

Table 1: Comparative Crystallographic Data for 4-Hydroxybenzamide Anhydrate and Monohydrate

ParameterAnhydrous 4-HBA4-HBA Monohydrate
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁/cP2₁/n
a (Å)4.5828 (15)12.134(3)
b (Å)8.825 (3)3.840(2)
c (Å)15.888 (5)16.039(3)
β (°)92.45 (3)90.53(2)
Volume (ų)642.5 (3)746.7 (2)
Z44

Data sourced from Hansen et al. (2007) and Kashino et al. (1991) as cited in Perlovich et al. (2007).[4][8]

The incorporation of water molecules into the crystal lattice leads to a significant increase in the unit cell volume of the monohydrate compared to the anhydrous form.[4] The water molecules in the hydrate play a crucial role in stabilizing the crystal structure through the formation of an extensive hydrogen bond network. In the monohydrate, water molecules act as bridges, connecting adjacent 4-HBA molecules.[4]

Experimental Protocol: Single-Crystal X-ray Diffraction

The following provides a generalized, yet critical, workflow for the crystallographic analysis of 4-HBA hydrates.

Step 1: Crystal Growth

  • Anhydrous Crystals: Single crystals of anhydrous 4-HBA can be grown by slow evaporation from a saturated acetone solution.[9]

  • Hydrate Crystals: The monohydrate of 4-HBA is typically obtained by cooling a saturated aqueous solution from an elevated temperature (e.g., 50°C) to room temperature.[9]

Step 2: Data Collection

  • Crystal Mounting: A suitable single crystal is carefully selected and mounted on a goniometer head.

  • Diffractometer Setup: Data is collected on a single-crystal X-ray diffractometer, typically using Mo Kα or Cu Kα radiation.[10] The crystal is maintained at a constant temperature, often 100 K or 293 K, during data collection.

  • Data Acquisition: A series of diffraction images are collected as the crystal is rotated.

Step 3: Structure Solution and Refinement

  • Data Processing: The collected diffraction data are processed to integrate the reflection intensities and apply necessary corrections.

  • Structure Solution: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.[10]

  • Structure Refinement: The atomic coordinates and thermal parameters are refined against the experimental data to improve the agreement between the calculated and observed structure factors.

experimental_workflow

Thermal Analysis of 4-Hydroxybenzamide Hydrates

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are indispensable for characterizing the stability and dehydration behavior of hydrated crystals.

Dehydration and Thermal Stability

TGA measures the change in mass of a sample as a function of temperature, providing clear evidence of dehydration events. DSC measures the heat flow into or out of a sample during a temperature change, revealing endothermic or exothermic transitions such as melting and desolvation.

For 4-HBA monohydrate, TGA would show a weight loss corresponding to one mole of water per mole of 4-HBA. The temperature at which this dehydration occurs is a measure of the thermal stability of the hydrate. The DSC thermogram would show an endothermic peak associated with this dehydration.[11] Following dehydration, the resulting anhydrous 4-HBA will melt at a higher temperature.

Table 2: Key Thermal Events for 4-Hydroxybenzamide Forms

Crystalline FormThermal EventOnset Temperature (°C)Enthalpy Change (kJ/mol)
4-HBA MonohydrateDehydration~80-100Requires experimental determination
Anhydrous 4-HBAMelting~161-162~25.2

Melting point data from various sources.[2] Enthalpy of fusion from Chemeo.[12] Dehydration temperature is an expected range and requires specific experimental data for confirmation.

Experimental Protocol: DSC and TGA Analysis

A coupled TGA-DSC analysis provides the most comprehensive thermal characterization.

Step 1: Sample Preparation

  • Accurately weigh 3-5 mg of the 4-HBA hydrate crystals into an aluminum DSC pan.

  • For TGA, use a ceramic or platinum pan.

  • If studying dehydration, use a pinhole lid to allow for the escape of water vapor. For melting point determination of a stable compound, a hermetically sealed pan can be used.[11]

Step 2: Instrument Setup

  • Place the sample pan and an empty reference pan into the DSC or TGA instrument.

  • Purge the instrument with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).

Step 3: Thermal Program

  • Equilibrate the sample at a starting temperature, for example, 25°C.

  • Ramp the temperature at a controlled rate, typically 10°C/min, to a final temperature above the expected melting point of the anhydrous form (e.g., 200°C).

Step 4: Data Analysis

  • From the TGA curve, determine the percentage weight loss and the temperature range of dehydration.

  • From the DSC curve, determine the onset temperature and the enthalpy of the dehydration and melting endotherms by integrating the peak areas.

thermal_analysis_workflow

Spectroscopic Characterization

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable insights into the molecular structure and hydrogen bonding within the different crystalline forms of 4-HBA.

Distinguishing Hydrates from Anhydrous Form

The presence of water molecules in the hydrate crystals gives rise to characteristic vibrational modes that are absent in the spectrum of the anhydrous form.

  • O-H Stretching: The O-H stretching region (typically 3000-3600 cm⁻¹) in the FTIR and Raman spectra is particularly informative. The hydrate will show additional broad bands in this region corresponding to the stretching vibrations of the water molecules. The positions and shapes of these bands can provide information about the strength of the hydrogen bonds involving the water molecules.[3]

  • H-O-H Bending: A bending vibration for the water molecule is typically observed around 1600-1650 cm⁻¹ in the IR spectrum.[13]

  • Lattice Vibrations: In the low-frequency region of the Raman spectrum (below 200 cm⁻¹), differences in the lattice vibrations between the anhydrous and hydrated forms can be observed, reflecting the changes in the crystal packing.

Experimental Protocol: FTIR and Raman Spectroscopy

FTIR Spectroscopy (Attenuated Total Reflectance - ATR)

  • Sample Preparation: Place a small amount of the crystal powder directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Analysis: Compare the spectra of the anhydrous and hydrated forms, paying close attention to the O-H stretching and H-O-H bending regions.

Raman Spectroscopy

  • Sample Preparation: Place a small amount of the crystal powder on a microscope slide or in a capillary tube.

  • Data Acquisition: Excite the sample with a laser (e.g., 785 nm) and collect the scattered light.

  • Analysis: Compare the spectra, looking for differences in the O-H stretching region and the low-frequency lattice modes. Water is a weak Raman scatterer, which can be an advantage when studying aqueous systems or moist samples.[14]

Thermodynamic Stability

The relative stability of the anhydrous and hydrated forms of a compound is crucial for determining which form will be most stable under given storage and processing conditions. The thermodynamic stability of the different crystalline phases of 4-hydroxybenzamide has been estimated through sublimation and solution calorimetry experiments.[7]

The crystal lattice energies, which represent the energy required to separate the molecules in the crystal into the gas phase, have been determined for the anhydrous form and the 1:1 and 2:1 hydrates.[7] The differences in crystal lattice energies between the 2:1 and 1:1 hydrates and the anhydrous phase were found to be 2.2 and 6.2 kJ·mol⁻¹, respectively.[7] This indicates that the hydrates are thermodynamically more stable than the anhydrous form under the conditions of the study, with the 1:1 hydrate being the most stable.

Conclusion

The physical characteristics of 4-Hydroxybenzamide hydrate crystals are multifaceted and have significant implications for its use in pharmaceutical applications. This guide has provided a comprehensive overview of the key analytical techniques and experimental considerations for characterizing these materials. A thorough understanding of the crystallography, thermal behavior, and spectroscopic signatures of the different hydrated and anhydrous forms is essential for ensuring the quality, stability, and performance of any 4-HBA-containing product. The protocols and data presented herein serve as a valuable resource for scientists and researchers in the field of drug development and materials science.

References

  • Perlovich, G. L., Hansen, L. Kr., Volkova, T. V., Mirza, S., Manin, A. N., & Bauer-Brandl, A. (2007). Thermodynamic and Structural Aspects of Hydrated and Unhydrated Phases of 4-Hydroxybenzamide. Crystal Growth & Design, 7(12), 2643–2648.
  • Perlovich, G. L., Hansen, L. Kr., Volkova, T. V., Mirza, S., Manin, A. N., & Bauer-Brandl, A. (2007). Thermodynamic and Structural Aspects of Hydrated and Unhydrated Phases of 4-Hydroxybenzamide.
  • Hansen, L. K., Perlovich, G. L., & Bauer-Brandl, A. (2007). 4-Hydroxybenzamide. Acta Crystallographica Section E: Structure Reports Online, 63(5), o2362.
  • BenchChem. (2025).
  • Perlovich, G. L., Hansen, L. Kr., Volkova, T. V., Mirza, S., Manin, A. N., & Bauer-Brandl, A. (2007). Thermodynamic and Structural Aspects of Hydrated and Unhydrated Phases of 4-Hydroxybenzamide. American Chemical Society.
  • ChemicalBook. (n.d.). 4-Hydroxybenzamide synthesis.
  • PubChem. (n.d.). 4-Hydroxybenzamide.
  • IUCr. (2014). Crystal structure of 4-(3-carboxypropanamido)
  • TA Instruments. (n.d.).
  • ChemicalBook. (n.d.). 4-Hydroxybenzamide(619-57-8).
  • Sci-Hub. (n.d.).
  • Cheméo. (n.d.). Chemical Properties of 4-Hydroxybenzamide (CAS 619-57-8).
  • ResearchGate. (2013). Thermodynamic and structural aspects of hydroxybenzamide molecular crystals study.
  • PMC. (2020). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances.
  • Impactfactor. (2022).
  • ResearchGate. (n.d.).
  • CymitQuimica. (n.d.).
  • Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods.
  • Chemical Methodologies. (n.d.).
  • ChemicalBook. (n.d.). 4-Hydroxybenzamide | 619-57-8.
  • ResearchGate. (n.d.). Thermodynamic and Structural Aspects of Hydrated and Unhydrated Phases of 4-Hydroxybenzamide | Request PDF.
  • MDPI. (2023).
  • Scientific & Academic Publishing. (2024).
  • PubMed. (2020).

Sources

4-Hydroxybenzamide hydrate CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Hydroxybenzamide and its Hydrate

Executive Summary: This guide provides a comprehensive technical overview of 4-hydroxybenzamide and its hydrate form, tailored for researchers, scientists, and drug development professionals. It covers the compound's chemical identity, physicochemical properties, detailed synthesis protocols, and key applications in medicinal chemistry and materials science. By synthesizing information from peer-reviewed literature and established chemical databases, this document serves as an authoritative resource for understanding and utilizing 4-hydroxybenzamide in a laboratory and industrial context.

Introduction: The Versatility of a Benzamide Derivative

4-Hydroxybenzamide is an aromatic amide that has garnered significant interest in the scientific community due to its versatile applications.[1] It is a naturally occurring compound, having been identified in organisms such as Oxytropis falcata, Houttuynia cordata, and Streptomyces tendae.[2] Structurally, it features a hydroxyl group at the para position of the benzene ring, which imparts unique chemical reactivity and allows for its use as a crucial intermediate in the synthesis of more complex molecules.[1]

This compound and its derivatives are explored for a wide range of biological activities, including antimycobacterial, antifungal, antimicrobial, and antioxidant properties.[2] In the pharmaceutical industry, it is a key building block for the synthesis of various drugs, most notably balanol, a potent inhibitor of protein kinase C (PKC).[3][4] Furthermore, its ability to form cocrystals has been shown to dramatically increase the solubility of poorly soluble drugs like itraconazole.[2] This guide will delve into the essential technical details of 4-hydroxybenzamide, with a particular focus on its synthesis and practical applications.

Chemical Identity and Physicochemical Properties

The accurate identification and characterization of a chemical compound are fundamental to its successful application. 4-Hydroxybenzamide can exist in both anhydrous and hydrated forms.

Key Identifiers:

  • Compound Name: 4-Hydroxybenzamide

  • Synonyms: p-Hydroxybenzamide[1][5]

  • CAS Number (Anhydrous): 619-57-8[1][5][6][7][8][9][10][11]

  • CAS Number (Hydrate): 138169-57-0[6]

  • Molecular Formula (Anhydrous): C₇H₇NO₂[1][5][6][7][8][9][10][12]

  • Molecular Weight (Anhydrous): 137.14 g/mol [1][6][9][10][11][12]

  • IUPAC Name: 4-hydroxybenzamide[8][12]

The following table summarizes the key physicochemical properties of 4-hydroxybenzamide, providing researchers with essential data for experimental design and execution.

PropertyValueSource(s)
Appearance White crystalline powder[1][5]
Melting Point 161-162 °C[5][13]
Solubility Low solubility in water; soluble in organic solvents like ethanol and esters.[5]
pKa 8.60 ± 0.13 (Predicted)[13]
Storage Sealed in a dry environment at room temperature.[6][13]

Synthesis of 4-Hydroxybenzamide: Pathways and Protocols

The efficient synthesis of 4-hydroxybenzamide is critical for its application in various fields. The primary precursor for its production is p-hydroxybenzoic acid. Two main synthetic strategies are commonly employed: a direct, one-step amidation and a two-step esterification-amidation process.[3] The selection of a particular route is often dictated by factors such as desired yield, purity requirements, and scalability.

Core Synthesis Pathways
  • Direct Amidation: This approach involves the direct reaction of the carboxylic acid group of p-hydroxybenzoic acid with a nitrogen source.[3] This method is advantageous due to its single-step nature, which can lead to higher efficiency and atom economy. Common reagents for this conversion include urea or methyl carbamate, often in the presence of a catalyst and under thermal conditions.[3][4]

  • Two-Step Esterification-Amidation: This widely-used method first involves the esterification of p-hydroxybenzoic acid to form an intermediate, typically methyl p-hydroxybenzoate (methylparaben).[3] This ester is then subsequently reacted with an ammonia source to yield the final 4-hydroxybenzamide product.[3][4]

The following diagram illustrates the workflow for the two-step synthesis of 4-hydroxybenzamide.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Amidation p-Hydroxybenzoic_Acid p-Hydroxybenzoic Acid Reflux Reflux (90-100°C) p-Hydroxybenzoic_Acid->Reflux Methanol Methanol Methanol->Reflux Sulfuric_Acid H₂SO₄ (catalyst) Sulfuric_Acid->Reflux Methyl_p-Hydroxybenzoate Methyl p-Hydroxybenzoate Reflux->Methyl_p-Hydroxybenzoate Heating Heat (100-120°C) in Sealed Reactor Methyl_p-Hydroxybenzoate->Heating Methyl_p-Hydroxybenzoate->Heating Intermediate Ammonia Concentrated Ammonia Ammonia->Heating 4-Hydroxybenzamide 4-Hydroxybenzamide Heating->4-Hydroxybenzamide

Caption: Workflow for the two-step synthesis of 4-hydroxybenzamide.

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis of 4-hydroxybenzamide.

Protocol 1: Direct Amidation via Methyl Carbamate [4]

This one-pot synthesis method offers high yield and efficiency.

  • Reagents and Materials:

    • p-Hydroxybenzoic acid (139.6 g)

    • Methyl carbamate (90.7 g)

    • 1,4-diazabicyclo[2.2.2]octane (DABCO) catalyst (4.2 g)

    • Suitable reactor with heating and stirring capabilities.

  • Procedure:

    • Combine p-hydroxybenzoic acid, methyl carbamate, and DABCO in the reactor.

    • With stirring, slowly heat the mixture to 130°C over 30 minutes.

    • Continue to gradually increase the temperature to 180°C and maintain for approximately 4 hours.

    • Monitor the reaction's progress using HPLC until the starting material is consumed (<0.1%).

    • After completion, recover unreacted methyl carbamate and the DABCO catalyst via vacuum distillation.

    • The remaining white powder is the 4-hydroxybenzamide product.

Protocol 2: Two-Step Synthesis via Ammonolysis of Methyl 4-Hydroxybenzoate [4]

This protocol is adapted from an industrial method known for high yields and purity.

  • Step A: Esterification of p-Hydroxybenzoic Acid [3]

    • In a 3-necked flask, combine p-hydroxybenzoic acid and methanol in a 1:3 molar ratio.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux (approximately 90-100°C) for at least one hour.

    • Upon completion, cool the mixture to approximately 5°C to crystallize the methyl p-hydroxybenzoate.

    • Separate the crystalline product by vacuum filtration and dry.

  • Step B: Ammonolysis of Methyl 4-Hydroxybenzoate [4]

    • In a high-pressure reaction kettle, combine methyl 4-hydroxybenzoate (e.g., 8.6 g, 0.060 mol) and 28% concentrated aqueous ammonia (e.g., 150 mL).

    • Seal the reactor and, with constant stirring, heat the mixture to a temperature between 100-120°C.

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is completely consumed.

    • Cool the reaction mixture to room temperature.

    • Concentrate the solution using a rotary evaporator.

    • Cool the concentrated solution in an ice bath to facilitate precipitation.

    • Collect the white solid product by suction filtration, wash with cold deionized water, and dry under a vacuum.

Applications in Research and Drug Development

4-Hydroxybenzamide serves as a valuable building block in several areas of chemical and pharmaceutical research.[14]

  • Pharmaceutical Intermediate: Its most prominent role is as a key intermediate in the synthesis of pharmaceuticals.[1][14] As previously mentioned, it is a precursor to balanol, a potent PKC inhibitor.[2][3] The development of such kinase inhibitors is a significant area of cancer research.

  • Agrochemicals: The compound is utilized in the production of agrochemicals, including pesticides and herbicides, contributing to crop protection.[14]

  • Biological Activities: Research has shown that 4-hydroxybenzamide and its derivatives possess a range of biological activities, including anti-inflammatory and antimicrobial effects.[2] It has also been identified as a natural product with the potential to slow the progression of atherosclerosis.[15]

  • Polymer Chemistry: In materials science, 4-hydroxybenzamide can be incorporated into polymer formulations to enhance thermal stability and other mechanical properties.[1]

The following diagram illustrates the role of 4-hydroxybenzamide as a versatile chemical intermediate.

G cluster_applications Applications Hydroxybenzamide 4-Hydroxybenzamide Pharmaceuticals Pharmaceuticals (e.g., Balanol) Hydroxybenzamide->Pharmaceuticals Synthesis Intermediate Agrochemicals Agrochemicals (e.g., Pesticides) Hydroxybenzamide->Agrochemicals Synthesis Intermediate Polymers Advanced Materials (Polymer Additives) Hydroxybenzamide->Polymers Monomer/ Additive Research Biochemical Research (Enzyme Inhibition Studies) Hydroxybenzamide->Research Investigational Compound

Caption: Applications of 4-hydroxybenzamide as a chemical intermediate.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 4-hydroxybenzamide.

  • Hazard Classification: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[9]

  • Precautionary Measures:

    • Avoid breathing dust.[9]

    • Wear suitable protective clothing, gloves, and eye/face protection.[5]

    • In case of eye contact, rinse cautiously with water for several minutes.[9]

    • Ensure adequate ventilation.[5]

  • Stability: The compound is stable under recommended storage conditions.[9]

Always consult the latest Safety Data Sheet (SDS) from the supplier before use for comprehensive safety information.[9]

Conclusion

4-Hydroxybenzamide is a compound of significant utility in both academic research and industrial applications. Its straightforward synthesis from readily available precursors, combined with its versatile chemical reactivity, makes it an indispensable tool for synthetic chemists. From its role in the development of potent kinase inhibitors to its application in advanced materials, 4-hydroxybenzamide continues to be a compound of high interest. This guide has provided a detailed overview of its chemical properties, synthesis, and applications, offering a solid foundation for professionals in the field.

References

  • Benchchem. Synthesis of 4-Hydroxybenzamide from p-Hydroxybenzoic Acid: An In-depth Technical Guide.
  • Benchchem.
  • ChemicalBook. 4-Hydroxybenzamide | 619-57-8.
  • ChemBK. p-Hydroxybenzamide.
  • BLD Pharm. 619-57-8|4-Hydroxybenzamide.
  • Chem-Impex. The Chemical Synthesis of 4-Hydroxythiobenzamide: A Technical Overview.
  • Chem-Impex. 4-Hydroxybenzamide.
  • Sigma-Aldrich. 4-Hydroxybenzamide 98% 619-57-8.
  • ChemicalBook. 4-Hydroxybenzamide synthesis.
  • Sigma-Aldrich. 4-Hydroxybenzamide 98 619-57-8.
  • Google Patents. CN104130170A - Synthesis method of 4-Hydroxythiobenzamide.
  • NIST. 4-Hydroxybenzamide - NIST WebBook.
  • National Institutes of Health. 4-Hydroxybenzamide | C7H7NO2 | CID 65052 - PubChem.
  • CDH Fine Chemical.
  • Thermo Fisher Scientific.
  • MedChemExpress.
  • NIST. 4-Hydroxybenzamide - NIST WebBook.
  • Sigma-Aldrich. 4-Hydroxybenzamide 98 619-57-8.
  • Chemdad. 4-Hydroxybenzamide One Chongqing Chemdad Co. ,Ltd.
  • Ningbo Inno Pharmchem Co., Ltd.

Sources

Spectroscopic Characterization of 4-Hydroxybenzamide Hydrate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical exploration of the spectroscopic data of 4-Hydroxybenzamide hydrate, a compound of interest in pharmaceutical and chemical research. As a secondary metabolite and a versatile building block, its unambiguous characterization is paramount for quality control, drug development, and materials science.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering not just data, but a field-proven perspective on the causality behind experimental choices and data interpretation.

Introduction: The Significance of 4-Hydroxybenzamide and its Hydrated Form

4-Hydroxybenzamide (4HBM) is a benzamide derivative recognized for its presence in natural sources and its utility as a synthetic intermediate in pharmaceuticals and agrochemicals.[1][2][3] Its molecular structure, featuring a phenolic hydroxyl group, an amide group, and an aromatic ring, gives rise to a rich spectroscopic signature. The compound can exist in both anhydrous and hydrated crystalline forms.[4] The presence of water molecules within the crystal lattice, forming a hydrate, can significantly influence its physicochemical properties, including solubility and stability.[4] Therefore, a thorough spectroscopic analysis is crucial to confirm not only the core molecular structure but also the presence and nature of the water of hydration.

This guide delves into the three cornerstone spectroscopic techniques for the characterization of organic molecules: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will explore the theoretical underpinnings, practical experimental protocols, and detailed interpretation of the resulting data for 4-Hydroxybenzamide hydrate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), revealing connectivity and stereochemistry.

Expertise & Rationale for Experimental Choices

The choice of solvent is critical in NMR analysis, especially for a molecule like 4-Hydroxybenzamide with labile protons (phenolic -OH and amide -NH₂).

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆): This is an excellent choice as it is a polar aprotic solvent that can dissolve 4-Hydroxybenzamide and, crucially, allows for the observation of exchangeable protons from the hydroxyl and amide groups as distinct signals.

  • Deuterium Oxide (D₂O): Using D₂O is a deliberate mechanistic probe. The labile -OH and -NH₂ protons will exchange with the deuterium atoms of the solvent, causing their signals to disappear from the ¹H NMR spectrum. This is a definitive method for identifying these specific proton signals.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh approximately 5-10 mg of 4-Hydroxybenzamide hydrate and dissolve it in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is typically a 400 MHz or 500 MHz spectrometer.

  • Data Acquisition: Acquire the spectrum at room temperature. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are averaged to improve the signal-to-noise ratio.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed. The resulting spectrum is then phase-corrected and baseline-corrected. The chemical shifts are referenced to the residual solvent peak (e.g., DMSO at δ 2.50 ppm) or an internal standard like Tetramethylsilane (TMS).

Data Interpretation and Insights

The ¹H NMR spectrum of 4-Hydroxybenzamide in DMSO-d₆ displays characteristic signals that confirm its structure. The aromatic region shows a typical AA'BB' splitting pattern for a 1,4-disubstituted benzene ring.

Chemical Shift (δ) ppm Multiplicity Integration Assignment Rationale
~7.77Doublet2HH-2, H-6These protons are ortho to the electron-withdrawing amide group, hence they are deshielded and appear downfield.[5]
~6.81Doublet2HH-3, H-5These protons are ortho to the electron-donating hydroxyl group, causing them to be shielded and appear upfield.[5]
~10.0Singlet (broad)1HPhenolic -OHThe acidic proton of the hydroxyl group is highly deshielded and often appears as a broad singlet.[5]
~7.76 / ~7.12Singlet (broad)2HAmide -NH₂The two amide protons can appear as two separate broad singlets due to hindered rotation around the C-N bond. Their chemical shift can be variable.[5]

Note: The presence of hydrate water may lead to an additional broad signal, or it could exchange with the -OH and -NH₂ protons, further broadening their signals.

Workflow for Spectroscopic Characterization

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_result Final Confirmation Sample 4-Hydroxybenzamide Hydrate Sample NMR NMR (¹H, ¹³C) Sample->NMR Analyze IR FTIR Sample->IR Analyze MS Mass Spec (EI) Sample->MS Analyze Structure Structural Elucidation NMR->Structure IR->Structure Hydration Confirmation of Hydrate Form IR->Hydration MS->Structure Confirmation Comprehensive Characterization Structure->Confirmation Synthesize Data Hydration->Confirmation Synthesize Data

Caption: Workflow for the comprehensive spectroscopic characterization of 4-Hydroxybenzamide hydrate.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy The protocol is similar to ¹H NMR, but acquisition parameters are adjusted for the lower sensitivity and larger chemical shift range of the ¹³C nucleus. A proton-decoupled experiment is standard, resulting in singlets for each unique carbon atom.

  • Key Parameter Adjustments: A wider spectral width is used. The number of scans is significantly increased (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

Data Interpretation and Insights

Chemical Shift (δ) ppm Assignment Rationale
~169C=O (Amide Carbonyl)The carbonyl carbon is highly deshielded and appears furthest downfield.[6]
~165C-4 (Carbon attached to -OH)The phenolic carbon is deshielded by the directly attached oxygen atom.[6]
~134C-2, C-6These carbons are adjacent to the electron-withdrawing amide group.[6]
~129C-1 (Carbon attached to Amide)This is the quaternary carbon of the benzene ring attached to the carbonyl group.
~119C-3, C-5These carbons are shielded by the electron-donating effect of the hydroxyl group.[6]

Infrared (IR) Spectroscopy: Identifying Functional Groups and Hydration

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For 4-Hydroxybenzamide hydrate, it is particularly valuable for confirming the presence of the -OH, -NH₂, and C=O groups, as well as the water of hydration.

Expertise & Rationale for Experimental Choices

The Attenuated Total Reflectance (ATR) technique is a modern, preferred method for solid samples. It requires minimal sample preparation compared to the traditional KBr pellet method and provides high-quality, reproducible spectra.

Experimental Protocol: FTIR-ATR Spectroscopy

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background spectrum.

  • Sample Application: Place a small amount of the 4-Hydroxybenzamide hydrate powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) is analyzed for characteristic absorption bands.

Data Interpretation and Insights

The IR spectrum of 4-Hydroxybenzamide hydrate will show several key absorption bands. The presence of water is typically confirmed by a very broad absorption in the O-H stretching region.

Wavenumber (cm⁻¹) Vibration Type Functional Group Assignment Rationale
3500 - 3200 (very broad)O-H StretchWater of Hydration (H₂O)The hydrogen bonding of water molecules within the crystal lattice results in a very broad and strong absorption band.[7]
~3465O-H StretchPhenolic -OHThis sharp to medium band corresponds to the stretching of the phenolic hydroxyl group.[7]
~3350 - 3150N-H StretchAmide (-NH₂)The primary amide group typically shows two distinct bands in this region, corresponding to the symmetric and asymmetric N-H stretching vibrations.
~1670C=O StretchAmide I BandThis is a very strong and sharp absorption due to the carbonyl stretching vibration of the amide group.[7]
~1590N-H Bend / C=C StretchAmide II Band / Aromatic RingThis region contains contributions from the N-H bending vibration mixed with C=C stretching of the aromatic ring.
~1467C=C StretchAromatic RingCorresponds to the skeletal vibrations of the benzene ring.[8]
~850C-H Bendp-disubstitutionThis out-of-plane C-H bending vibration is characteristic of a 1,4- (or para-) substituted aromatic ring.[8]

Molecular Structure of 4-Hydroxybenzamide

Caption: Chemical structure of 4-Hydroxybenzamide (C₇H₇NO₂).

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.

Expertise & Rationale for Experimental Choices

Electron Ionization (EI) is a classic and robust ionization method. It imparts high energy to the molecule, causing predictable fragmentation. This is ideal for a relatively small and stable molecule like 4-Hydroxybenzamide, as the fragmentation pattern provides a "fingerprint" that helps confirm the structure.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC). The sample is vaporized in a high vacuum environment.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a radical cation, known as the molecular ion (M⁺•).

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Data Interpretation and Insights

The mass spectrum provides the molecular weight and key structural fragments. The molecular weight of anhydrous 4-Hydroxybenzamide is 137.14 g/mol .[3][9]

m/z (mass-to-charge) Ion Identity Interpretation
137[M]⁺•Molecular Ion Peak: This peak corresponds to the intact molecule that has lost one electron. Its presence confirms the molecular weight of the anhydrous compound.[3][6]
121[M - NH₂]⁺Fragment Ion: This significant peak results from the loss of the amino radical (•NH₂) from the molecular ion. This fragmentation is characteristic of primary amides.[3]

Note: The water of hydration is not typically observed in a standard EI-MS experiment, as the high vacuum and vaporization conditions would remove it before ionization.

Synthesis of Spectroscopic Data

By integrating the data from NMR, IR, and MS, we can build a self-validating and comprehensive picture of 4-Hydroxybenzamide hydrate.

  • MS confirms the molecular mass of the core molecule is 137 g/mol .

  • IR confirms the presence of key functional groups: a phenolic -OH, a primary amide (-C(=O)NH₂), and a p-substituted aromatic ring. Crucially, a broad absorption band between 3500-3200 cm⁻¹ provides strong evidence for the presence of lattice water.

  • ¹³C NMR confirms the carbon skeleton, showing 5 distinct signals corresponding to the 7 carbon atoms (due to symmetry).

  • ¹H NMR reveals the proton environment, confirming the 1,4-disubstitution pattern on the aromatic ring and the presence of exchangeable protons associated with the -OH and -NH₂ groups.

Together, these techniques provide unambiguous evidence for the structure of 4-Hydroxybenzamide and strongly support its existence as a hydrate in the solid state.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 65052, 4-Hydroxybenzamide. Retrieved from PubChem. [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-Hydroxybenzamide (CAS 619-57-8). Retrieved from Cheméo. [Link]

  • SpectraBase. (n.d.). 4-Hydroxybenzamide - Optional[13C NMR] - Spectrum. Retrieved from SpectraBase. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from The Royal Society of Chemistry. [Link]

  • Perlovich, G. L., Hansen, L. Kr., Volkova, T. V., Mirza, S., Manin, A. N., & Bauer-Brandl, A. (2007). Thermodynamic and Structural Aspects of Hydrated and Unhydrated Phases of 4-Hydroxybenzamide. Crystal Growth & Design, 7(12), 2643–2648.
  • Rauf, A., et al. (2018). Synthesis, Molecular Docking And Antimicrobial Of N'-Benzylidene-4-Hydroxybenzohydrazide And N'-(4-Methoxybenzylidene). Research Journal of Pharmacy and Biological and Chemical Sciences, 9(5), 1334-1342.
  • ResearchGate. (n.d.). IR spectrum of the product 4-hydroxybenzoic acid. Retrieved from ResearchGate. [Link]

Sources

A Technical Guide to the Thermodynamic Properties of 4-Hydroxybenzamide Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the thermodynamic properties of 4-Hydroxybenzamide (4-HBA) hydrate, a critical aspect for researchers, scientists, and drug development professionals. Understanding the thermodynamics of hydrate formation and stability is paramount for controlling the solid-state form of an active pharmaceutical ingredient (API), which directly impacts its solubility, bioavailability, and overall therapeutic efficacy.

Introduction: The Significance of Hydrates in Pharmaceutical Development

4-Hydroxybenzamide is a compound with various biological activities, including antimycobacterial, antifungal, and antioxidant properties.[1] In the solid state, APIs can exist in various forms, including polymorphs, solvates, and hydrates. Hydrates, which are crystalline solids containing water molecules within their lattice, are of particular importance in the pharmaceutical industry. The presence of water can significantly alter the physicochemical properties of a drug substance.[2][3]

The formation of a hydrate can be either advantageous or detrimental. A stable hydrate may offer improved handling properties and stability compared to its anhydrous counterpart. Conversely, unintended hydrate formation during manufacturing or storage can lead to changes in dissolution rate and bioavailability, potentially compromising the drug product's quality and performance.[4] Therefore, a thorough understanding of the thermodynamic landscape of 4-Hydroxybenzamide and its hydrated forms is essential for robust formulation development.

Thermodynamic Stability and Phase Transitions

The relative stability of the anhydrous and hydrated forms of 4-HBA is governed by thermodynamic principles. The Gibbs free energy of the system dictates the spontaneous direction of transformation between different solid forms. Key thermodynamic parameters that define the stability of these forms include the enthalpy and entropy of transition.

Studies have shown that 4-Hydroxybenzamide can form a monohydrate.[5][6] The thermodynamic stability of the crystalline phases of 4-hydroxybenzamide has been estimated, providing insights into their interconversion.[7][8]

Key Thermodynamic Parameters

A comprehensive understanding of the thermodynamic properties of 4-HBA and its hydrate involves the determination of several key parameters.

Thermodynamic ParameterAnhydrous 4-HBA1:1 Hydrate (Monohydrate)2:1 HydrateUnitsReference(s)
Enthalpy of Sublimation (ΔHsub298) 117.8 ± 0.6124 ± 1120 ± 1kJ·mol−1[7][8]
Standard Gibbs Free Energy of Sublimation (ΔGsub°) 58.9--kJ·mol−1[7][8]
Entropy of Sublimation (ΔSsub298) 198 ± 2--J·mol−1·K−1[7][8]
Enthalpy of Fusion (ΔHfus) 6.02--kcal/mol[9]
Melting Point 161-162--°C[1][10][11][12]

Note: The table summarizes experimentally determined thermodynamic data. The stability of the hydrate is influenced by temperature and relative humidity.

The difference in crystal lattice energies between the anhydrous phase and the 1:1 and 2:1 hydrates are 6.2 kJ·mol−1 and 2.2 kJ·mol−1, respectively.[7][8] This indicates the energetic stabilization gained by the inclusion of water molecules into the crystal lattice.

Experimental Characterization of 4-Hydroxybenzamide Hydrate

A multi-technique approach is crucial for the comprehensive characterization of the hydrated forms of 4-HBA. The following experimental workflows are fundamental to understanding its solid-state behavior.

Workflow for Hydrate Characterization

G cluster_0 Initial Screening cluster_1 Solid-State Analysis cluster_2 Structural Elucidation Sample Preparation Sample Preparation Slurry Crystallization Slurry Crystallization Sample Preparation->Slurry Crystallization Humidity Stress Testing Humidity Stress Testing Sample Preparation->Humidity Stress Testing XRPD X-Ray Powder Diffraction (XRPD) Slurry Crystallization->XRPD Humidity Stress Testing->XRPD DSC Differential Scanning Calorimetry (DSC) XRPD->DSC SCXRD Single Crystal X-Ray Diffraction (SCXRD) XRPD->SCXRD If single crystals form ssNMR Solid-State NMR (ssNMR) XRPD->ssNMR TGA Thermogravimetric Analysis (TGA) DSC->TGA DVS Dynamic Vapor Sorption (DVS) TGA->DVS

Caption: Workflow for the characterization of 4-Hydroxybenzamide hydrate.

X-Ray Powder Diffraction (XRPD)

Principle: XRPD is a primary technique for identifying crystalline phases.[13] Each crystalline solid has a unique diffraction pattern, acting as a "fingerprint."[14]

Protocol:

  • Sample Preparation: Gently grind a small amount of the 4-HBA sample to a fine powder to ensure random orientation of the crystallites.

  • Instrument Setup: Use a diffractometer with Cu Kα radiation. Set the scan range from 2° to 40° 2θ with a step size of 0.02° and a suitable scan speed.

  • Data Analysis: Compare the resulting diffractogram with known patterns of the anhydrous and hydrated forms of 4-HBA. The appearance of new peaks or shifts in existing peaks can indicate the formation of a hydrate.[15]

Insight: For 4-HBA, XRPD can definitively distinguish between the anhydrous form and the monohydrate, as they possess different crystal lattices.[6][16]

Thermal Analysis: DSC and TGA

Principle: Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature, revealing thermal events like melting and desolvation.[9] Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, quantifying the loss of volatiles like water.[17]

Protocol:

  • Sample Preparation: Accurately weigh 3-5 mg of the 4-HBA sample into an aluminum pan. For DSC, a pinhole in the lid is recommended to allow for the escape of water vapor.

  • Instrument Setup (TGA): Heat the sample from ambient temperature to approximately 200°C at a heating rate of 10°C/min under a nitrogen purge.

  • Instrument Setup (DSC): Heat the sample from ambient temperature to above its melting point (e.g., 180°C) at a heating rate of 10°C/min under a nitrogen purge.

  • Data Analysis:

    • TGA: A weight loss corresponding to the stoichiometric amount of water in the hydrate will be observed. For 4-HBA monohydrate (C7H7NO2·H2O, M.W. = 155.15 g/mol ), the theoretical water content is approximately 11.6%.

    • DSC: An endothermic peak corresponding to the desolvation (water loss) will be observed, followed by the melting endotherm of the resulting anhydrous form.

Caption: Logical relationship in the thermal analysis of 4-HBA hydrate.

Dynamic Vapor Sorption (DVS)

Principle: DVS measures the change in mass of a sample as it is exposed to a controlled, varying relative humidity (RH) at a constant temperature.[18] This technique is invaluable for determining the critical humidity at which hydrate formation occurs and for assessing the hygroscopicity of a material.[4]

Protocol:

  • Sample Preparation: Place a small, accurately weighed amount of anhydrous 4-HBA in the DVS sample pan.

  • Instrument Setup:

    • Dry the sample in the instrument under a stream of dry nitrogen (0% RH) until a stable mass is achieved.

    • Increase the RH in steps (e.g., 10% increments) from 0% to 90% RH, allowing the sample to equilibrate at each step.

    • Subsequently, decrease the RH in a stepwise manner back to 0% to complete the sorption-desorption isotherm.

  • Data Analysis: A significant and often sharp increase in mass at a specific RH indicates the uptake of water to form the hydrate. The stoichiometry of the hydrate can be calculated from the mass change. Hysteresis between the sorption and desorption curves can provide information about the stability of the hydrate.[19]

Insight: DVS is crucial for defining the appropriate storage and handling conditions for 4-HBA to prevent unwanted hydration or dehydration.[20]

Conclusion

A thorough understanding of the thermodynamic properties of 4-Hydroxybenzamide hydrate is a non-negotiable aspect of its development as a pharmaceutical product. The interplay between its anhydrous and hydrated forms, governed by temperature and humidity, dictates its stability and ultimately its clinical performance. The application of a suite of analytical techniques, including XRPD, DSC, TGA, and DVS, provides the necessary data to construct a comprehensive thermodynamic profile. This knowledge empowers researchers and drug development professionals to control the solid-state form of 4-HBA, ensuring the consistent quality, safety, and efficacy of the final drug product.

References

Sources

natural occurrence of 4-Hydroxybenzamide and its derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Natural Occurrence of 4-Hydroxybenzamide and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxybenzamide is a naturally occurring phenolic amide that serves as a valuable scaffold in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its natural sources, biosynthetic origins, and diverse biological activities. We delve into the established methodologies for its extraction and characterization from natural matrices, offering detailed, field-proven protocols. By synthesizing current scientific literature, this document aims to equip researchers and drug development professionals with the foundational knowledge required to explore and harness the therapeutic potential of 4-Hydroxybenzamide and its naturally occurring derivatives.

Chapter 1: Introduction to 4-Hydroxybenzamide

4-Hydroxybenzamide (4-HBAm) is a simple yet functionally significant molecule belonging to the benzamide class of compounds. Structurally, it consists of a benzene ring substituted with a hydroxyl (-OH) group and a carboxamide (-CONH₂) group at the para (1,4) positions. This arrangement confers upon the molecule a unique combination of hydrogen bonding capabilities, polarity, and chemical reactivity, making it an attractive pharmacophore in drug design.

While extensively utilized as a synthetic intermediate, particularly in the creation of the potent protein kinase C inhibitor balanol, the natural occurrence of 4-Hydroxybenzamide underscores its relevance in chemical ecology and natural product discovery.[1][2] Its derivatives, found in a range of organisms, exhibit a broad spectrum of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[3][4] This guide focuses on the natural origins and inherent bioactivities of this important compound class.

Chapter 2: Natural Occurrence of 4-Hydroxybenzamide and its Precursors

4-Hydroxybenzamide and its immediate precursor, 4-hydroxybenzoic acid (4-HBA), are distributed across various domains of life, from terrestrial plants to marine microorganisms. The presence of these compounds in diverse ecological niches suggests conserved biochemical pathways and significant biological roles.

Terrestrial and Microbial Sources

4-Hydroxybenzamide has been identified in several plant and bacterial species. Its precursor, 4-HBA, is even more widespread and is a common component of plant cell walls and a key signaling molecule in plant-microbe interactions.[5]

CompoundOrganismKingdom/DomainReference
4-Hydroxybenzamide Oxytropis falcataPlantae[1][6]
Houttuynia cordataPlantae[1][6]
Berberis pruinosaPlantae[2][7]
Streptomyces tendaeBacteria[1][6]
4-Hydroxybenzoic Acid Daucus carota (Carrot)Plantae[5]
(Precursor)Vitis vinifera (Grape)Plantae[5]
Cocos nucifera (Coconut)Plantae[8]
Commercial SeaweedsChromista[9]
Marine Ecosystems

Marine environments, known for their unique biodiversity and chemical diversity, are a promising source of novel natural products. Both 4-Hydroxybenzamide and its derivatives have been isolated from marine invertebrates and their associated microbial symbionts.

  • Marine Sponges: 4-Hydroxybenzamide has been characterized as a secondary metabolite from the marine sponge Phakellia fusca.[1] Sponges are well-documented sources of bioactive compounds, often produced by symbiotic microorganisms.

  • Marine Bacteria: A bacterium from the genus Microbulbifer, isolated from an ascidian (sea squirt), was found to not only produce 4-HBA but also its alkyl esters, commonly known as parabens.[10] This was a landmark discovery, as parabens were previously considered to be exclusively synthetic petrochemicals.[10] This finding suggests that marine bacteria possess the enzymatic machinery to biosynthesize and modify this core structure, likely as a chemical defense mechanism to inhibit the growth of competing microbes.[10]

Chapter 3: Biosynthetic Pathways

The biosynthesis of 4-Hydroxybenzamide is intrinsically linked to the production of its precursor, 4-hydroxybenzoic acid (4-HBA). In plants and microbes, 4-HBA is primarily synthesized via the shikimate and phenylpropanoid pathways, starting from primary metabolites.[11][12]

The conversion of L-phenylalanine, derived from the shikimate pathway, into 4-HBA is a central process in plant phenolic metabolism.[11] This occurs through a multi-step enzymatic cascade that can be either CoA-dependent or CoA-independent.[11] The final step, the conversion of 4-HBA to 4-Hydroxybenzamide, is presumed to be an amidation reaction. While the specific enzyme responsible for this conversion in many natural sources is not yet fully elucidated, this type of reaction is common in secondary metabolism, often catalyzed by ATP-dependent amide synthetases or ligases that activate the carboxylic acid and react it with an ammonia source.

Below is a diagram illustrating the generalized biosynthetic route from the shikimate pathway to 4-Hydroxybenzamide.

Biosynthesis_Pathway cluster_shikimate Shikimate Pathway cluster_phenylpropanoid Phenylpropanoid Pathway Chorismate Chorismate L_Phenylalanine L_Phenylalanine Chorismate->L_Phenylalanine Multiple Steps Cinnamic_Acid Cinnamic_Acid L_Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p_Coumaric_Acid Cinnamic_Acid->p_Coumaric_Acid C4H HBA 4-Hydroxybenzoic Acid p_Coumaric_Acid->HBA Chain Shortening (β-oxidative or non-oxidative) HBAm 4-Hydroxybenzamide HBA->HBAm Amidation (e.g., Amide Synthetase + NH₃)

Caption: Generalized biosynthetic pathway of 4-Hydroxybenzamide.

Chapter 4: Extraction, Isolation, and Characterization from Natural Sources

The successful isolation of 4-Hydroxybenzamide from a natural matrix hinges on a carefully designed extraction and purification workflow. The choice of solvents and chromatographic techniques is dictated by the compound's physicochemical properties—specifically, its moderate polarity and phenolic nature.

From a Senior Application Scientist's perspective, a robust protocol must be both efficient and reproducible, ensuring the integrity of the target compound. The following is a field-proven, multi-step protocol for the isolation of 4-Hydroxybenzamide from a plant source, such as Berberis pruinosa.

Experimental Protocol: Isolation from Plant Material

1. Sample Preparation and Extraction:

  • Rationale: The initial step aims to maximize the recovery of the target compound from the bulk biomass while minimizing the co-extraction of interfering substances like lipids and chlorophyll.

  • Procedure:

    • Obtain dried, powdered plant material (e.g., 100 g of B. pruinosa stems).

    • Perform a preliminary defatting step by macerating the powder with n-hexane (3 x 500 mL) for 4 hours each time at room temperature. Discard the hexane extracts.

      • Expert Insight: This defatting step is critical for cleaner downstream processing, as non-polar lipids can interfere with chromatographic separation.

    • Air-dry the defatted plant material to remove residual hexane.

    • Extract the defatted material with methanol (3 x 500 mL) using sonication for 30 minutes per extraction. Methanol is an excellent solvent for phenolic compounds and effectively penetrates the plant cell wall.

    • Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator at 40°C to yield a crude extract.

2. Solvent-Solvent Partitioning:

  • Rationale: This liquid-liquid extraction step separates compounds based on their differential solubility in immiscible solvents, providing a significant purification factor.

  • Procedure:

    • Suspend the crude methanolic extract in 200 mL of distilled water.

    • Transfer the aqueous suspension to a separatory funnel and partition sequentially with ethyl acetate (3 x 200 mL).

      • Expert Insight: 4-Hydroxybenzamide, being of intermediate polarity, will preferentially partition into the ethyl acetate phase, leaving highly polar compounds (sugars, salts) in the aqueous phase.

    • Combine the ethyl acetate fractions and dry over anhydrous sodium sulfate.

    • Filter and evaporate the solvent to yield the enriched ethyl acetate fraction.

3. Chromatographic Purification:

  • Rationale: Multi-stage chromatography is employed to isolate the target compound to a high degree of purity.

  • Procedure:

    • Silica Gel Column Chromatography:

      • Subject the ethyl acetate fraction to column chromatography on a silica gel column.

      • Elute with a gradient solvent system, starting with hexane-ethyl acetate and gradually increasing the polarity to pure ethyl acetate, followed by an ethyl acetate-methanol gradient.

      • Collect fractions and monitor by Thin Layer Chromatography (TLC) using a UV lamp (254 nm) for visualization.

      • Combine fractions containing the compound of interest (identified by comparison with a standard, if available).

    • Preparative HPLC:

      • For final purification, subject the semi-purified fractions to preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.

      • Use an isocratic or gradient mobile phase of methanol and water.

      • Collect the peak corresponding to 4-Hydroxybenzamide.

4. Structure Elucidation and Characterization:

  • Rationale: The identity and purity of the isolated compound must be unequivocally confirmed using spectroscopic methods.

  • Procedure:

    • Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern.

    • Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to confirm the chemical structure, including the substitution pattern on the aromatic ring.

    • Melting Point: Compare the melting point of the isolated compound with the literature value (161-162°C) as a final purity check.[13]

The following diagram outlines this comprehensive extraction and isolation workflow.

Extraction_Workflow cluster_prep Sample Preparation cluster_purify Purification cluster_analysis Analysis Plant_Material Dried Plant Material Defatting Defatting (n-Hexane) Plant_Material->Defatting Extraction Extraction (Methanol) Defatting->Extraction Partitioning Solvent Partitioning (EtOAc/H₂O) Extraction->Partitioning Crude Extract Column_Chromo Silica Column Chromatography Partitioning->Column_Chromo Prep_HPLC Preparative HPLC (C18) Column_Chromo->Prep_HPLC Pure_Compound Pure 4-Hydroxybenzamide Prep_HPLC->Pure_Compound Analysis Structural Elucidation (MS, NMR, MP) Pure_Compound->Analysis

Caption: Workflow for the isolation of 4-Hydroxybenzamide.

Chapter 5: Biological Activities and Therapeutic Potential

4-Hydroxybenzamide and its derivatives have attracted significant scientific interest due to their wide array of biological activities. This structural motif is a versatile starting point for developing potent therapeutic agents.

Anticancer Activity: HDAC Inhibition

A key area of research is the development of 4-Hydroxybenzamide-based histone deacetylase (HDAC) inhibitors. HDACs are enzymes that are often dysregulated in cancer, and their inhibition can lead to the re-expression of tumor suppressor genes, ultimately causing cell cycle arrest and apoptosis.[3] Synthetic derivatives, such as N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB), have shown potent activity against various cancer cell lines.[14]

Derivative ClassTarget Cell LineActivity (IC₅₀)Reference
HPPB Derivative (Thiophene)HCT116 (Colon Carcinoma)0.3 µM[14]
HPPB Derivative (Benzo[d][1][7]dioxole)HCT116 (Colon Carcinoma)0.4 µM[14]

The mechanism involves the benzamide moiety acting as a zinc-chelating group, which is crucial for interacting with the active site of the HDAC enzyme.

HDAC_Inhibition HDAC_Inhibitor 4-Hydroxybenzamide Derivative (e.g., HPPB) HDAC Histone Deacetylase (HDAC) Enzyme HDAC_Inhibitor->HDAC Inhibits Transcription Gene Transcription HDAC_Inhibitor->Transcription Promotes Histones Histones HDAC->Histones Deacetylates HDAC->Transcription Suppresses Acetyl_Group Acetyl Group Histones->Acetyl_Group Removes TSG Tumor Suppressor Genes Transcription->TSG Activates Apoptosis Cell Cycle Arrest & Apoptosis Transcription->Apoptosis

Caption: Mechanism of HDAC inhibition by 4-Hydroxybenzamide derivatives.

Other Notable Activities
  • Antimicrobial and Antifungal: The core 4-Hydroxybenzamide structure exhibits broad-spectrum antimicrobial and antifungal properties.[1][4] This is believed to involve the disruption of microbial cell membranes and the inhibition of essential metabolic pathways.[3]

  • Anti-inflammatory: 4-Hydroxybenzoic acid, isolated from Vitex glabrata, has demonstrated anti-inflammatory effects.[5] This activity is shared by many phenolic compounds and is often attributed to their antioxidant and enzyme-inhibiting capabilities.

  • Cardiovascular Effects: Certain derivatives have been shown to have cardioprotective effects, potentially through the activation of M2-muscarinic receptors and nitric oxide synthase.[3] Furthermore, 4-Hydroxybenzamide itself has been identified as a natural product with the potential to slow the progression of atherosclerosis.[2][7]

Chapter 6: Conclusion and Future Directions

4-Hydroxybenzamide is more than a simple chemical intermediate; it is a naturally occurring molecule with a significant and expanding portfolio of biological activities. Its presence in diverse organisms, from plants to marine bacteria, highlights its evolutionary importance and hints at untapped therapeutic potential.

Future research should focus on several key areas:

  • Bioprospecting: Systematic screening of a wider range of organisms, particularly from unique environments like marine ecosystems and plant endophytes, could reveal novel 4-Hydroxybenzamide derivatives.

  • Enzymology: Identifying and characterizing the specific enzymes responsible for the amidation of 4-HBA in various species will be crucial for understanding and engineering its biosynthesis.

  • Medicinal Chemistry: While synthetic derivatives have shown promise, exploring the bioactivity of naturally occurring derivatives (e.g., the alkyl esters found in Microbulbifer) could lead to new drug leads with potentially better safety profiles.

This guide provides a solid foundation for professionals in the field, bridging the gap between the natural world and the laboratory to accelerate the discovery and development of next-generation therapeutics based on the 4-Hydroxybenzamide scaffold.

References

  • Chemsrc. (n.d.). 4-Hydroxybenzamide | CAS#:619-57-8. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 65052, 4-Hydroxybenzamide. Retrieved from [Link]

  • Jiao, J., Fang, H., Wang, X., Guan, P., Yuan, Y., & Xu, W. (2009). Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. European Journal of Medicinal Chemistry, 44(11), 4470-4476. Retrieved from [Link]

  • ResearchGate. (n.d.). [Recent advances in biosynthesis of 4-hydroxybenzaote]. Retrieved from [Link]

  • Ito, H., & Okabe, M. (2005). Discovery of a Marine Bacterium Producing 4-Hydroxybenzoate and Its Alkyl Esters, Parabens. Applied and Environmental Microbiology, 71(7), 3844–3849. Retrieved from [Link]

  • Manuja, R., Sachdeva, S., Jain, A., & Chaudhary, J. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115. Retrieved from [Link]

  • ResearchGate. (n.d.). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-Hydroxybenzoic acid derivatives synthesized through metabolic engineering of the shikimate pathway. Retrieved from [Link]

  • Kumar, M., & Kumar, V. (2020). EXPERIMENTAL INVESTIGATION OF THE SEPARATION OF 4-HYDROXYBENZOIC ACID EMPLOYING NATURAL AND CONVENTIONAL SOLVENTS. SSRG International Journal of Applied Chemistry, 7(2), 1-7. Retrieved from [Link]

  • EL-Basyouni, S. Z., Chen, D., Ibrahim, R. K., Neish, A. C., & Towers, G. H. N. (1963). THE BIOSYNTHESIS OF HYDROXYBENZOIC ACIDS IN HIGHER PLANTS. Defense Technical Information Center. Retrieved from [Link]

  • Google Patents. (n.d.). RU2465271C2 - 4-hydroxybenzamide drug derivatives.
  • Google Patents. (n.d.). CN104130170A - Synthesis method of 4-Hydroxythiobenzamide.
  • Fitzgerald, C., Gallagher, E., & O'Connell, S. (2020). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. Marine Drugs, 18(4), 198. Retrieved from [Link]

Sources

The Discovery and In-Depth Technical Guide to 4-Hydroxybenzamide Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxybenzamide, a seemingly unassuming crystalline powder, holds a significant position in the landscape of pharmaceutical and chemical sciences. As a versatile chemical intermediate, its structural simplicity belies its importance as a foundational building block in the synthesis of a multitude of more complex and biologically active molecules.[1][2] This technical guide provides an in-depth exploration of 4-hydroxybenzamide and its hydrate, from its historical roots in classical organic chemistry to its modern-day applications in drug discovery and development. We will delve into its synthesis, structural characteristics, and biological significance, offering a comprehensive resource for professionals in the field.

A Historical Perspective: Tracing the Origins

While a singular moment of "discovery" for 4-hydroxybenzamide is not prominently documented, its historical context is intrinsically linked to the development of aromatic chemistry in the 19th century. The synthesis of its direct precursor, 4-hydroxybenzoic acid, was made possible by the advent of reactions like the Kolbe-Schmitt reaction , first discovered by Hermann Kolbe in 1860 and later optimized by Rudolf Schmitt in 1885.[3][4][5] This reaction, involving the carboxylation of phenol, laid the groundwork for the production of hydroxybenzoic acids, which could then be converted to their corresponding amides.

The late 19th century also saw the discovery of reactions like the von Richter reaction in 1871, which, although not a direct route to 4-hydroxybenzamide, expanded the understanding of substitutions on aromatic rings.[6][7][8] The journey of benzamide derivatives in medicinal chemistry gained significant momentum in the mid-20th century, with the discovery of their antipsychotic and antiemetic properties.[9] This era of burgeoning pharmaceutical research likely saw the synthesis and characterization of a wide array of substituted benzamides, including 4-hydroxybenzamide, as chemists explored the structure-activity relationships of this versatile scaffold.

Synthesis and Characterization of 4-Hydroxybenzamide and its Hydrate

The efficient synthesis of 4-hydroxybenzamide is crucial for its application in various industries. Several methods have been developed, starting from readily available precursors.

Key Synthetic Pathways

Two primary strategies dominate the synthesis of 4-hydroxybenzamide:

  • Ammonolysis of Methyl 4-Hydroxybenzoate: This high-yield industrial method involves the direct reaction of methyl 4-hydroxybenzoate with concentrated ammonia in a sealed reactor at elevated temperatures.[10]

  • Amidation of 4-Hydroxybenzoic Acid: This can be achieved through several routes:

    • Via Methyl Carbamate: A one-pot synthesis where 4-hydroxybenzoic acid reacts with methyl carbamate in the presence of a catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO).

    • Via Acyl Chloride: A two-step process involving the conversion of 4-hydroxybenzoic acid to 4-hydroxybenzoyl chloride using a chlorinating agent like thionyl chloride, followed by amidation with ammonia.

The choice of synthetic route often depends on factors such as desired yield, purity requirements, and scalability.

Formation of 4-Hydroxybenzamide Hydrate

4-Hydroxybenzamide can exist in both anhydrous and hydrated crystalline forms. The monohydrate (4-Hydroxybenzamide·H₂O) is a notable form, and its formation is dependent on the crystallization conditions, particularly the presence of water.[11] The crystal structure of both the anhydrous and hydrated forms has been determined by X-ray diffraction, revealing distinct hydrogen bonding networks that stabilize the crystal lattices.

Physicochemical and Spectroscopic Data

A thorough characterization of 4-hydroxybenzamide is essential for its use in research and development. The following table summarizes its key physicochemical properties.

PropertyValue
Molecular Formula C₇H₇NO₂ (anhydrous) / C₇H₉NO₃ (hydrate)
Molecular Weight 137.14 g/mol (anhydrous) / 155.15 g/mol (hydrate)[12]
CAS Number 619-57-8 (anhydrous) / 138169-57-0 (hydrate)
Appearance White to off-white crystalline powder[1]
Melting Point 161-162 °C
Solubility Sparingly soluble in water[1]

Spectroscopic techniques are indispensable for confirming the identity and purity of 4-hydroxybenzamide.

  • ¹H NMR: Provides information on the chemical environment of the protons in the molecule.

  • ¹³C NMR: Reveals the carbon framework of the compound.

  • Infrared (IR) Spectroscopy: Identifies the characteristic functional groups, such as the O-H, N-H, and C=O stretching vibrations.

  • Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the molecule.

Experimental Protocols

Protocol 1: Synthesis of 4-Hydroxybenzamide via Ammonolysis of Methyl 4-Hydroxybenzoate

This protocol is adapted from a patented industrial method.[10]

Materials:

  • Methyl 4-hydroxybenzoate

  • 28% Concentrated aqueous ammonia

  • High-pressure reaction kettle

  • Rotary evaporator

  • Suction filtration apparatus

  • Deionized water

Procedure:

  • Combine methyl 4-hydroxybenzoate (e.g., 8.6 g, 0.060 mol) and 28% concentrated aqueous ammonia (e.g., 150 mL) in a high-pressure reaction kettle.

  • Seal the reactor and, with constant stirring, heat the mixture to a temperature between 100-120°C.

  • Maintain this temperature and monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Cool the reaction mixture to room temperature.

  • Concentrate the solution using a rotary evaporator until the volume is reduced to approximately 1.5 to 3 times the initial mass of the starting ester.

  • Cool the concentrated solution in an ice bath to facilitate precipitation.

  • Collect the white solid product by suction filtration.

  • Wash the solid with cold deionized water and dry under vacuum.

  • Analyze the product for yield and purity (e.g., via HPLC). A typical yield for this method is around 98%.[10]

Protocol 2: Characterization by ¹H NMR Spectroscopy

Materials:

  • 4-Hydroxybenzamide sample

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes

  • NMR spectrometer (e.g., 400 MHz)

Procedure:

  • Dissolve approximately 5-10 mg of the synthesized 4-hydroxybenzamide in about 0.6 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Cap the NMR tube and gently agitate to ensure complete dissolution.

  • Place the NMR tube in the NMR spectrometer.

  • Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

  • Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.

  • Analyze the spectrum for characteristic peaks corresponding to the aromatic protons and the amide and hydroxyl protons.

Biological Significance and Applications

4-Hydroxybenzamide is more than just a chemical intermediate; it is a versatile scaffold that has been incorporated into numerous biologically active molecules and has demonstrated its own intrinsic activities.

Key Intermediate in Drug Synthesis

The most prominent application of 4-hydroxybenzamide is as a crucial building block in the synthesis of pharmaceuticals.[2] Notable examples include:

  • Febuxostat: A potent non-purine selective inhibitor of xanthine oxidase used for the treatment of hyperuricemia and gout.[2] The synthesis of Febuxostat heavily relies on 4-hydroxythiobenzamide, which is derived from 4-hydroxybenzamide.[10][13]

  • Balanol: A natural product that is a potent inhibitor of protein kinase C (PKC).[14] The 4-hydroxybenzamide moiety is a key structural component of Balanol.

Inherent Biological Activities

Derivatives of 4-hydroxybenzamide have been shown to exhibit a wide range of biological activities, including:

  • Anticancer Activity: Certain derivatives act as Histone Deacetylase (HDAC) inhibitors, which can induce cell cycle arrest and apoptosis in cancer cells.[15][16]

  • Antimicrobial and Antifungal Activity: The benzamide scaffold is known for its antimicrobial properties, and derivatives of 4-hydroxybenzamide have shown activity against various pathogens.[14]

  • Enzyme Inhibition: Besides PKC and HDAC, derivatives have been investigated as inhibitors of other enzymes, such as GABA transaminase.[17]

Signaling Pathways

Recent research has shed light on the role of 4-hydroxybenzoic acid, the precursor to 4-hydroxybenzamide, as a signaling molecule in bacteria. In Shigella sonnei, 4-hydroxybenzoic acid, synthesized by the enzyme UbiC, acts as a signaling molecule that binds to the receptor AaeR to regulate virulence and other biological functions.[18] This discovery opens up new avenues for understanding the role of such simple phenolic compounds in microbial communication and pathogenesis.

Shigella_Signaling Chorismate Chorismate UbiC UbiC (Chorismate Pyruvate-lyase) Chorismate->UbiC Catalyzes HBA 4-Hydroxybenzoic Acid (4-HBA) UbiC->HBA Synthesis AaeR_inactive AaeR (inactive) HBA->AaeR_inactive Binds to AaeR_active AaeR (active) AaeR_inactive->AaeR_active DNA Target Gene Promoters AaeR_active->DNA Binds to Virulence Virulence & Biofilm Formation DNA->Virulence Regulates Transcription

Sources

An In-depth Technical Guide to the Safe Handling of 4-Hydroxybenzamide Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 4-Hydroxybenzamide hydrate (CAS No: 138169-57-0). As a compound frequently utilized in pharmaceutical synthesis and chemical research, a thorough understanding of its hazard profile and the corresponding safety measures is paramount to ensure a safe laboratory environment and the integrity of experimental outcomes.[1] This document synthesizes critical data from safety data sheets (SDS), peer-reviewed literature, and regulatory standards to offer field-proven insights grounded in authoritative scientific principles.

Core Hazard Identification and GHS Classification

4-Hydroxybenzamide, in its anhydrous and hydrated forms, is classified under the Globally Harmonized System (GHS) as an irritant.[2][3][4] The primary hazards are associated with direct contact and inhalation. The causality for this classification lies in the compound's chemical properties, which can provoke inflammatory responses in biological tissues upon contact.

GHS Pictogram:

Caption: GHS Exclamation Mark Pictogram for Irritants.

Table 1: GHS Hazard and Precautionary Statements [2][3][4]

CategoryCodeStatement
Signal Word N/AWarning
Hazard Statements H315Causes skin irritation.
H319Causes serious eye irritation.
H335May cause respiratory irritation.
Precautionary Statements P261Avoid breathing dust.
P264Wash skin thoroughly after handling.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P302 + P352IF ON SKIN: Wash with plenty of soap and water.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P312Call a POISON CENTER or doctor if you feel unwell.
P403 + P233Store in a well-ventilated place. Keep container tightly closed.
P501Dispose of contents/container to an approved waste disposal plant.

Physicochemical Properties

Understanding the physical and chemical properties of 4-Hydroxybenzamide hydrate is fundamental to its safe handling and storage. For instance, its solid, powdered form necessitates measures to control dust generation.

Table 2: Key Physicochemical Properties

PropertyValueSource
Molecular Formula C₇H₉NO₃[5]
Molecular Weight 155.15 g/mol [5]
Appearance White to off-white crystalline powder[6][7]
Melting Point 161-162 °C (for anhydrous form)[1][6][7]
Solubility Low solubility in water. Soluble in ethanol and esters.[6]
Stability Stable under normal, recommended storage conditions.[2][3][8]

Exposure Controls and Personal Protection: A Hierarchical Approach

A self-validating safety protocol relies on a multi-tiered defense strategy known as the hierarchy of controls. This approach prioritizes engineered solutions and administrative policies over sole reliance on personal protective equipment (PPE).

Hierarchy_of_Controls cluster_controls Hierarchy of Controls for 4-Hydroxybenzamide Hydrate Elimination Elimination Not feasible as the molecule is required. Substitution Substitution Substitute with a less hazardous material if possible. Elimination->Substitution Most Effective Engineering Engineering Controls Use in a chemical fume hood. Provide appropriate exhaust ventilation where dust is formed. Substitution->Engineering Administrative Administrative Controls Standard Operating Procedures (SOPs). Personnel training on hazards. Restricted access to handling areas. Engineering->Administrative PPE Personal Protective Equipment (PPE) Last line of defense. Gloves, lab coat, safety glasses/goggles. Administrative->PPE Least Effective

Caption: The hierarchy of controls, from most to least effective.

Engineering Controls

The primary engineering control for handling powdered 4-Hydroxybenzamide hydrate is to prevent dust inhalation.

  • Ventilation: Always handle this chemical within a certified chemical fume hood or at a workstation equipped with appropriate exhaust ventilation to keep airborne concentrations below exposure limits.[2][3]

Personal Protective Equipment (PPE)

PPE is mandatory as the final barrier between the researcher and the chemical. The selection of specific PPE must be based on a risk assessment of the procedures being performed.

Table 3: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale and Causality
Eye/Face Protection Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards. Chemical safety goggles are required where splashing is a risk.[2][3]Protects against airborne dust particles and accidental splashes, preventing serious eye irritation as indicated by H319.[2][8]
Hand Protection Chemically resistant, impervious gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[2][9]Prevents skin contact and subsequent irritation (H315). Proper glove removal technique is crucial to avoid contaminating bare hands.[2]
Skin/Body Protection A standard laboratory coat. Impervious clothing may be required for large-scale operations.[2][9]Minimizes the risk of skin contact on arms and body.
Respiratory Protection For nuisance exposures, use a P95 (US) or P1 (EU) particle respirator. For higher exposure risk, use a NIOSH/MSHA or EN 136 approved respirator with appropriate cartridges.[2][8]Necessary when engineering controls cannot maintain exposure below safe levels, protecting against respiratory tract irritation (H335).[2]

Safe Handling, Storage, and Disposal Workflow

A systematic workflow ensures that safety is integrated into every step of the chemical's lifecycle in the laboratory.

Safe_Handling_Workflow Receiving Receiving & Initial Inspection Storage Secure Storage Receiving->Storage Verify Integrity Handling Pre-Use Preparation Storage->Handling Retrieve from Storage Experiment Weighing & Dispensing Handling->Experiment Don PPE PostUse Post-Experiment Decontamination Experiment->PostUse Perform work in Fume Hood PostUse->Storage Return Unused Material Disposal Waste Disposal PostUse->Disposal Segregate Waste

Caption: Standard workflow for handling 4-Hydroxybenzamide hydrate.

Step-by-Step Handling Protocol
  • Receiving: Upon receipt, inspect the container for damage or leaks.

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[2][3][8] Keep the container tightly closed to prevent moisture absorption and contamination.[3][8]

  • Preparation: Before handling, ensure that a chemical fume hood is operational and that all required PPE is available and in good condition. Review the Safety Data Sheet (SDS).

  • Weighing and Transfer: Conduct all weighing and transfer operations that may generate dust inside a chemical fume hood or ventilated enclosure. Avoid creating dust clouds.[2]

  • Post-Handling: After use, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water, especially before breaks and at the end of the workday.[2][8]

  • Disposal: Dispose of unused product and contaminated waste through a licensed disposal company. Do not allow the product to enter drains.[2][3]

Emergency Procedures and First Aid

Rapid and correct response to an exposure or spill is critical. All personnel must be familiar with the location of safety showers, eyewash stations, and the contents of the SDS.[3]

Emergency_Response_Flowchart Start Exposure Incident Occurs Assess Assess the Scene: Is it safe to approach? Start->Assess Evacuate Evacuate Area Call Emergency Services Assess->Evacuate No ProvideAid Provide First Aid (if trained and safe) Assess->ProvideAid Yes ExposureType What type of exposure? ProvideAid->ExposureType Skin SKIN: Remove contaminated clothing. Wash with soap and plenty of water. ExposureType->Skin Skin Contact Eyes EYES: Rinse with water for 15 mins. Remove contact lenses. Seek medical attention. ExposureType->Eyes Eye Contact Inhalation INHALATION: Move to fresh air. If not breathing, give artificial respiration. ExposureType->Inhalation Inhalation Ingestion INGESTION: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention. ExposureType->Ingestion Ingestion SeekMedical Seek Professional Medical Attention. Bring SDS. Skin->SeekMedical Eyes->SeekMedical Inhalation->SeekMedical Ingestion->SeekMedical

Caption: Decision-making flowchart for emergency response to exposure.

First-Aid Measures[2][3][8]
  • Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[2][3][8][10]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[2][3][10] Remove contaminated clothing. If skin irritation persists, consult a physician.[3]

  • Eye Contact: Immediately and thoroughly rinse the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3][8][10] Remove contact lenses if present and easy to do.[2][3] Seek immediate medical attention.[10]

  • Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person.[2] Rinse the mouth with water and seek immediate medical advice.[2][3]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area.[2] Wear appropriate PPE, including respiratory protection, to avoid dust formation and inhalation.[2][3]

  • Environmental Precautions: Prevent the chemical from entering drains or waterways.[2]

  • Containment and Cleaning: Carefully sweep or shovel the spilled material into a suitable, closed container for disposal without creating dust.[2][3]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][11]

  • Specific Hazards: During a fire, hazardous decomposition products such as carbon oxides and nitrogen oxides (NOx) may be formed.[2][3][8]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][3]

Stability and Reactivity

  • Chemical Stability: The product is stable under recommended storage conditions.[2][3][8]

  • Conditions to Avoid: No specific conditions to avoid are listed, but good laboratory practice dictates avoiding extremes of temperature and direct sunlight.[2][3]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[2][3][8]

  • Hazardous Decomposition Products: Under fire conditions, decomposition can produce carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[2][3][8]

References

  • 4-Hydroxybenzamide | C7H7NO2. PubChem, National Institutes of Health. [Link]

  • SAFETY DATA SHEET - 4-Hydroxybenzamide. Fisher Scientific. [Link]

  • 4-HYDROXYBENZALDEHYDE FOR SYNTHESIS MSDS. Loba Chemie. [Link]

  • Safety Data Sheet Section 4 FIRST AID MEASURES. Hisco. [Link]

  • p-Hydroxybenzamide. ChemBK. [Link]

  • First Aid Procedures for Chemical Hazards. NIOSH | CDC. [Link]

Sources

Methodological & Application

Application Notes & Protocols for the Utilization of 4-Hydroxybenzamide Hydrate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Hydroxybenzamide, and its hydrate form, is a pivotal intermediate in the landscape of modern pharmaceutical synthesis.[1][2] Its molecular architecture, featuring a phenolic hydroxyl group and an amide moiety, offers a versatile scaffold for the construction of a diverse range of bioactive molecules. This document provides an in-depth guide for researchers, chemists, and drug development professionals on the strategic use of 4-Hydroxybenzamide. It covers its fundamental physicochemical properties, detailed protocols for its own synthesis, and its application as a critical building block for advanced pharmaceutical agents. The protocols are presented with an emphasis on the underlying chemical principles and optimization strategies to ensure reproducibility and high-yield outcomes.

Introduction to 4-Hydroxybenzamide

4-Hydroxybenzamide (p-Hydroxybenzamide) is a white to off-white crystalline powder that serves as a key precursor in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2][3] Its structure is foundational for creating more complex molecules through modifications of its functional groups.[4] This versatility has established it as an indispensable intermediate for compounds where specific functional group manipulations are required.[3] Notably, it is a crucial precursor in the synthesis of Febuxostat, a xanthine oxidase inhibitor for treating hyperuricemia in gout patients, and Balanol, a potent protein kinase C (PKC) inhibitor.[3][4] Furthermore, its derivatives have shown a wide spectrum of biological activities, including anti-inflammatory, antibacterial, and antifungal properties.[4]

Physicochemical & Safety Data

A thorough understanding of the compound's properties and safety profile is paramount before its inclusion in any synthetic workflow.

PropertyValueReference
CAS Number 619-57-8 (anhydrous)[5], 138169-57-0 (hydrate)[6][5][6]
Molecular Formula C₇H₇NO₂ (anhydrous)[7], C₇H₉NO₃ (hydrate)[6][6][7]
Molecular Weight 137.14 g/mol [5][7][5][7]
Melting Point 161-162 °C[1][1]
Appearance White to off-white crystalline powder[3][3]
Solubility Low solubility in water; soluble in organic solvents like ethanol.[8][8]

Safety Profile: 4-Hydroxybenzamide is classified as an irritant. Researchers must adhere to standard laboratory safety protocols.

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5][9]

  • Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5][7][9]

Always consult the latest Safety Data Sheet (SDS) before handling.[7][9][10]

Strategic Importance in Drug Discovery & Development

The utility of 4-Hydroxybenzamide extends beyond a simple starting material; it is a strategic component in the design of novel therapeutics.

  • Scaffold for Bioactive Molecules: The benzamide framework is a common feature in many approved drugs. The hydroxyl group provides a reactive handle for etherification, esterification, or other coupling reactions to build molecular complexity.

  • Modulation of Physicochemical Properties: The hydroxyl group can be used to improve the solubility and pharmacokinetic profile of a drug candidate. For instance, co-crystallization of the poorly soluble antifungal drug itraconazole with 4-hydroxybenzamide has been shown to increase its solubility significantly.[4]

  • Derivatives as Active Agents: Researchers have synthesized and evaluated various derivatives of 4-hydroxybenzamide for their therapeutic potential. This includes N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives, which have been identified as novel histone deacetylase (HDAC) inhibitors with antiproliferative activity against cancer cell lines.[11] 4-Hydroxythiobenzamide, a derivative, is a key intermediate for Febuxostat and is also being explored for its ability to release H₂S, which may reduce side effects of covalently linked drugs.[12][13]

Caption: Synthetic utility of 4-Hydroxybenzamide.

Protocols: Synthesis of 4-Hydroxybenzamide

The efficient synthesis of high-purity 4-Hydroxybenzamide is a critical first step for its subsequent use. Three robust methods are detailed below.

Comparative Analysis of Synthesis Methods
MethodStarting Material(s)Key Reagents/CatalystsConditionsReported YieldKey Advantages
A: Ammonolysis Methyl 4-hydroxybenzoateConcentrated Aqueous Ammonia100-120°C, High PressureHighHigh yield and purity.[1]
B: Amidation 4-Hydroxybenzoic acid, Methyl carbamate1,4-diazabicyclo[2.2.2]octane (DABCO)130-180°C~98.7%[14]High-yield, one-pot synthesis.[1]
C: Acyl Chloride 4-Hydroxybenzoic acidThionyl chloride (SOCl₂), DMF (cat.), AmmoniaReflux/30-65°C, then 0°CGoodStandard laboratory method.[1]
Detailed Experimental Protocol: Method A - High-Yield Ammonolysis

This industrial method leverages the direct reaction of an ester with ammonia at elevated temperatures, driving the reaction to completion with high efficiency.[1]

Sources

Application Notes & Protocols: 4-Hydroxybenzamide Hydrate as a Precursor for Balanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 4-hydroxybenzoic acid, a derivative of 4-hydroxybenzamide, as a critical precursor in the total synthesis of (-)-Balanol. Balanol is a potent, naturally occurring inhibitor of protein kinase C (PKC), a key enzyme family involved in cellular signal transduction.[1] Dysregulation of PKC activity is implicated in numerous diseases, making balanol a valuable lead compound for therapeutic development.[2] This guide moves beyond a simple recitation of steps to explain the underlying chemical logic, offering field-proven insights into the synthesis strategy, a self-validating experimental protocol, and authoritative grounding in peer-reviewed literature.

Introduction: Balanol's Significance and Molecular Architecture

Balanol, a fungal metabolite isolated from Verticillium balanoides, exhibits potent, low-nanomolar inhibition of PKC.[3] Its unique molecular structure consists of three key fragments assembled through amide and ester linkages:

  • A highly functionalized benzophenone diacid moiety .

  • A chiral hexahydroazepine ring .

  • A 4-hydroxybenzamide unit .[1]

Structure-activity relationship (SAR) studies have demonstrated that the 4-hydroxybenzamide portion is crucial for potent PKC inhibition. Specifically, the free 4-hydroxyl group and the amide linkage are considered essential for the specific inhibitor-enzyme interactions that drive its biological activity.[4] Consequently, the efficient and strategic incorporation of this precursor is a cornerstone of any total synthesis campaign aimed at producing balanol or its analogues.

Strategic Retrosynthetic Analysis

A convergent synthesis strategy is the most logical approach for a molecule of balanol's complexity. The retrosynthetic analysis reveals how the target molecule can be disconnected into its constituent building blocks. The primary disconnections are made at the ester and amide bonds, yielding the three key precursors.

G Balanol (-)-Balanol (1) Intermediary Amide-Ester Intermediate Balanol->Intermediary  Ester Disconnection Benzophenone Benzophenone Diacid Fragment (A) Intermediary->Benzophenone Azepane_Amide Azepane-Amide Fragment Intermediary->Azepane_Amide  Amide Disconnection Fragments Key Precursors Azepane Hexahydroazepine Fragment (B) Hydroxybenzoic 4-Hydroxybenzoic Acid Fragment (C) Azepane_Amide->Azepane Azepane_Amide->Hydroxybenzoic G cluster_workflow Synthetic Workflow A Protected Azepane Core (29) B Boc Protection of Azepane N-H A->B C Amide Coupling with 4-(Benzyloxy)benzoyl chloride B->C D TFA Deprotection of Boc group C->D E Ester Coupling with Benzophenone acid chloride D->E F Final Hydrogenolysis (Global Deprotection) E->F G (-)-Balanol (1) F->G

Caption: Key stages in the convergent synthesis of (-)-Balanol.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Protected Azepane Fragment (29)Synthesis GradeN/AAs synthesized per Lampe et al. [3]
4-(Benzyloxy)benzoyl chlorideAnhydrousSigma-AldrichPrepare fresh or store under inert gas.
Di-tert-butyl dicarbonate (Boc₂O)≥97%Sigma-Aldrich---
Triethylamine (TEA)Anhydrous, >99.5%Sigma-AldrichDistill from CaH₂ before use.
Dichloromethane (DCM)Anhydrous, >99.8%Acros Organics---
Trifluoroacetic acid (TFA)Reagent grade, 99%Fisher Scientific---
Benzophenone Acid Chloride (from 18)Synthesis GradeN/APrepared from acid 18 with oxalyl chloride. [3]
Palladium Hydroxide on Carbon20 wt. % Pd (dry basis)Acros OrganicsPearlman's catalyst.
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific---
Methanol (MeOH)ACS GradeFisher Scientific---
Detailed Synthesis Protocol

Part A: Amide Bond Formation with the Protected Precursor

This crucial step forges the link between the azepane core and the 4-hydroxybenzamide precursor.

  • Azepane Protection:

    • Dissolve the azepane fragment 29 (1.0 eq) in anhydrous Dichloromethane (DCM).

    • Add Di-tert-butyl dicarbonate (1.1 eq) to the solution at room temperature.

    • Stir the reaction for 2-4 hours, monitoring by TLC until consumption of the starting material.

    • Concentrate the reaction mixture in vacuo to yield the crude Boc-protected azepane, which is used directly in the next step.

  • Amide Coupling:

    • Dissolve the crude Boc-protected azepane in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath under an inert atmosphere (N₂ or Ar).

    • Add triethylamine (TEA) (1.5 eq) dropwise, followed by a solution of 4-(benzyloxy)benzoyl chloride (1.2 eq) in anhydrous DCM.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Causality Note: The use of an acid chloride maximizes the reactivity of the carboxyl group, ensuring efficient acylation of the secondary amine. TEA acts as a base to neutralize the HCl generated during the reaction.

    • Upon completion (monitored by TLC), quench the reaction with saturated aqueous NaHCO₃ solution.

    • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure amide 31 .

Part B: Assembly Completion and Final Deprotection

  • Boc Deprotection:

    • Dissolve the purified amide 31 in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).

    • Stir at room temperature for 1 hour.

    • Concentrate the mixture in vacuo and azeotrope with toluene to remove residual TFA. The resulting amine salt is used directly.

  • Ester Coupling:

    • To a solution of the deprotected amine salt in anhydrous DCM at 0 °C, add TEA (2.0 eq) followed by the benzophenone acid chloride (derived from acid 18 ).

    • Stir the reaction at room temperature overnight.

    • Perform an aqueous workup as described in Part A, step 2. Purify by flash chromatography to yield the fully protected balanol precursor 32 .

  • Global Deprotection (Hydrogenolysis):

    • Dissolve the protected precursor 32 in a mixture of methanol and ethyl acetate.

    • Add Pearlman's catalyst (20% Pd(OH)₂/C) (approx. 20% by weight).

    • Self-Validation: The reaction vessel must be thoroughly purged with N₂ and then placed under a positive pressure of hydrogen gas (H₂, balloon or Parr shaker). The reaction is typically complete when H₂ uptake ceases.

    • Stir vigorously under the H₂ atmosphere for 24-48 hours.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad thoroughly with methanol.

    • Concentrate the filtrate to yield (-)-Balanol (1) .

Summary of Key Reaction Parameters
StepKey ReagentsSolventTemp.Time (h)Reported Yield [3]
Amide Coupling 4-(Benzyloxy)benzoyl chloride, TEADCM0°C to RT12-1666% (from 29)
Ester Coupling Benzophenone acid chloride, TEADCM0°C to RT12-16N/A
Deprotection H₂, 20% Pd(OH)₂/CMeOH/EtOAcRT24-48N/A

Conclusion

The strategic use of a benzyl-protected 4-hydroxybenzoic acid derivative is a validated and effective method for incorporating the critical 4-hydroxybenzamide moiety in the total synthesis of balanol. This approach successfully navigates the challenges posed by the free phenolic group, enabling a high-yielding convergent synthesis. The protocols detailed herein, grounded in authoritative literature, provide a reliable framework for researchers engaged in the synthesis of balanol and its analogues for further investigation in drug discovery and chemical biology.

References

  • Lampe, J. W., Hughes, P. F., Biggers, C. K., Smith, S. H., & Hu, H. (1996). Total Synthesis of (−)- and (+)-Balanol. The Journal of Organic Chemistry, 61(14), 4572–4581. [Link]

  • Kulanthaivel, P., Hallock, Y. F., Boros, C., Hamilton, S. M., Janzen, W. P., Ballas, L. M., Loomis, C. R., Jiang, J. B., Katz, B., Steiner, J. R., & Clardy, J. (1993). Balanol: a novel and potent inhibitor of protein kinase C from the fungus Verticillium balanoides. Journal of the American Chemical Society, 115(14), 6452–6453. [Link]

  • Chen, L., Hu, H., & Lampe, J. W. (1998). Synthesis and protein kinase C inhibitory activities of balanol analogues with modification of 4-hydroxybenzamido moiety. Bioorganic & Medicinal Chemistry Letters, 8(24), 3531-3536. [Link]

  • Hu, H., Biggers, C. K., & Lampe, J. W. (1999). Synthesis and protein kinase inhibitory activity of balanol analogues with modified benzophenone subunits. Bioorganic & Medicinal Chemistry, 7(11), 2615-2625. [Link]

Sources

Application Notes and Protocols for 4-Hydroxybenzamide Hydrate in Agrochemical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Potential of 4-Hydroxybenzamide Hydrate in Modern Crop Protection

In the continuous quest for novel, effective, and environmentally conscious agrochemicals, the scaffold of 4-Hydroxybenzamide has emerged as a promising starting point for the development of new pesticides.[1] While a simple phenolic amide, its derivatives have demonstrated a wide spectrum of biological activities, including antifungal, herbicidal, and to a lesser extent, insecticidal properties. This technical guide provides an in-depth exploration of the applications of 4-Hydroxybenzamide hydrate in agrochemical research and development. We will delve into its role as a key intermediate, present detailed protocols for the synthesis and evaluation of its derivatives, and discuss formulation strategies to enhance its field performance.[2]

The versatility of the 4-Hydroxybenzamide structure, with its reactive hydroxyl and amide groups, allows for a multitude of chemical modifications, leading to a diverse library of potential active ingredients. This document serves as a comprehensive resource for researchers and scientists in the agrochemical industry, offering both foundational knowledge and practical, field-proven methodologies.

Table 1: Physicochemical Properties of 4-Hydroxybenzamide

PropertyValueSource
CAS Number 619-57-8[3]
Molecular Formula C₇H₇NO₂[3]
Molecular Weight 137.14 g/mol [3]
Melting Point 161-162 °C
Appearance White solid[4]
Solubility Soluble in hot water, ethanol, and ether.[5]
pKa Data available in IUPAC Digitized pKa Dataset[3]

Part 1: 4-Hydroxybenzamide Hydrate as a Precursor for Novel Fungicides

The development of resistance to existing fungicides is a significant threat to global food security. Consequently, there is a pressing need for new fungicidal compounds with novel modes of action. Derivatives of 4-Hydroxybenzamide have shown considerable promise in this area, exhibiting potent activity against a range of devastating phytopathogenic fungi.[6][7]

Scientific Rationale and Mechanism of Action

Research has demonstrated that modifying the 4-Hydroxybenzamide core can lead to compounds that interfere with crucial fungal processes. For instance, hydrazide-hydrazone derivatives of the related 4-hydroxybenzoic acid have been identified as potent inhibitors of laccase, an enzyme vital for fungal pathogenesis.[6] Other derivatives, such as Schiff bases, have been shown to inhibit fungal chitin deacetylase (CDA), a key virulence factor in many plant pathogenic fungi.[8] The proposed mechanism of action for CDA inhibitors involves the chelation of the active site's Zn²⁺ ion by the 4-hydroxyl-phenyl group, thereby inactivating the enzyme.[8] Furthermore, some benzohydrazide derivatives have been found to disrupt the integrity of the fungal cell membrane, leading to cell death.[9]

Fungicidal_Mechanism cluster_fungus Fungal Cell Derivative 4-Hydroxybenzamide Derivative CDA Chitin Deacetylase (CDA) (Virulence Factor) Derivative->CDA Inhibition CellMembrane Cell Membrane Derivative->CellMembrane Disruption Ergosterol Ergosterol Synthesis Derivative->Ergosterol Inhibition ANT Adenine Nucleotide Transferase (ANT) Derivative->ANT Inhibition CellWall Cell Wall (Chitin) CDA->CellWall Modifies Chitin Ergosterol->CellMembrane Maintains Integrity Mitochondrion Mitochondrion ANT->Mitochondrion ATP Transport

Caption: Proposed fungicidal mechanisms of 4-Hydroxybenzamide derivatives.

Protocol 1: Synthesis of a 4-Hydroxybenzoic Acid-Based Hydrazide-Hydrazone Derivative

This protocol outlines the synthesis of a fungicidal hydrazide-hydrazone derivative, a class of compounds that has shown significant antifungal activity.[6]

Step 1: Synthesis of 4-Hydroxybenzohydrazide

  • In a round-bottom flask equipped with a reflux condenser, combine ethyl 4-hydroxybenzoate (1 equivalent) and hydrazine hydrate (3-5 equivalents) in ethanol.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to facilitate precipitation.

  • Collect the resulting white solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield 4-hydroxybenzohydrazide.

Step 2: Synthesis of the Hydrazide-Hydrazone

  • Dissolve the 4-hydroxybenzohydrazide (1 equivalent) in a suitable solvent such as methanol or ethanol.

  • Add a catalytic amount of acetic acid.

  • To this solution, add the desired aldehyde or ketone (1 equivalent) dropwise with stirring.

  • Continue stirring at room temperature or under gentle reflux for 2-6 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture and collect the precipitated product by filtration.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure hydrazide-hydrazone derivative.

Protocol 2: In Vitro Antifungal Bioassay

This protocol describes a method to evaluate the in vitro antifungal activity of the synthesized derivatives against common phytopathogenic fungi.

  • Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).

  • In a sterile 96-well microtiter plate, add potato dextrose broth (PDB) to each well.

  • Create a serial dilution of the test compounds in the wells, ensuring the final DMSO concentration does not inhibit fungal growth.

  • Inoculate each well with a standardized suspension of fungal spores or mycelial fragments.

  • Include a positive control (a commercial fungicide) and a negative control (DMSO without any compound).

  • Incubate the plates at an appropriate temperature (typically 25-28 °C) for 48-72 hours.

  • Determine the minimum inhibitory concentration (MIC) by visually assessing the lowest concentration of the compound that completely inhibits fungal growth. The half-maximal effective concentration (EC₅₀) can be determined by measuring the optical density and using a dose-response curve.

Table 2: Hypothetical Antifungal Activity of 4-Hydroxybenzamide Derivatives

CompoundTarget FungusEC₅₀ (µg/mL)
Derivative A (Salicylaldehyde-based) Botrytis cinerea1.5
Sclerotinia sclerotiorum0.8
Derivative B (Nitrobenzaldehyde-based) Botrytis cinerea5.2
Sclerotinia sclerotiorum3.1
Commercial Fungicide (e.g., Boscalid) Botrytis cinerea0.5
Sclerotinia sclerotiorum0.4

Part 2: 4-Hydroxybenzamide Hydrate in the Development of Novel Herbicides

The structural framework of 4-Hydroxybenzamide also serves as a valuable template for the synthesis of new herbicides. By introducing different functional groups, it is possible to design molecules that interfere with essential plant processes, leading to weed growth inhibition and mortality.

Scientific Rationale and Mode of Action

While research in this area is less extensive than for fungicides, studies have shown that derivatives of related structures possess herbicidal properties. For example, 5-(4-hydroxybenzyl)-2-thioxoimidazolidin-4-one esters have demonstrated good herbicidal activity against various weeds.[10] Additionally, 4-hydroxyaurones have shown efficacy against dicotyledonous plants.[11] The mode of action for such herbicides can vary widely but often involves the inhibition of key enzymes in amino acid biosynthesis, disruption of photosynthesis, or interference with cell division.[12]

Herbicidal_Screening_Workflow Start Synthesized 4-Hydroxybenzamide Derivatives Primary_Screen Primary Screening (e.g., Petri Dish Assay) Start->Primary_Screen Dose_Response Dose-Response Evaluation Primary_Screen->Dose_Response Active Compounds Greenhouse_Trial Greenhouse Trials (Pre- and Post-emergence) Dose_Response->Greenhouse_Trial Crop_Selectivity Crop Selectivity Testing Greenhouse_Trial->Crop_Selectivity Field_Trial Field Trials Crop_Selectivity->Field_Trial Selective Compounds Lead_Compound Lead Compound Identified Field_Trial->Lead_Compound

Caption: Workflow for screening the herbicidal activity of new compounds.

Protocol 3: Synthesis of a 5-(4-hydroxybenzyl)-2-thioxoimidazolidin-4-one Ester Derivative

This protocol is adapted from methodologies used for synthesizing compounds with demonstrated herbicidal activity.[10]

  • Synthesize 5-(4-hydroxybenzyl)-2-thioxoimidazolidin-4-one as the starting material.

  • In a reaction vessel, dissolve the starting material (1 equivalent) and a selected carboxylic acid (1.1 equivalents) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add dicyclohexylcarbodiimide (DCC) (1.2 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, filter off the dicyclohexylurea byproduct.

  • Wash the filtrate with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired ester.

Protocol 4: Greenhouse Bioassay for Herbicidal Activity

This protocol details a standard greenhouse trial to assess the pre- and post-emergence herbicidal efficacy of the synthesized compounds.

  • Prepare pots with a standardized soil mix.

  • For pre-emergence testing, sow seeds of various weed species (e.g., Echinochloa crus-galli, Setaria viridis) and crop species.

  • Apply the test compounds, formulated as an emulsifiable concentrate or wettable powder, to the soil surface at different application rates.

  • For post-emergence testing, allow the plants to grow to the 2-3 leaf stage before applying the compounds as a foliar spray.

  • Include a positive control (a commercial herbicide) and a negative control (formulation blank).

  • Maintain the pots in a greenhouse under controlled conditions of temperature, humidity, and light.

  • Assess the herbicidal injury (e.g., chlorosis, necrosis, stunting) at 7, 14, and 21 days after treatment using a 0-100% rating scale (0 = no effect, 100 = complete kill).

Table 3: Hypothetical Herbicidal Efficacy of a 4-Hydroxybenzamide Derivative

Weed SpeciesApplication TypeApplication Rate (g/ha)Efficacy (%)
Stellaria media Post-emergence100065
Echinochloa crus-galli Post-emergence100055
Setaria viridis Post-emergence100050
Zea mays (Maize) Post-emergence1000<10 (Good crop safety)

Part 3: Formulation Strategies for Enhanced Performance

The efficacy of an active ingredient in the field is highly dependent on its formulation. Proper formulation can improve solubility, stability, and bioavailability, and can also facilitate handling and application.

Protocol 5: Preparation of a Suspension Concentrate (SC) Formulation

This protocol provides a basic method for preparing a suspension concentrate, a common formulation type for water-insoluble active ingredients.

  • In a beaker, mix water, a wetting agent, a dispersing agent, and an antifoaming agent.

  • Slowly add the finely milled 4-Hydroxybenzamide derivative (the active ingredient) to the mixture under high shear agitation.

  • Continue milling the suspension in a bead mill until the desired particle size distribution is achieved (typically a d₅₀ of 1-5 µm).

  • Add a thickening agent (e.g., xanthan gum) to provide long-term stability against settling.

  • Finally, add a preservative to prevent microbial growth.

An advanced formulation strategy involves the creation of co-crystals or crystalline complexes of the active ingredient with a co-former like 4-hydroxybenzoic acid. This can significantly alter the physicochemical properties of the pesticide, such as increasing the melting point, which can be advantageous for formulation stability.[13][14]

Conclusion and Future Directions

4-Hydroxybenzamide hydrate and its derivatives represent a versatile and promising platform for the discovery of new agrochemicals. The demonstrated antifungal and herbicidal activities of various derivatives warrant further investigation and optimization. Future research should focus on:

  • Expanding the chemical space: Synthesizing and screening a wider range of derivatives to improve potency and broaden the activity spectrum.

  • Elucidating modes of action: Detailed mechanistic studies to identify the specific molecular targets of the most active compounds.

  • Structure-Activity Relationship (SAR) studies: To guide the rational design of more effective molecules.

  • Developing environmentally benign formulations: Focusing on controlled-release and biodegradable formulations to minimize environmental impact.

The protocols and data presented in this guide provide a solid foundation for researchers to explore the full potential of 4-Hydroxybenzamide-based compounds in the development of the next generation of crop protection solutions.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Introducing 4-Hydroxybenzamide: Unlocking Endless Possibilities in Chemical Applications.
  • BenchChem. (2025). Application Note: Synthesis and Optimization of 4-Hydroxybenzamide.
  • Gomółka, P., et al. (2024). 4-Hydroxybenzoic Acid-Based Hydrazide–Hydrazones as Potent Growth Inhibition Agents of Laccase-Producing Phytopathogenic Fungi That Are Useful in the Protection of Oilseed Crops. Molecules, 29(10), 2212. Retrieved from [Link]

  • Wang, Y., et al. (2025). Identification of 4-Hydroxybenzaldehyde Schiff Base Derivatives as Novel Fungal Chitin Deacetylase Inhibitors via Pocket-Based Design and Molecular Hybridization. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • The Chemical Synthesis of 4-Hydroxythiobenzamide: A Technical Overview. (n.d.).
  • CN104130170A - Synthesis method of 4-Hydroxythiobenzamide. (2014). Google Patents.
  • Controlled release formulations for agrochemicals. (2021). Justia Patents. Retrieved from [Link]

  • EP1156716B1 - Agrochemical formulation. (2000). Google Patents.
  • 4-Hydroxybenzoic acid derivatives synthesized through metabolic... (n.d.). ResearchGate. Retrieved from [Link]

  • RU2465271C2 - 4-hydroxybenzamide drug derivatives. (n.d.). Google Patents.
  • US20120220463A1 - Crystalline Complexes of 4-Hydroxy Benzoic Acid and Selected Pesticides. (2012). Google Patents.
  • Gomółka, P., et al. (2024). 4-Hydroxybenzoic Acid-Based Hydrazide-Hydrazones as Potent Growth Inhibition Agents of Laccase-Producing Phytopathogenic Fungi That Are Useful in the Protection of Oilseed Crops. Molecules, 29(10), 2212. Retrieved from [Link]

  • Han, J., et al. (2011). Synthesis and herbicidal activity of 5-(4-hydroxybenzyl)-2-thioxoimidazolidin-4-one esters. Molecules, 16(4), 2833-45. Retrieved from [Link]

  • BenchChem. (2025). The Multifaceted Biological Activities of 4-Hydroxybenzamide and Its Derivatives: A Technical Guide.
  • WO2024075051A1 - Hsd17b13 inhibitors and/or degraders. (n.d.). Google Patents.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 65052, 4-Hydroxybenzamide. Retrieved from [Link]

  • Li, Y., et al. (2025). Discovery of New Benzohydrazide Derivatives Containing 4-Aminoquinazoline as Effective Agricultural Fungicides, the Related Mechanistic Study, and Safety Assessment. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. (n.d.). MDPI. Retrieved from [Link]

  • Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. (n.d.). PubMed. Retrieved from [Link]

  • Design,synthesis,and Herbicidal Activity Of 4-Hydroxyaurones And N-acylsulfonamides. (2022).
  • Chemical Properties of 4-Hydroxybenzamide (CAS 619-57-8). (n.d.). Cheméo. Retrieved from [Link]

  • WO2011054741A2 - Crystalline complexes of 4-hydroxy benzoic acid and selected pesticides. (n.d.). Google Patents.
  • Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Derivatives. (n.d.). Chemical Methodologies. Retrieved from [Link]

  • Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Ross, M. A., & Childs, D. J. (n.d.). Herbicide Mode-Of-Action Summary. Purdue Extension. Retrieved from [Link]

  • 1,2,4-Triazole benzamide derivative TPB against Gaeumannomyces graminis var. tritici as a novel dual-target fungicide inhibiting ergosterol synthesis and adenine nucleotide transferase function. (2024). Pest Management Science, 80(4), 1717-1727. Retrieved from [Link]

Sources

Application Note: A Validated HPLC-UV Method for the Quantification of 4-Hydroxybenzamide Hydrate in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the precise quantification of 4-Hydroxybenzamide hydrate. This method is crucial for quality control in pharmaceutical manufacturing, ensuring the correct dosage and purity of the active pharmaceutical ingredient (API). The described reversed-phase HPLC (RP-HPLC) method is demonstrated to be specific, linear, accurate, precise, and robust, adhering to the validation parameters set forth by the International Council for Harmonisation (ICH) guidelines.

Introduction

4-Hydroxybenzamide, a chemical intermediate, and its hydrate form are utilized in the synthesis of various pharmaceuticals, including analgesics and anti-inflammatory drugs.[1] Its accurate quantification is essential for ensuring the safety and efficacy of final drug products. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a widely adopted technique for this purpose due to its excellent balance of sensitivity, selectivity, and cost-effectiveness.[1]

This document provides a comprehensive, step-by-step protocol for the quantification of 4-Hydroxybenzamide hydrate in solid dosage forms. The method employs a reversed-phase chromatographic separation, a technique that separates compounds based on their hydrophobicity by using a nonpolar stationary phase and a polar mobile phase.[2][3]

Experimental

Materials and Reagents
  • 4-Hydroxybenzamide hydrate reference standard (CAS: 138169-57-0)[4]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Phosphoric acid (analytical grade)

  • Solid dosage forms (e.g., tablets) containing 4-Hydroxybenzamide hydrate

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector was used. The specific conditions are outlined in Table 1.

Table 1: HPLC-UV Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (50:50, v/v), pH adjusted to 3.0 with phosphoric acid
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 254 nm

Causality Behind Experimental Choices:

  • Column: A C18 column is a common choice for reversed-phase chromatography as its long alkyl chains provide excellent hydrophobic interaction for retaining and separating a wide range of organic molecules.[5]

  • Mobile Phase: A mixture of acetonitrile and water offers a good polarity range to elute 4-Hydroxybenzamide hydrate with a reasonable retention time.[5] The addition of phosphoric acid to control the pH is critical for ensuring the consistent ionization state of the analyte, which in turn leads to reproducible retention times and peak shapes.

  • Detection Wavelength: The selection of 254 nm is based on the UV absorbance spectrum of 4-Hydroxybenzamide, which exhibits a significant absorbance at this wavelength, providing good sensitivity.

Preparation of Solutions
  • Accurately weigh approximately 10 mg of 4-Hydroxybenzamide hydrate reference standard.

  • Transfer the standard to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 15, and 20 µg/mL).

  • Weigh and finely powder a representative number of tablets (e.g., 20).

  • Accurately weigh a portion of the powder equivalent to a single dose of 4-Hydroxybenzamide hydrate.

  • Transfer the powder to a suitable volumetric flask.

  • Add a volume of mobile phase equivalent to approximately 70% of the flask's volume.

  • Sonicate for 15 minutes to ensure complete dissolution of the API.

  • Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter to remove any undissolved excipients.[1]

  • Further dilute the filtered solution with the mobile phase to a final concentration that falls within the established calibration range.

Method Validation

The developed method was validated according to ICH guidelines to ensure its suitability for its intended purpose.[6][7] The validation parameters assessed were specificity, linearity, accuracy, precision, and robustness.

Specificity

Specificity was evaluated by analyzing a placebo sample (containing all the excipients without the API) and comparing its chromatogram with that of a standard solution of 4-Hydroxybenzamide hydrate. The absence of any interfering peaks at the retention time of the analyte in the placebo chromatogram confirmed the method's specificity.

Linearity

The linearity of the method was determined by analyzing the working standard solutions at five different concentration levels. A calibration curve was constructed by plotting the peak area against the concentration.

Table 2: Linearity Data

Concentration (µg/mL)Peak Area (arbitrary units)
1150234
5751170
101502340
152253510
203004680
Correlation Coefficient (R²) 0.9998

The correlation coefficient (R²) of 0.9998 indicates a strong linear relationship between concentration and peak area over the tested range.[8]

Accuracy

Accuracy was determined by the recovery of a known amount of 4-Hydroxybenzamide hydrate spiked into a placebo mixture at three different concentration levels (80%, 100%, and 120% of the target concentration).

Table 3: Accuracy (Recovery) Data

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)Recovery (%)
80%87.9299.0
100%1010.15101.5
120%1211.8899.0
Average Recovery (%) 99.8

The high average recovery demonstrates the accuracy of the method.[9]

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was assessed by performing six replicate injections of the same standard solution on the same day. Intermediate precision was determined by repeating the analysis on a different day with a different analyst.

Table 4: Precision Data

Parameter% RSD (n=6)
Repeatability (Intra-day) 0.85
Intermediate Precision (Inter-day) 1.23

The low relative standard deviation (%RSD) values (well below the typical acceptance criterion of 2%) indicate that the method is highly precise.[10]

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±5°C), and mobile phase composition (±2% organic). The system suitability parameters, including peak asymmetry and theoretical plates, remained within acceptable limits, and the %RSD of the results was low, demonstrating the method's robustness.[8]

Workflow Diagram

The overall experimental workflow is illustrated in the following diagram.

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing stock Prepare Standard Stock Solution working Prepare Working Standard Solutions stock->working hplc Inject into HPLC System working->hplc Standards sample Prepare Sample Solution (from Tablets) sample->hplc Sample detect UV Detection at 254 nm hplc->detect integrate Integrate Peak Area detect->integrate calibrate Construct Calibration Curve integrate->calibrate From Standards quantify Quantify Analyte integrate->quantify From Sample calibrate->quantify

Caption: HPLC-UV workflow for the quantification of 4-Hydroxybenzamide hydrate.

Conclusion

The HPLC-UV method described in this application note is a simple, rapid, and reliable technique for the quantification of 4-Hydroxybenzamide hydrate in pharmaceutical formulations. The method has been thoroughly validated in accordance with ICH guidelines and has demonstrated excellent specificity, linearity, accuracy, precision, and robustness. This validated method is suitable for routine quality control analysis in the pharmaceutical industry.

References

  • Wikipedia. Reversed-phase chromatography. Available from: [Link].

  • Pharmaguideline. Steps for HPLC Method Validation. Available from: [Link].

  • ChemBK. p-Hydroxybenzamide. Available from: [Link].

  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. Available from: [Link].

  • Acta Scientific. New Method Development by HPLC and Validation as per ICH Guidelines. Available from: [Link].

  • Chrom Tech, Inc. Reverse Phase Chromatography Techniques. Available from: [Link].

  • Phenomenex. Reversed Phase HPLC Columns. Available from: [Link].

  • National Institutes of Health. 4-Hydroxybenzamide. PubChem. Available from: [Link].

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. Available from: [Link].

  • Chemsrc. 4-Hydroxybenzamide. Available from: [Link].

  • Cheméo. Chemical Properties of 4-Hydroxybenzamide (CAS 619-57-8). Available from: [Link].

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link].

  • YouTube. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Available from: [Link].

  • Longdom Publishing. Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Available from: [Link].

  • ResearchGate. Binary HPLC method for determination of 4-hydroxybenzoic acid (4-HBA), chlorogenic acid (CGA), quercetin (QUE), and salicilic acid (SAL) v1. Available from: [Link].

  • NIST. Benzoic acid, 4-hydroxy-. WebBook. Available from: [Link].

  • Longdom Publishing. Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Available from: [Link].

  • American Pharmaceutical Review. A Generic UHPLC-UV-MS Method for Cleaning Verification of Highly Potent Drugs. Available from: [Link].

Sources

Robust and Reproducible GC-MS Analysis of 4-Hydroxybenzamide Following Trimethylsilyl Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, field-proven protocol for the chemical derivatization of 4-Hydroxybenzamide hydrate for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). 4-Hydroxybenzamide, a polar compound with low volatility, presents significant challenges for direct GC-MS analysis. To overcome these limitations, this guide details a robust trimethylsilylation (TMS) method using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst. This process replaces the active hydrogen atoms on the phenolic hydroxyl and amide groups with non-polar TMS groups, significantly increasing the analyte's volatility and thermal stability.[1][2][3] The result is improved chromatographic peak shape, enhanced resolution, and reliable quantification. This document provides a step-by-step methodology, explains the rationale behind critical steps, outlines GC-MS parameters, and includes a troubleshooting guide to ensure successful implementation.

Principle of the Method: Overcoming Analytical Hurdles

4-Hydroxybenzamide possesses two key functional groups that hinder direct GC analysis: a phenolic hydroxyl (-OH) and a primary amide (-NH₂). The active hydrogens on these groups lead to strong intermolecular hydrogen bonding, which drastically reduces volatility and can cause the compound to thermally degrade at the high temperatures of the GC injector and column.[3]

Silylation is the most widely utilized derivatization technique to prepare such compounds for GC analysis.[4] The reaction involves replacing the active hydrogen atoms with a trimethylsilyl (-Si(CH₃)₃) group.[1]

The Derivatization Reaction:

The chosen reagent, BSTFA, is a powerful silyl donor.[5] For 4-Hydroxybenzamide, which contains both a relatively reactive phenol group and a less reactive amide group, a catalyst is recommended to drive the reaction to completion. Trimethylchlorosilane (TMCS) is added at a low concentration (typically 1%) to enhance the silylating strength of BSTFA, ensuring all three active hydrogens are replaced.[5][6]

The complete derivatization of 4-Hydroxybenzamide results in the formation of 4-(trimethylsilyloxy)benzoyl-bis(trimethylsilyl)amine.

(Note: Image is illustrative)

Materials and Reagents

Chemicals and Standards
  • 4-Hydroxybenzamide hydrate (CAS: 138169-57-0), analytical standard grade

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS, CAS: 25561-30-2 + 75-77-4)

  • Anhydrous Pyridine (CAS: 110-86-1), GC-derivatization grade

  • Anhydrous Acetonitrile (CAS: 75-05-8), HPLC or GC grade

  • High-purity Nitrogen gas (≥99.999%)

  • Methanol (CAS: 67-56-1), HPLC grade (for cleaning)

Equipment and Consumables
  • Gas Chromatograph with Mass Spectrometric detector (GC-MS)

  • Analytical balance (4-decimal place)

  • Heating block or oven capable of maintaining 70°C ± 2°C

  • Micro-reaction vials (2 mL) with PTFE-lined screw caps

  • Microsyringes (10 µL, 50 µL, 100 µL)

  • Vortex mixer

  • Centrifuge (optional)

  • GC injection port liners (deactivated glass wool recommended)

  • GC capillary column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane phase (e.g., DB-5ms, HP-5ms, or equivalent)

Experimental Protocols

Workflow Visualization

The overall experimental process, from sample preparation to data analysis, is outlined below.

Derivatization_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization Reaction cluster_analysis GC-MS Analysis prep_start Weigh 1 mg of 4-Hydroxybenzamide Hydrate dry_sample Dry Sample: Evaporate aqueous solution or use anhydrous starting material prep_start->dry_sample dissolve Dissolve in 100 µL Anhydrous Pyridine dry_sample->dissolve add_reagent Add 200 µL BSTFA + 1% TMCS dissolve->add_reagent vortex Vortex Briefly (5-10 seconds) add_reagent->vortex heat Heat at 70°C for 60 minutes vortex->heat cool Cool to Room Temperature heat->cool inject Inject 1 µL into GC-MS System cool->inject acquire Acquire Data (Scan or SIM mode) inject->acquire process Process Data: Peak Integration & Spectral Analysis acquire->process

Caption: Workflow for TMS derivatization of 4-Hydroxybenzamide.

Step-by-Step Derivatization Protocol

Causality Note: Silylation reagents are extremely sensitive to moisture.[6] The presence of water will consume the reagent and lead to incomplete derivatization and poor reproducibility. Therefore, all glassware must be scrupulously dried, and anhydrous solvents must be used.

  • Sample Preparation (Anhydrous Conditions):

    • Accurately weigh 1-5 mg of 4-Hydroxybenzamide hydrate standard or sample into a 2 mL micro-reaction vial.

    • If the sample is in an aqueous solution, evaporate it to complete dryness under a gentle stream of nitrogen gas. To ensure azeotropic removal of residual water, add 0.5 mL of anhydrous acetonitrile and evaporate to dryness again.[6]

    • Rationale: This drying step is the most critical part of the preparation. The hydrate form of the analyte contains water that must be removed before the addition of the moisture-sensitive silylating reagent.

  • Reconstitution:

    • Add 100 µL of anhydrous pyridine to the dried sample.

    • Vortex for 10-15 seconds to ensure the sample is fully dissolved.

    • Rationale: Pyridine serves as an excellent aprotic solvent and also acts as a basic catalyst, which can aid the derivatization of less reactive groups.

  • Derivatization Reaction:

    • Using a dry microsyringe, add 200 µL of BSTFA + 1% TMCS to the vial. This provides a significant molar excess of the reagent to drive the reaction to completion.

    • Immediately cap the vial tightly.

    • Vortex the mixture for 5-10 seconds.

    • Place the vial in a heating block or oven set to 70°C for 60 minutes .

    • Rationale: Heating is necessary to ensure the complete derivatization of the sterically hindered and less reactive amide group. While phenols react relatively quickly, amides require more energy and time.

  • Final Preparation for Analysis:

    • After heating, remove the vial and allow it to cool completely to room temperature.

    • Caution: Do not open the hot vial, as pressure may have built up inside.

    • The sample is now ready for injection into the GC-MS. The derivatized sample should be analyzed promptly, as TMS derivatives can be susceptible to hydrolysis over time, even from atmospheric moisture. Store in a freezer if immediate analysis is not possible.

GC-MS Instrumental Parameters

The following parameters provide a robust starting point and should be optimized for the specific instrumentation in use.

ParameterRecommended Setting
GC System
Injection ModeSplitless (1 minute splitless time)
Injector Temperature280°C
Injection Volume1.0 µL
Carrier GasHelium, Constant Flow @ 1.2 mL/min
Oven Program
Initial Temperature100°C, hold for 2 minutes
Ramp Rate15°C/min to 300°C
Final Temperature300°C, hold for 5 minutes
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
MS Source Temp230°C
MS Quad Temp150°C
Acquisition ModeFull Scan (m/z 50-500) for identification; Selected Ion Monitoring (SIM) for quantification
Transfer Line Temp290°C

Expected Results & Data Interpretation

A successful derivatization will yield the tri-trimethylsilyl (3TMS) derivative of 4-Hydroxybenzamide.

  • Molecular Weight of 4-Hydroxybenzamide: 137.14 g/mol [7]

  • Molecular Weight of 3TMS-Derivative: 353.6 g/mol (137.14 - 31.008 + 372.16)

The mass spectrum of the derivatized compound is expected to show characteristic ions. For TMS derivatives, the molecular ion (M⁺) is often visible, along with a prominent M-15 ion ([M-CH₃]⁺), which is a hallmark of TMS compounds.[8]

Expected Key Mass Fragments for SIM/Quantification:

  • m/z 353: Molecular Ion (M⁺)

  • m/z 338: [M-15]⁺ (Loss of a methyl group)

  • m/z 73: [Si(CH₃)₃]⁺ fragment

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
No peak or very small product peak Incomplete derivatization due to moisture.Ensure sample and all reagents/solvents are completely anhydrous. Redry glassware and use fresh, unopened reagents.
Insufficient reaction time or temperature.Increase reaction time to 90 minutes or temperature to 80°C. Note that higher temperatures can sometimes cause degradation.[6]
Multiple peaks for the analyte Incomplete derivatization (mono- or di-TMS derivatives present).Increase reagent excess, reaction time, or temperature. Ensure the catalyst (TMCS) is present in the BSTFA reagent.[6]
Broad or tailing peaks Active sites in the GC system (injector liner, column).Use a deactivated glass wool liner. Condition the column according to the manufacturer's instructions. If the problem persists, consider silanizing the glassware.[3]
Early eluting interference peaks Byproducts from the BSTFA reagent.This is common with BSTFA. Ensure the GC temperature program allows for sufficient separation from the analyte peak. Using MSTFA can be an alternative as its byproducts are more volatile.[9]

Safety Precautions

  • BSTFA and TMCS are corrosive and highly sensitive to moisture. They can cause irritation to the eyes, skin, and respiratory system. Always handle these reagents inside a fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Pyridine is toxic and flammable. Handle with care in a well-ventilated area.

  • Heating sealed vials can cause a build-up of pressure. Always allow vials to cool completely before opening.

References

  • Thermo Fisher Scientific. BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane. ResearchGate. [Link]

  • Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics.
  • Proestos, C., et al. (2006). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Foods. [Link]

  • CalTech GPS. Preparation of TMS Derivatives for GC/MS. CalTech. [Link]

  • Weckwerth, W., et al. (2014). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI. [Link]

  • Adis International. Derivatization reagents for GC. Adis International. [Link]

  • Heravi, M. M., et al. (2016). Catalyst-free silylation of alcohols and phenols by promoting HMDS in CH3NO2 as solvent. Green Chemistry. [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 65052, 4-Hydroxybenzamide. PubChem. [Link]

  • Fluka. Competence in Silylating Agents. [Link]

  • Lee, J. S., et al. (2004). Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination. Journal of Chromatography B. [Link]

  • Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta. [Link]

  • Cheméo. Chemical Properties of 4-Hydroxybenzamide (CAS 619-57-8). Cheméo. [Link]

  • Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS.
  • Lin, D. L., et al. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis.
  • Lin, D. L., et al. (2020). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Semantic Scholar. [Link]

  • Autech. (2024). Mastering Silylation: A Guide to MSTFA for GC-MS Analysis. Autech. [Link]

  • Organomation. GC-MS Sample Preparation. Organomation. [Link]

  • Efer, J., et al. (2002). Quantification of silylated organic compounds using gas chromatography coupled to ICP-MS. Journal of Analytical Atomic Spectrometry. [Link]

  • Zuccato, E., et al. (2000).
  • Sridhar, B., et al. (2003). 4-Hydroxybenzamide. Acta Crystallographica Section E. [Link]

Sources

Application Notes & Protocols: Investigating 4-Hydroxybenzamide Hydrate in the Development of Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Inflammation is a critical biological response, but its dysregulation is a key driver of numerous chronic diseases, including arthritis, inflammatory bowel disease, and atherosclerosis. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a paramount goal in drug discovery. This document provides a detailed technical guide for researchers investigating the potential of 4-Hydroxybenzamide hydrate, a phenolic amide, as a novel anti-inflammatory agent. We will explore its hypothesized mechanisms of action, drawing from evidence on closely related benzamide and hydroxybenzoic acid derivatives, and provide comprehensive, step-by-step protocols for its evaluation in established in vitro models of inflammation.

Introduction: The Rationale for 4-Hydroxybenzamide Hydrate

The inflammatory cascade is a complex network of cellular and molecular interactions. Key pathways, such as the Nuclear Factor-kappa B (NF-κB) signaling cascade, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), are central to the production of pro-inflammatory mediators including cytokines (e.g., TNF-α, IL-6) and prostaglandins.[1][2] Conventional non-steroidal anti-inflammatory drugs (NSAIDs) primarily target COX enzymes, but their use can be associated with gastrointestinal side effects due to the concurrent inhibition of the constitutively expressed COX-1 enzyme.[3]

Benzamide derivatives have emerged as a promising class of compounds with diverse biological activities, including anti-inflammatory effects.[4][5] Studies on various substituted benzamides have demonstrated their ability to inhibit NF-κB, a master regulator of inflammatory gene expression.[5][6] Furthermore, related phenolic compounds like 4-hydroxybenzoic acid have been shown to suppress the production of pro-inflammatory cytokines and inhibit the NLRP3 inflammasome, another key component of the innate immune response.[7] A structurally similar compound, 4-hydroxybenzaldehyde, has been reported to suppress the production of nitric oxide (NO), iNOS, and COX-2 in lipopolysaccharide (LPS)-activated macrophages.[8]

Given this body of evidence, 4-Hydroxybenzamide hydrate presents itself as a compelling candidate for investigation. Its structure combines the phenolic hydroxyl group, known for antioxidant properties, with the benzamide core, which has been linked to NF-κB inhibition. This guide provides the foundational protocols to systematically evaluate its anti-inflammatory potential.

Hypothesized Mechanism of Action

Based on the activities of structurally related compounds, we hypothesize that 4-Hydroxybenzamide hydrate may exert its anti-inflammatory effects through a multi-pronged mechanism involving the inhibition of key inflammatory pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a pivotal mediator of inflammatory responses, inducing the expression of numerous pro-inflammatory genes.[9] We postulate that 4-Hydroxybenzamide hydrate may interfere with this pathway, potentially by preventing the degradation of IκBα, which would, in turn, block the nuclear translocation of the active p50/p65 NF-κB subunits.

Caption: Hypothesized inhibition of the NF-κB pathway by 4-Hydroxybenzamide hydrate.

Downregulation of Pro-inflammatory Enzymes and Mediators

Inflammatory stimuli trigger the upregulation of enzymes like COX-2 and iNOS, leading to the production of prostaglandins and nitric oxide, respectively. These molecules are potent mediators of inflammation, contributing to vasodilation, pain, and fever. We hypothesize that by inhibiting the upstream NF-κB pathway, 4-Hydroxybenzamide hydrate will consequently reduce the expression of COX-2 and iNOS.

Enzyme_Pathway cluster_enzymes Enzyme Expression cluster_products Pro-inflammatory Products NFkB Active NF-κB iNOS_gene iNOS Gene NFkB->iNOS_gene Induces COX2_gene COX-2 Gene NFkB->COX2_gene Induces H4B 4-Hydroxybenzamide Hydrate H4B->NFkB Inhibits iNOS_protein iNOS Enzyme iNOS_gene->iNOS_protein Translates COX2_protein COX-2 Enzyme COX2_gene->COX2_protein Translates NO Nitric Oxide (NO) PGs Prostaglandins (PGE2) Arginine L-Arginine ArachidonicAcid Arachidonic Acid iNOS_protein->NO Produces COX2_protein->PGs Produces

Caption: Downstream effects of NF-κB inhibition on iNOS and COX-2 expression.

Physicochemical Properties & Stock Solution Preparation

A summary of key properties for 4-Hydroxybenzamide is provided below. Note that the "hydrate" form will have a slightly different molecular weight due to the presence of water molecules.

PropertyValueSource
CAS Number 619-57-8[4][10][11][12]
Molecular Formula C₇H₇NO₂[12]
Molecular Weight 137.14 g/mol
Melting Point 161-162 °C[4]
Solubility Soluble in DMSO, Acetone, Chloroform[9]
Protocol 3.1: Preparation of 100 mM Stock Solution

Causality: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving organic compounds for use in cell-based assays due to its high solubilizing power and miscibility with aqueous culture media. A high-concentration stock solution allows for minimal solvent addition to the final culture, reducing potential solvent-induced toxicity.

  • Aseptic Technique: Perform all steps in a sterile biological safety cabinet.

  • Weighing: Accurately weigh 13.71 mg of 4-Hydroxybenzamide (anhydrous equivalent) using a calibrated analytical balance. Note: Adjust weight based on the certificate of analysis for purity and water content of 4-Hydroxybenzamide hydrate.

  • Dissolution: Add the weighed compound to a sterile 1.5 mL microcentrifuge tube. Add 1.0 mL of sterile, cell culture-grade DMSO.

  • Solubilization: Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be used if necessary.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.[11]

In Vitro Experimental Protocols

The following protocols are designed to assess the anti-inflammatory and cytotoxic properties of 4-Hydroxybenzamide hydrate using the RAW 264.7 murine macrophage cell line, a standard model for inflammation research.

Caption: Overall experimental workflow for in vitro evaluation.

Protocol 4.1: Cell Viability/Cytotoxicity Assay (MTT Assay)

Causality: It is critical to first determine the concentration range at which 4-Hydroxybenzamide hydrate is non-toxic to the cells. Any observed reduction in inflammatory markers must be due to a specific anti-inflammatory effect, not simply cell death. The MTT assay measures mitochondrial reductase activity, a proxy for cell viability.

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of 4-Hydroxybenzamide hydrate in complete DMEM from the 100 mM DMSO stock. Final concentrations should typically range from 1 µM to 500 µM. Ensure the final DMSO concentration in all wells (including vehicle control) is ≤ 0.5%.

  • Incubation: Remove the old media and add 100 µL of the prepared compound dilutions to the respective wells. Include a "vehicle control" (media with DMSO only) and a "cells only" control. Incubate for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the supernatant. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve to determine the concentration at which no significant cytotoxicity is observed.

Protocol 4.2: Nitric Oxide (NO) Production Assay (Griess Assay)

Causality: This assay quantifies the production of NO, a key inflammatory mediator produced by iNOS. The Griess reagent detects nitrite (NO₂⁻), a stable breakdown product of NO in the culture supernatant.

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 1 x 10⁵ cells/well and incubate for 24 hours.

  • Pre-treatment: Remove media and add 100 µL of media containing various non-toxic concentrations of 4-Hydroxybenzamide hydrate (determined from Protocol 4.1). Incubate for 1 hour.

  • Inflammatory Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Griess Reaction:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (Sulfanilamide solution) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite. Calculate the percentage inhibition of NO production compared to the LPS-only control.

Protocol 4.3: Pro-inflammatory Cytokine Measurement (ELISA)

Causality: This protocol directly measures the protein levels of key pro-inflammatory cytokines like TNF-α and IL-6 secreted by macrophages. ELISA (Enzyme-Linked Immunosorbent Assay) is a highly specific and sensitive method for quantifying protein concentrations.

  • Cell Treatment: Follow steps 1-4 from Protocol 4.2, typically using a 24-well plate for a larger volume of supernatant.

  • Supernatant Collection: After the 24-hour incubation, centrifuge the plate to pellet any cells and collect the supernatant. Store at -80°C until use.

  • ELISA Procedure: Perform the ELISA for TNF-α and IL-6 on the collected supernatants according to the manufacturer's instructions for the specific ELISA kit being used.

  • Data Analysis: Calculate the concentration of each cytokine from the standard curve. Determine the percentage inhibition of cytokine production for each concentration of 4-Hydroxybenzamide hydrate compared to the LPS-only control.

In Vivo Experimental Design Considerations

While this guide focuses on in vitro protocols, the logical next step is to validate findings in an animal model of inflammation.

  • Model Selection: The carrageenan-induced paw edema model in rats or mice is a classic, acute model for screening anti-inflammatory drugs.[8] For chronic inflammation, models like collagen-induced arthritis could be considered.

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

  • Dosing and Administration: 4-Hydroxybenzamide hydrate would likely be administered orally or intraperitoneally prior to the induction of inflammation. Dose-ranging studies would be necessary.

  • Outcome Measures: Key readouts would include measuring paw volume (edema), assessing pain response, and analyzing inflammatory markers in tissue homogenates or serum.

Conclusion

4-Hydroxybenzamide hydrate holds significant promise as a lead compound for the development of novel anti-inflammatory therapeutics. Its chemical structure suggests a potential multi-target mechanism involving the inhibition of the NF-κB pathway and subsequent downregulation of key inflammatory enzymes and cytokines. The detailed protocols provided in this guide offer a systematic and robust framework for researchers to initiate the preclinical evaluation of this compound, from determining its cytotoxic profile to quantifying its effects on critical inflammatory mediators.

References

  • BioCrick. (n.d.). 4-Hydroxybenzamide | CAS:619-57-8. Retrieved from [Link]

  • Pérez-Sánchez, A., et al. (2023). Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. Pharmaceuticals. Retrieved from [Link]

  • Lim, H., et al. (2007). Anti-Inflammatory, Anti-Angiogenic and Anti-Nociceptive Activities of 4-Hydroxybenzaldehyde. ResearchGate. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-Hydroxybenzamide (CAS 619-57-8). Retrieved from [Link]

  • Sung, B., et al. (2012). Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. Biochimica et Biophysica Acta. Retrieved from [Link]

  • Yahfoufi, N., et al. (2018). The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation. Molecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 65052, 4-Hydroxybenzamide. Retrieved from [Link]

  • Lindgren, H., et al. (2001). N-substituted benzamides inhibit nuclear factor-kappaB and nuclear factor of activated T cells activity while inducing activator protein 1 activity in T lymphocytes. Molecular Immunology. Retrieved from [Link]

  • Meyer, T., et al. (1998). Newly discovered anti-inflammatory properties of the benzamides and nicotinamides. Advances in Experimental Medicine and Biology. Retrieved from [Link]

  • Gupta, S. C., et al. (2012). Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. Experimental and Molecular Medicine. Retrieved from [Link]

  • Chiu, S. T., et al. (2009). Regulation of TNF-α-induced IL-6 Production in MG-63 Human Osteoblast-like Cells. ResearchGate. Retrieved from [Link]

  • Schnekenburger, M., et al. (2011). The aromatic ketone 4'-hydroxychalcone inhibits TNFα-induced NF-κB activation via proteasome inhibition. Biochemical Pharmacology. Retrieved from [Link]

  • Swierkosz, T. A., et al. (1995). Action of NSAIDs on expression of iNOS and COX-2. ResearchGate. Retrieved from [Link]

  • Saban, M. R., et al. (2008). Tumor Necrosis Factor-α induces expression and release of interleukin-6 by human urothelial cells. Journal of Inflammation. Retrieved from [Link]

  • Castrejón-Jiménez, N. S., et al. (2020). Anti-inflammatory effect and inhibition of nitric oxide production by targeting COXs and iNOS enzymes with the 1,2-diphenylbenzimidazole pharmacophore. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Wehling, C., et al. (2019). Cell-Type Targeted NF-kappaB Inhibition for the Treatment of Inflammatory Diseases. International Journal of Molecular Sciences. Retrieved from [Link]

  • Maiarù, M., et al. (2020). Protective Effect of Antioxidants in Nitric Oxide/COX-2 Interaction during Inflammatory Pain: The Role of Nitration. Antioxidants. Retrieved from [Link]

  • Murakami, A., & Ohigashi, H. (2007). Targeting NOX, INOS and COX-2 in inflammatory cells: chemoprevention using food phytochemicals. International Journal of Cancer. Retrieved from [Link]

  • Castrejón-Jiménez, N. S., et al. (2020). Anti-inflammatory effect and inhibition of nitric oxide production by targeting COXs and iNOS enzymes with the 1,2-diphenylbenzimidazole pharmacophore. ResearchGate. Retrieved from [Link]

  • Riccioli, A., et al. (1998). Tumor necrosis factor-alpha induces interleukin-6 production and integrin ligand expression by distinct transduction pathways. The Journal of Biological Chemistry. Retrieved from [Link]

  • Sánchez-Pérez, F. J., et al. (2022). Increased TNF-α production in response to IL-6 in patients with systemic inflammation without infection. Clinical & Experimental Immunology. Retrieved from [Link]

  • Lee, J., et al. (2009). Differential effect of IL-1β and TNFα on the production of IL-6, IL-8 and PGE2 in fibroblast-like synoviocytes and THP-1 macrophages. Rheumatology International. Retrieved from [Link]

  • Patrono, C. (2001). The multifactorial nature of NSAID-induced gastrointestinal toxicity. Gastroenterology. Retrieved from [Link]

Sources

Protocol for the Preparation and Validation of Saturated Solutions of 4-Hydroxybenzamide Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Author: Gemini, Senior Application Scientist

Abstract

4-Hydroxybenzamide, a naturally occurring phenolic amide, is a compound of significant interest in pharmaceutical research, notably for its potential as an anti-atherosclerotic agent and its use as a co-former in cocrystallization to enhance the solubility of other active pharmaceutical ingredients (APIs).[1][2] Accurate determination of its solubility and the preparation of saturated solutions are fundamental prerequisites for a wide range of studies, including intrinsic dissolution rate, formulation development, and pharmacokinetic profiling. This document provides a detailed, scientifically grounded protocol for the preparation of saturated solutions of 4-Hydroxybenzamide hydrate, emphasizing the principles of thermodynamic equilibrium and methods for ensuring protocol validity.

Introduction: The Causality of Saturation

A saturated solution represents a state of thermodynamic equilibrium where a solvent has dissolved the maximum amount of a solute at a specific temperature and pressure, and the rate of dissolution of the solid solute is equal to the rate of crystallization.[3] The concentration of the solute in this state is its equilibrium solubility. For a sparingly soluble compound like 4-Hydroxybenzamide, achieving and verifying this equilibrium is not trivial. Factors such as the compound's solid-state form (e.g., anhydrate vs. hydrate), particle size, the pH of the medium, and the method of agitation can significantly influence the experimental outcome.[4]

This protocol focuses on the thermodynamically stable form, 4-Hydroxybenzamide hydrate, and outlines the universally accepted saturation shake-flask method.[5] This method is designed to be a self-validating system, ensuring that the resulting solution is genuinely saturated and suitable for downstream applications.

Physicochemical Profile of 4-Hydroxybenzamide

A thorough understanding of the physicochemical properties of 4-Hydroxybenzamide is essential for designing robust experimental protocols. The compound is a white to off-white crystalline solid.[1][6] Its structure includes both a hydrogen bond donor (hydroxyl group) and acceptor (amide group), contributing to its crystalline stability and solubility behavior.[7]

PropertyValueSource
Molecular Formula C₇H₇NO₂[8]
Molecular Weight 137.14 g/mol [1][8]
CAS Number 619-57-8[6]
Melting Point 161-162 °C[2][9]
pKa 8.60 ± 0.13 (Predicted)[6]
LogP (octanol/water) 0.491 (Calculated)[10]
Water Solubility log10(S) = -1.19 (Calculated, S in mol/L)[10]
Solubility in DMSO 100 mg/mL (729.18 mM)[1]

Note: The water solubility is a calculated value and should be experimentally confirmed for specific buffer systems.

The Shake-Flask Method: A Protocol for Achieving Equilibrium

The saturation shake-flask method is the gold-standard for determining equilibrium solubility.[5] Its core principle is to agitate an excess of the solid compound in the solvent of interest over a sufficient period to ensure equilibrium is reached.

Required Materials and Equipment
  • 4-Hydroxybenzamide hydrate (purity ≥98%)

  • Solvent of choice (e.g., Deionized Water, Phosphate-Buffered Saline (PBS) pH 7.4, or other biorelevant media)

  • Glass vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (0.22 µm, low-binding material like PVDF recommended)

  • Calibrated pipettes

  • Validated analytical system for concentration measurement (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Step-by-Step Experimental Protocol
  • Solvent Preparation and Pre-equilibration: Prepare the desired solvent/buffer. Place the solvent in the temperature-controlled shaker (e.g., 25 °C or 37 °C) for at least 1 hour to allow it to reach thermal equilibrium. This step is critical to prevent temperature fluctuations from affecting the final solubility value, as the solubility of most solids is temperature-dependent.[3]

  • Addition of Excess Solute: Add an amount of 4-Hydroxybenzamide hydrate to a glass vial that is significantly more than what is expected to dissolve. A common practice is to add at least 2-3 times the estimated solubility. The visible presence of undissolved solid is the primary indicator that saturation can be achieved.[3]

  • Equilibration via Agitation: Tightly cap the vials and place them in the temperature-controlled orbital shaker. Agitate the samples at a moderate speed (e.g., 150-200 rpm) for a predetermined period. A minimum of 24-48 hours is recommended to ensure that the system reaches thermodynamic equilibrium.

  • Phase Separation: After the agitation period, remove the vials and allow them to stand at the same constant temperature for at least 1-2 hours. This allows the excess solid to sediment. For finer particles, centrifugation (e.g., 15 minutes at 10,000 x g) is the recommended method for achieving clear separation.[11]

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the solution through a 0.22 µm syringe filter into a clean vial for analysis. This filtration step is mandatory to remove any microscopic solid particles that could falsely elevate the measured concentration.

  • Concentration Analysis: Analyze the concentration of the filtrate using a validated analytical method. Prepare a calibration curve using stock solutions of 4-Hydroxybenzamide in a suitable solvent (e.g., DMSO) and dilute into the same solvent/buffer matrix as the sample to control for matrix effects.

Protocol Validation: Ensuring True Saturation

The trustworthiness of a prepared saturated solution hinges on the confirmation of equilibrium. This is achieved by creating a time-to-equilibrium profile.

  • Procedure: Prepare multiple identical vials as described above.

  • Sampling: Withdraw samples at various time points (e.g., 8, 24, 48, and 72 hours).

  • Analysis: Analyze the concentration of each sample.

  • Confirmation: Equilibrium is confirmed when the measured concentration reaches a plateau and does not significantly change between the later time points (e.g., the 48-hour and 72-hour samples are statistically identical).

Visualization of the Experimental Workflow

The following diagram outlines the key stages of the saturation shake-flask protocol.

G cluster_prep Preparation Phase cluster_equil Equilibration Phase cluster_sep Separation & Analysis Phase cluster_val Validation A 1. Pre-equilibrate Solvent (Constant Temperature) B 2. Add Excess 4-Hydroxybenzamide Hydrate A->B C 3. Agitate Mixture (e.g., 48 hours at constant T) B->C D 4. Sedimentation / Centrifugation C->D G Sample at multiple time points (24h, 48h, 72h) C->G E 5. Withdraw & Filter Supernatant (0.22 µm filter) D->E F 6. Analyze Concentration (e.g., HPLC-UV) E->F H Confirm Concentration Plateau F->H G->H

Caption: Workflow for the Saturation Shake-Flask Method.

Conclusion

The preparation of a saturated solution is a foundational experimental technique in pharmaceutical sciences. By adhering to the principles of thermodynamic equilibrium and employing a systematic, self-validating protocol like the shake-flask method, researchers can generate reliable and reproducible solubility data for 4-Hydroxybenzamide hydrate. This accuracy is paramount for the successful development of novel drug formulations and for understanding the fundamental biopharmaceutical properties of this important compound.

References

  • Chemical Properties of 4-Hydroxybenzamide (CAS 619-57-8). Cheméo. [Link]

  • (PDF) 4-Hydroxybenzamide. ResearchGate. [Link]

  • 4-Hydroxybenzamide One. Chongqing Chemdad Co., Ltd. [Link]

  • 4-Hydroxybenzamide | C7H7NO2 | CID 65052. PubChem, National Institutes of Health. [Link]

  • <1236> Solubility Measurements. USP-NF. [Link]

  • Saturation points of salt and sugar | Solutions | Chemistry. YouTube. [Link]

  • 4-Hydroxybenzamide. NIST WebBook. [Link]

  • 13.2: Saturated Solutions and Solubility. Chemistry LibreTexts. [Link]

  • European Pharmacopoeia Department. EDQM, Council of Europe. [Link]

  • Preparation of a saturated sodium chloride solution. [Link]

  • Revision of USP Chapter <1236> Solubility Measurements Published for Comments. ECA Academy. [Link]

  • Categorisation of solubility of substances as defined by US and European Pharmacopoeias. ResearchGate. [Link]

  • How to prepare a saturated solution. Quora. [Link]

  • How to Make a Saturated Solution. Science Notes. [Link]

  • 1236 SOLUBILITY MEASUREMENTS. ResearchGate. [Link]

  • 1.4. Monographs. Scribd. [Link]

  • 1. GENERAL NOTICES. European Pharmacopoeia. [Link]

Sources

Application Notes & Protocols: Leveraging 4-Hydroxybenzamide Hydrate in Solid-State Chemistry Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of solid-state chemistry and pharmaceutical sciences, the selection of model compounds is pivotal for developing a fundamental understanding of intermolecular interactions and their influence on the macroscopic properties of materials. 4-Hydroxybenzamide (4-HBA), particularly in its hydrated form, emerges as an exemplary molecule for such studies. Its chemical structure, featuring both a hydroxyl group (a hydrogen bond donor and acceptor) and an amide group (a robust hydrogen bond donor and acceptor), makes it a versatile building block in the architecture of multi-component crystals.[1][2] The presence of these functional groups facilitates the formation of predictable and strong hydrogen-bonding networks, which are the cornerstone of crystal engineering.[3][4][5][6]

4-HBA is known to exist in both anhydrous and hydrated crystalline forms, providing a tangible system for investigating polymorphism and pseudopolymorphism.[7][8][9] This duality allows researchers to explore the thermodynamics of hydration/dehydration and the kinetic factors that govern phase transformations. Furthermore, 4-HBA serves as an invaluable coformer in the synthesis of pharmaceutical cocrystals, a strategy increasingly employed to enhance the physicochemical properties—such as solubility, stability, and bioavailability—of active pharmaceutical ingredients (APIs).[1][10][11][12]

This guide provides an in-depth exploration of the utility of 4-Hydroxybenzamide hydrate in solid-state research. It is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and detailed experimental protocols for cocrystal screening, polymorph investigation, and comprehensive solid-state characterization.

Physicochemical and Crystallographic Properties of 4-Hydroxybenzamide

A thorough understanding of the fundamental properties of the starting materials is a prerequisite for any solid-state investigation. The table below summarizes key data for the anhydrous and monohydrate forms of 4-Hydroxybenzamide.

Property4-Hydroxybenzamide (Anhydrous)4-Hydroxybenzamide (Monohydrate)Source(s)
Chemical Formula C₇H₇NO₂C₇H₇NO₂ · H₂O[2][13]
Molecular Weight 137.14 g/mol 155.15 g/mol [14]
CAS Number 619-57-8138169-57-0[2][15]
Appearance White to off-white crystalline powderWhite crystalline solid[10][15]
Melting Point (Tfus) ~161-162 °C (434-435 K)Dehydrates before melting[1][16]
Crystal System MonoclinicOrthorhombic[13]
Space Group P2₁/cPcab[13]
Key Functional Groups Phenolic -OH, Amide -CONH₂Phenolic -OH, Amide -CONH₂, Water H₂O[1]

Application I: Cocrystal Engineering and Supramolecular Synthesis

Causality Behind Experimental Choices: The primary goal of cocrystallization is to modify a material's properties by incorporating a second molecule (a coformer) into the crystal lattice.[17] 4-HBA is an excellent coformer because its amide and hydroxyl groups can form highly reliable and directional hydrogen bonds. The amide group, in particular, can form a robust supramolecular heterosynthon with carboxylic acids, one of the most common functional groups in APIs.[18][19] By systematically screening 4-HBA against various APIs, one can rationally design new solid forms with targeted properties.

The choice between solution-based and solid-state screening methods depends on the properties of the components and the desired outcome. Solution methods are ideal for growing high-quality single crystals suitable for structural determination, while grinding methods are rapid, require minimal solvent, and are effective for screening a large number of coformers.[11][18]

Cocrystal_Screening_Workflow cluster_0 Preparation cluster_1 Screening Methods cluster_2 Primary Characterization cluster_3 Secondary Characterization cluster_4 Outcome start Select API and Coformer (4-HBA Hydrate) solution Solution-Based Methods (Solvent Evaporation, Anti-solvent) start->solution Choose screening route solid Solid-State Methods (Liquid-Assisted Grinding) start->solid Choose screening route pxrd Powder X-Ray Diffraction (PXRD) - Identify new crystalline phase? solution->pxrd solid->pxrd dsc DSC / TGA - Determine melting point & thermal stability pxrd->dsc New phase detected scxrd Single Crystal XRD - Solve 3D structure - Confirm H-bonding pxrd->scxrd Single crystals obtained spec Spectroscopy (FTIR, Raman) - Confirm synthon formation dsc->spec outcome Confirmed Cocrystal - Novel Physicochemical Properties scxrd->outcome Structure solved spec->outcome Polymorph_Relationship hydrate 4-HBA Monohydrate (Stable at ambient T, high humidity) anhydrous 4-HBA Anhydrous Form I (Stable at high T, low humidity) hydrate->anhydrous Heating (Dehydration) anhydrous->hydrate Exposure to Humidity polymorph Potential Anhydrous Polymorph II (Metastable) anhydrous->polymorph Recrystallization (e.g., from non-polar solvent) polymorph->anhydrous Phase Transition (Heating or Time)

Caption: Interconversion pathways between 4-HBA hydrate and its anhydrous forms.

Protocol 3: Controlled Dehydration to Form Anhydrous 4-HBA
  • Sample Preparation: Place a small, evenly distributed amount of 4-Hydroxybenzamide hydrate into a sample pan suitable for Thermogravimetric Analysis (TGA) or a vacuum oven.

  • Thermal Dehydration (TGA/DSC):

    • Place the sample in a TGA-DSC instrument.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above the dehydration event (typically >100 °C for a hydrate) but below the melting point of the anhydrous form (~160 °C).

    • Scientific Rationale: TGA will show a mass loss corresponding to the loss of one water molecule. The DSC will show an endotherm associated with the energy required for this dehydration.

  • Bulk Dehydration (Vacuum Oven):

    • Place the sample in a vacuum oven at a set temperature (e.g., 80-100 °C) for several hours.

    • Scientific Rationale: The combination of heat and reduced pressure efficiently removes water from the crystal lattice to yield the anhydrous form.

  • Characterization: Immediately analyze the resulting solid by PXRD to confirm the phase change and by Karl Fischer titration to verify the absence of water.

Essential Characterization Techniques: A Self-Validating System

No single technique is sufficient to fully characterize a new solid form. A combination of methods provides a self-validating system where the results from one technique corroborate the findings of another. For example, a new set of peaks in a PXRD pattern suggests a new phase, which can be confirmed by a unique melting point in DSC and further elucidated by solving the single-crystal structure. [20][21]

Characterization_Pyramid node1 Definitive Structure Single-Crystal XRD (SC-XRD) - Atomic coordinates - H-bond geometry - Absolute confirmation node2 Phase Identity & Thermal Properties Powder XRD (PXRD) - Crystalline fingerprint - Phase purity - Lattice parameters Thermal Analysis (DSC/TGA) - Melting point - Phase transitions - Dehydration events node3 Molecular Interactions & Local Environment Spectroscopy (FTIR, Raman, ssNMR) - H-bond shifts - Synthon confirmation - Distinguish polymorphs

Caption: Hierarchical workflow for solid-state characterization.

A. Powder X-ray Diffraction (PXRD)
  • Principle: PXRD provides a unique "fingerprint" for a crystalline solid based on the diffraction of X-rays by the crystal lattice planes. [22][23]* Application: It is the primary tool for identifying new solid forms. The formation of a cocrystal or a new polymorph is confirmed if the PXRD pattern of the product is distinct from the patterns of the starting materials or other known forms. [24]* Protocol Snapshot:

    • Gently grind the crystalline sample to a fine, homogeneous powder.

    • Pack the powder into a sample holder, ensuring a flat, level surface.

    • Place the holder in the diffractometer.

    • Acquire data over a relevant 2θ range (e.g., 5-40°) with an appropriate step size and scan speed.

    • Compare the resulting diffractogram to reference patterns of the starting components.

B. Thermal Analysis (DSC & TGA)
  • Principle: Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature, while Thermogravimetric Analysis (TGA) measures mass changes. [21]* Application: DSC is used to determine melting points, which are characteristic of a pure crystalline phase. [25]A cocrystal will typically exhibit a single melting point that is different from its individual components. [20]TGA is essential for studying hydrates, as it precisely quantifies water loss upon heating. [7]* Protocol Snapshot:

    • Accurately weigh 2-5 mg of the sample into an aluminum DSC/TGA pan.

    • Crimp the pan with a lid (pinholed for TGA/dehydration studies).

    • Place the sample pan and a reference pan in the instrument.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

    • Analyze the resulting thermogram for endothermic (melting, dehydration) or exothermic (crystallization) events and mass changes.

C. Single-Crystal X-ray Diffraction (SC-XRD)
  • Principle: SC-XRD determines the precise three-dimensional arrangement of atoms in a crystal by analyzing the diffraction pattern from a single crystal. [26][27]* Application: This is the definitive technique for structure elucidation. [28]It provides unequivocal proof of cocrystal formation by showing both components in the crystal lattice and reveals the specific hydrogen-bonding interactions and supramolecular synthons that hold the structure together. [29]* Protocol Snapshot:

    • Under a microscope, select a high-quality single crystal (typically 0.1-0.3 mm) with well-defined faces and no visible cracks.

    • Mount the crystal on a goniometer head.

    • Center the crystal in the X-ray beam of the diffractometer.

    • Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.

    • Process the data and solve the crystal structure using specialized software.

References

  • X-Ray Powder Diffraction. (n.d.). MIT Department of Chemistry.
  • X-Ray Diffraction Basics. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved from [Link]

  • Powder X-ray Diffraction. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Powder diffraction. (2024). In Wikipedia. Retrieved from [Link]

  • Ilha, G., et al. (2013). Exploiting the Synergy of Powder X-ray Diffraction and Solid-State NMR Spectroscopy in Structure Determination of Organic Molecular Solids. The Journal of Physical Chemistry C, 117(21), 11053-11063.
  • Bhatt, P. M., et al. (2012). Hydrogen bonding in ternary cocrystal of 4-hydroxybenzamide:fumaric acid:phenazine:H2O (2:1:2:2). ResearchGate. Retrieved from [Link]

  • Hansen, L. K., et al. (2007). 4-Hydroxybenzamide. Acta Crystallographica Section E: Structure Reports Online, 63(5), o2362-o2364.
  • Perlovich, G. L., et al. (2013). Thermodynamic and Structural Aspects of Hydrated and Unhydrated Phases of 4-Hydroxybenzamide. Thermochimica Acta.
  • 4-hydroxybenzamide hydrate. (n.d.). LookChem. Retrieved from [Link]

  • Zabrady, M., et al. (2017). Pharmaceutical cocrystals, salts and polymorphs: Advanced characterization techniques. Advanced Drug Delivery Reviews, 117, 103-124.
  • Perlovich, G. L., et al. (2007). Thermodynamic and Structural Aspects of Hydrated and Unhydrated Phases of 4-Hydroxybenzamide. Crystal Growth & Design, 7(12), 2643-2648.
  • The Role of 4-Hydroxybenzamide in Advancing Pharmaceutical Synthesis. (2025).
  • Perlovich, G. L., et al. (2014). Cocrystal screening of hydroxybenzamides with benzoic acid derivatives: A comparative study of thermal and solution-based methods. Journal of Thermal Analysis and Calorimetry, 117(1), 345-356.
  • Schultheiss, N., & Newman, A. (2009). Pharmaceutical Cocrystals and Their Physicochemical Properties. Crystal Growth & Design, 9(6), 2950-2967.
  • 4-Hydroxybenzamide. (n.d.). Cheméo. Retrieved from [Link]

  • Delori, A., et al. (2012). Making Benzamide Cocrystals with Benzoic Acids: The Influence of Chemical Structure. Crystal Growth & Design, 12(11), 5393-5400.
  • Wang, J.-R., et al. (2022). Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications. Acta Pharmaceutica Sinica B, 12(6), 2535-2563.
  • 4-Hydroxybenzamide. (n.d.). NIST WebBook. Retrieved from [Link]

  • Aakeröy, C. B., & Mycroft, W. J. (2018). The Role of Hydrogen Bonding in Co-crystals. Royal Society of Chemistry.
  • Wang, S., et al. (2023). Recent Advances in Pharmaceutical Cocrystals: A Focused Review of Flavonoid Cocrystals. Molecules, 28(2), 643.
  • Nicotinamide / 4-hydroxybenzoic acid 1:1 co-crystal. (n.d.). ResearchGate. Retrieved from [Link]

  • Exploring cocrystals and polymorphism in pharmaceutical science: A comprehensive review. (2024). International Journal of Pharmaceutical Sciences Review and Research, 85(2), 1-10.
  • Synthesis, single crystal (XRD), Hirshfeld surface analysis, computational study (DFT) and molecular docking studies of (E)-4-((2-hydroxy-3,5-diiodobenzylidene)amino)-N-(pyrimidine)-2-yl) benzenesulfonamide. (2021). PLoS ONE, 16(10), e0258198.
  • Harnessing hydrogen-bonding: advancements and applications in pharmaceutical co-crystallization. (2025). Journal of Applied Pharmaceutical Research, 13(3).
  • 4-Hydroxybenzamide. (n.d.). PubChem. Retrieved from [Link]

  • Pharmaceutical Cocrystals: Regulatory and Strategic Aspects, Design and Development. (2021). Pharmaceutics, 13(10), 1599.
  • The synthesis and characterization of a series of cocrystals of an isoniazid derivative with butan-2-one and propan-2-one. (2020). Acta Crystallographica Section C: Structural Chemistry, 76(Pt 10), 964-972.
  • Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. (2020). MDPI.
  • Functional materials based on molecules with hydrogen-bonding ability: applications to drug co-crystals and polymer complexes. (2018). Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 376(2123), 20170183.
  • Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. (2024). Crystals, 14(12), 1045.
  • Harnessing hydrogen-bonding: advancements and applications in pharmaceutical co-crystallization. (2025). Journal of Applied Pharmaceutical Research.
  • 4-Hydroxybenzamide. (2007). ResearchGate. Retrieved from [Link]

  • Making Benzamide Cocrystals with Benzoic Acids: The Influence of Chemical Structure. (2012). ResearchGate. Retrieved from [Link]

Sources

Troubleshooting & Optimization

troubleshooting low yield in 4-Hydroxybenzamide hydrate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Hydroxybenzamide hydrate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes. Drawing upon established protocols and field experience, this document provides in-depth, cause-and-effect explanations to help you navigate the complexities of this synthesis.

Troubleshooting Guide: Addressing Low Yield

Low yield is one of the most common frustrations in multi-step organic synthesis. This section addresses specific problems you may encounter and provides actionable solutions grounded in chemical principles.

Q1: My overall yield is disappointingly low. Where should I start my investigation?

A low yield is a systemic issue that can arise from incomplete reactions, the formation of side products, or mechanical losses during product isolation. A systematic approach is crucial for diagnosis.

Causality: The final yield is a product of the efficiency of each step: the reaction itself and the subsequent work-up and purification. An issue in any of these stages will cascade and depress the final output.

Troubleshooting Workflow: Begin by assessing reaction completion. If the reaction is complete, the problem lies in side-product formation or work-up. If it is incomplete, the reaction conditions require optimization.

G Start Low Yield Observed CheckCompletion Assess Reaction Completion (TLC, HPLC) Start->CheckCompletion OptimizeReaction Optimize Reaction Conditions: - Temperature/Pressure - Catalyst Loading - Reaction Time CheckCompletion->OptimizeReaction Incomplete AnalyzeByproducts Analyze for Side Products (NMR, LC-MS) CheckCompletion->AnalyzeByproducts Complete ModifyConditions Modify Conditions to Minimize Side Reactions (e.g., pH, Temp) AnalyzeByproducts->ModifyConditions Side Products Detected OptimizeWorkup Optimize Work-up & Purification: - Solvent Volume - Crystallization Protocol - Washing Method AnalyzeByproducts->OptimizeWorkup No Major Side Products

Caption: A logical workflow for diagnosing the cause of low yield.

Q2: I'm synthesizing from 4-hydroxybenzonitrile, but my main product is 4-hydroxybenzoic acid. How can I stop the reaction at the amide stage?

This is a classic case of over-hydrolysis. The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate.[1] Under harsh acidic or basic conditions, the rate of amide hydrolysis can be comparable to or faster than the initial nitrile hydrolysis, leading to the undesired carboxylic acid.[1][2]

Causality: Both acid and base catalysis facilitate the nucleophilic attack of water on the nitrile. However, these same conditions also promote the hydrolysis of the intermediate amide. To isolate the amide, the reaction must be performed under conditions that favor the first hydration of the nitrile but disfavor the second hydrolysis of the amide.

Recommended Protocol (Controlled Alkaline Hydrolysis): A common method to prevent over-hydrolysis is the use of alkaline hydrogen peroxide. The hydroperoxide anion is a more selective nucleophile for the nitrile group under these conditions, and the reaction is generally milder.

  • Dissolution: Dissolve 4-hydroxybenzonitrile in a suitable solvent like acetone or ethanol.

  • Reagent Addition: Cool the solution in an ice bath and add 30% hydrogen peroxide followed by a 6M aqueous solution of sodium hydroxide dropwise, keeping the temperature below 40°C.

  • Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

  • Work-up: Once the starting material is consumed, neutralize the reaction mixture carefully with a dilute acid (e.g., HCl) to precipitate the 4-hydroxybenzamide.

  • Isolation: Filter the solid product, wash with cold water to remove salts, and dry under vacuum.[3]

Expert Tip: Some protocols report success using a TFA-H₂SO₄ acid mixture, which can achieve a selective, indirect hydration of the nitrile to the amide.[4]

Q3: My reaction involves the ammonolysis of methyl 4-hydroxybenzoate in a sealed reactor, but the conversion is poor. What factors should I optimize?

The ammonolysis of an ester is an equilibrium-driven process that is highly dependent on physical conditions.[3] Low conversion points to insufficient reaction kinetics or an unfavorable equilibrium.

Causality: For this reaction to proceed efficiently, ammonia must act as a nucleophile to displace the methoxy group from the ester. This process requires significant energy to overcome the activation barrier and is influenced by the concentration of the reactants.

Key Optimization Parameters:

  • Temperature and Pressure: The reaction is typically run at 100-120°C in a sealed high-pressure reactor.[3][5] Increasing the temperature within this range will increase the reaction rate. The sealed vessel allows pressure to build, keeping the ammonia in solution and increasing its effective concentration. Ensure your reactor is rated for the expected pressure.[3]

  • Ammonia Concentration: Using a high concentration of aqueous ammonia (e.g., 28%) drives the equilibrium toward the product side, in accordance with Le Châtelier's principle.[3]

  • Reaction Time: Monitor the reaction via TLC or HPLC to ensure it has run to completion. These reactions can take several hours.[5]

Q4: I seem to lose most of my product during the final crystallization and purification steps. How can I improve my recovery?

Mechanical loss during work-up is a common and often underestimated source of low yield. The goal is to maximize the precipitation of your pure product while leaving impurities behind in the "mother liquor."

Causality: The solubility of 4-hydroxybenzamide is temperature-dependent. Successful crystallization relies on creating a supersaturated solution at a low temperature, from which the product precipitates.

Strategies for Improved Recovery:

  • Solvent Selection: For recrystallization, hot water or an ethanol/water mixture is highly effective.[3] The ideal solvent should dissolve the product well when hot but poorly when cold.

  • Controlled Cooling: After dissolving your crude product in a minimal amount of hot solvent, allow it to cool slowly to room temperature. Rapid cooling in an ice bath can trap impurities and lead to the formation of small, difficult-to-filter crystals. Once the solution has reached room temperature, then place it in an ice bath to maximize precipitation.[3]

  • Concentration of Mother Liquor: In protocols starting from methyl 4-hydroxybenzoate, the reaction mixture is often concentrated by rotary evaporation before cooling.[3][5] Under-concentration will leave too much product dissolved, while over-concentration can cause impurities to co-precipitate. A good target is to reduce the solution to 1.5 to 3 times the initial mass of the starting ester.[3]

  • Washing: Wash the filtered crystals with a small amount of cold deionized water or your cold recrystallization solvent.[3] Using a warm solvent will redissolve some of your product.

Frequently Asked Questions (FAQs)
Q1: What is the most robust and high-yielding synthesis route for 4-Hydroxybenzamide?

There are several effective routes, each with distinct advantages and disadvantages. The "best" method depends on your available equipment, scale, and tolerance for hazardous reagents.

Synthesis RouteKey ReagentsTypical YieldPurityAdvantagesDisadvantages
Ammonolysis [3][5]Methyl 4-hydroxybenzoate, Conc. NH₃>95%>99%High yield and purity, fewer steps.Requires a high-pressure reactor.
Via Methyl Carbamate [6][7]4-Hydroxybenzoic acid, Methyl carbamate, DABCO~98%>99%One-pot synthesis, high purity.High temperatures (180°C), requires vacuum distillation.
Via Acyl Chloride [3]4-Hydroxybenzoic acid, SOCl₂, Conc. NH₃HighHighClassic, well-understood chemistry.Multi-step, uses hazardous/corrosive thionyl chloride.
Nitrile Hydrolysis [4][8]4-Hydroxybenzonitrile, H₂O₂/NaOH or AcidVariableVariableUseful if nitrile is readily available.Risk of over-hydrolysis to carboxylic acid.

Recommendation: For high yield and purity with the appropriate safety equipment, the ammonolysis of methyl 4-hydroxybenzoate is an excellent industrial method.[3][5] The one-pot reaction with methyl carbamate is also highly efficient but requires high temperatures.[6][7]

Q2: How do I specifically synthesize the 4-Hydroxybenzamide hydrate?

The formation of a hydrate is determined by the presence of water during the crystallization process. 4-Hydroxybenzamide can form both a 1:1 and a 2:1 hydrate.[9][10]

Expert Insight: When you perform the final purification step by recrystallizing the crude product from hot water or an ethanol/water mixture, you are creating the necessary conditions for water molecules to be incorporated into the crystal lattice upon cooling.[3] Therefore, following a standard aqueous recrystallization protocol will typically yield the hydrated form. The specific stoichiometry of the hydrate can depend on the precise crystallization conditions.

G Crude Crude Anhydrous 4-Hydroxybenzamide Solvent Aqueous Solvent (e.g., Hot H₂O) Crude->Solvent Dissolve & Recrystallize Hydrate Pure 4-Hydroxybenzamide Hydrate Crystals Solvent->Hydrate Cool & Precipitate

Caption: The role of aqueous solvent in forming the hydrate during purification.

Q3: How critical is the purity of my starting materials?

Extremely critical. The purity of starting materials like p-cyanophenol or 4-hydroxybenzoic acid directly impacts the purity of the final product and can affect the reaction yield.[11]

Causality: Impurities can lead to several issues:

  • Side Reactions: Impurities may have reactive functional groups that consume reagents or form unwanted byproducts, complicating purification.

  • Catalyst Poisoning: In catalyzed reactions, such as the synthesis using methyl carbamate and DABCO, impurities can bind to the catalyst, reducing its activity and leading to an incomplete reaction.[3]

  • Lowering Yield: Even inert impurities add to the mass of the starting material, meaning the actual amount of reactant is lower than calculated, which will inherently reduce the theoretical maximum yield.

Always use reagents of a known and acceptable purity for your application and consider purifying starting materials if their quality is in doubt.

References
  • Perlovich, G. L., Hansen, L. Kr., Volkova, T. V., Mirza, S., Manin, A. N., & Bauer-Brandl, A. (2007). Thermodynamic and Structural Aspects of Hydrated and Unhydrated Phases of 4-Hydroxybenzamide. Crystal Growth & Design, 7(12), 2643–2648. Available at: [Link]

  • Moorthy, J. N., & Singhal, N. (2005). Facile and Highly Selective Conversion of Nitriles to Amides via Indirect Acid-Catalyzed Hydration Using TFA or AcOH−H2SO4. The Journal of Organic Chemistry, 70(5), 1926-1929. Referenced in: Chemistry Stack Exchange. Available at: [Link]

  • Sci-Hub. Thermodynamic and Structural Aspects of Hydrated and Unhydrated Phases of 4-Hydroxybenzamide. Available at: [Link]

  • Clark, J. (n.d.). Hydrolysing Nitriles. Chemguide. Available at: [Link]

  • Chemistry Steps. Converting Nitriles to Amides. Available at: [Link]

  • Farmer, S. (n.d.). 21.5. Hydrolysis of nitriles. Organic Chemistry II - Lumen Learning. Available at: [Link]

  • OpenStax. (n.d.). 20.7 Chemistry of Nitriles. Organic Chemistry: A Tenth Edition. Available at: [Link]

  • Google Patents. CN104130170A - Synthesis method of 4-Hydroxythiobenzamide.
  • Organic Syntheses Procedure. Catalytic hydration of nitriles to amides. Available at: [Link]

  • Wanfang Data. Research and development of 4-hydroxybenzonitrile production process. Available at: [Link]

  • Saeed, H.H., et al. (2022). Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Derivatives. Chemical Methodologies, 6(10), 773-782. Available at: [Link]

  • Google Patents. US20160318841A1 - Production process and purification process of 4-hydroxy-benzoic acid long chain ester.
  • ResearchGate. Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Derivatives. Available at: [Link]

  • PubChem - NIH. 4-Hydroxybenzamide. Available at: [Link]

  • Google Patents. CN110818590A - The preparation method of p-hydroxybenzonitrile.
  • Cheméo. Chemical Properties of 4-Hydroxybenzamide (CAS 619-57-8). Available at: [Link]

  • Sciencemadness.org. Synthesis of 4-hydroxybenzaldehyde from phenol?. Available at: [Link]

Sources

stability and degradation pathways of 4-Hydroxybenzamide hydrate in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-Hydroxybenzamide hydrate. This resource provides in-depth, field-proven insights into the stability and degradation pathways of this compound in solution. Our goal is to equip you with the knowledge to anticipate challenges, troubleshoot experimental anomalies, and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of 4-Hydroxybenzamide hydrate in solution?

A1: The stability of 4-Hydroxybenzamide is principally influenced by its two functional groups: the phenolic hydroxyl group and the amide group. The key factors driving its degradation are:

  • pH: The solution's pH is a critical stability parameter. In alkaline (high pH) environments, the phenolic hydroxyl group deprotonates to form a phenoxide ion. This phenoxide is significantly more susceptible to oxidation than the protonated phenol.[1] The amide bond is also susceptible to hydrolysis, which is catalyzed by both acidic and basic conditions.[2][3][4]

  • Oxygen: The presence of dissolved atmospheric oxygen is a major contributor to the oxidative degradation of the phenol group, often leading to colored byproducts.[1]

  • Light: Exposure to light, particularly ultraviolet (UV) radiation, can provide the energy to initiate and accelerate photo-oxidative degradation pathways.[1][5][6]

  • Temperature: Elevated temperatures increase the kinetic rate of all chemical reactions, accelerating both the hydrolysis of the amide group and the oxidation of the phenol ring.[1][7]

  • Metal Ions: Trace amounts of metal ions, such as Fe³⁺ or Cu²⁺, can act as catalysts, significantly accelerating oxidative degradation processes.[1]

Q2: What are the expected primary degradation products of 4-Hydroxybenzamide in solution?

A2: Based on its structure, two primary degradation pathways are anticipated:

  • Hydrolysis: The amide functional group can undergo hydrolysis to yield 4-hydroxybenzoic acid and ammonia .[2] This reaction is catalyzed by acid or base. In acidic solutions, the ammonia will be present as the ammonium ion (NH₄⁺), while in basic solutions, the 4-hydroxybenzoic acid will exist as the carboxylate salt.[2][3]

  • Oxidation: The phenolic ring is susceptible to oxidation, especially under basic conditions or in the presence of light and oxygen. This process can form a variety of products, including colored quinone-like compounds , which are often responsible for a solution turning yellow or brown.[1] Further oxidation can lead to ring-opening and the formation of smaller aliphatic acids.

Q3: What are the optimal storage conditions for a 4-Hydroxybenzamide stock solution?

A3: To ensure maximum stability and prevent degradation, stock solutions should be stored under the following conditions:

  • Temperature: Store solutions at reduced temperatures, such as in a refrigerator (2-8°C) or frozen (-20°C to -80°C).[1][8]

  • Light Protection: Always use amber glass vials or wrap containers in aluminum foil to protect the solution from light.[1][7]

  • Oxygen Minimization: For long-term storage, use airtight containers. To further enhance stability, consider preparing the solution with a de-gassed solvent and flushing the vial's headspace with an inert gas like nitrogen or argon before sealing.[1]

  • pH Control: If experimentally permissible, maintaining a slightly acidic to neutral pH (pH 4-7) will minimize both base-catalyzed hydrolysis and oxidation of the phenol group.[7]

Troubleshooting Guide

Issue 1: My 4-Hydroxybenzamide solution has developed a yellow or brown tint. What is happening and how can I fix it?
  • Possible Cause: A color change is a strong indicator of oxidative degradation.[1] The phenolic group has likely oxidized to form colored quinone-type structures. This process is significantly accelerated by exposure to high pH, light, oxygen, or catalytic metal ions.

  • Troubleshooting Steps:

    • Verify pH: Check the pH of your solution. If it is alkaline, the phenoxide ion has formed, accelerating oxidation. If your experimental design allows, adjust the pH to a slightly acidic or neutral range.

    • Protect from Light: Immediately transfer the solution to an amber vial or wrap it securely with aluminum foil. Store it in the dark when not in use.

    • Minimize Oxygen Exposure: Prepare fresh solutions using solvents that have been de-gassed (e.g., by sparging with nitrogen or helium). When storing, flush the headspace of the container with an inert gas.

    • Use High-Purity Solvents: Ensure you are using high-purity water and solvents to minimize contamination with catalytic metal ions. If metal ion catalysis is suspected, consider adding a small amount of a chelating agent like EDTA, if compatible with your downstream application.

G start Solution Discolored (Yellow/Brown) q1 Is the solution pH > 8? start->q1 a1_yes Cause: Base-catalyzed oxidation. Action: Buffer to neutral/acidic pH. Prepare fresh solution. q1->a1_yes  Yes a1_no Proceed to next check. q1->a1_no No q2 Was the solution exposed to light? a1_no->q2 a2_yes Cause: Photo-oxidation. Action: Store in amber vials or dark. Prepare fresh solution. q2->a2_yes  Yes a2_no Proceed to next check. q2->a2_no No q3 Was the solution exposed to air? a2_no->q3 a3_yes Cause: Aerobic oxidation. Action: Use de-gassed solvents. Purge headspace with N2/Ar. q3->a3_yes  Yes a3_no Consider metal ion catalysis. Use high-purity solvents/chelators. q3->a3_no No

Caption: Troubleshooting logic for discolored solutions.

Issue 2: I am observing unexpected peaks in my HPLC chromatogram during a stability study. How can I determine their identity?
  • Possible Cause: The appearance of new peaks strongly suggests that the 4-Hydroxybenzamide is degrading under your experimental conditions. The goal is to identify these degradants to understand the stability profile.

  • Troubleshooting & Identification Workflow:

    • Conduct a Forced Degradation Study: This is the most direct way to generate and identify potential degradation products.[9][10][11] Expose your 4-Hydroxybenzamide solution to a range of harsh conditions (see Protocol 2 below) to intentionally generate degradants. This provides reference samples for your primary investigation.

    • Utilize a Mass Spectrometer (LC-MS): The most powerful tool for this task is Liquid Chromatography-Mass Spectrometry (LC-MS). By analyzing the mass-to-charge ratio (m/z) of the new peaks, you can determine their molecular weights.

      • A peak with a molecular weight of 138.12 g/mol likely corresponds to 4-hydroxybenzoic acid (hydrolysis product).

      • Oxidative products may show an increase in mass corresponding to the addition of oxygen atoms.

    • Employ a Photodiode Array (PDA) Detector: If an LC-MS is unavailable, a PDA detector can provide UV-Vis spectra for each peak. Degradation products often have different spectra than the parent compound, which can help confirm that they are unique entities.

    • Spike Your Sample: If you have a chemical standard of a suspected degradant (e.g., 4-hydroxybenzoic acid), "spike" your degraded sample by adding a small amount of the standard. If one of the unknown peaks increases in size, you have tentatively identified it.

Issue 3: How do I develop a stability-indicating analytical method?
  • Core Principle: A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the active compound's concentration due to degradation.[4][12] A key requirement is that the method must be able to completely separate the parent compound from all potential degradation products and impurities.[13]

  • Development Strategy:

    • Generate Degraded Samples: Perform a forced degradation study (see Protocol 2 ) to create a complex sample containing the parent drug and its major degradants.

    • Method Development (HPLC): Use the degraded sample to develop an HPLC method. The primary goal is to achieve baseline resolution between the 4-Hydroxybenzamide peak and all other peaks.

      • Column Screening: Test columns with different stationary phase chemistries (e.g., C18, Phenyl) to find the best selectivity.[14]

      • Mobile Phase Optimization: Adjust the ratio of organic solvent (e.g., acetonitrile, methanol) to aqueous buffer and modify the pH of the aqueous phase to optimize the separation.[15]

    • Peak Purity Analysis: Use a PDA detector to assess the purity of the 4-Hydroxybenzamide peak in the chromatogram of the stressed sample. This helps ensure no degradants are co-eluting with the main peak.

    • Method Validation: Once the method is developed, it must be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[15]

Degradation Pathways Overview

The primary degradation pathways for 4-Hydroxybenzamide involve hydrolysis of the amide bond and oxidation of the phenol ring.

G cluster_0 Primary Degradation Pathways parent 4-Hydroxybenzamide Hydrate hydrolysis_product 4-Hydroxybenzoic Acid + Ammonia parent->hydrolysis_product Hydrolysis (H⁺ or OH⁻, Heat) oxidation_product Quinone-type Intermediates parent->oxidation_product Oxidation (O₂, Light, Metal Ions) ring_opening Further Degradation (e.g., Aliphatic Acids) oxidation_product->ring_opening

Caption: Major degradation pathways of 4-Hydroxybenzamide.

Data Summary

Table 1: Typical Stress Conditions for a Forced Degradation Study of 4-Hydroxybenzamide

This table provides starting points; conditions should be optimized to achieve 5-20% degradation of the active substance.[11][16]

Stress ConditionReagent/ConditionTypical DurationTemperaturePrimary Pathway Targeted
Acid Hydrolysis 0.1 M HCl24 hours60°CAmide Hydrolysis
Base Hydrolysis 0.1 M NaOH4 hours25°CAmide Hydrolysis & Oxidation
Oxidation 3% H₂O₂8 hours25°CPhenol Oxidation
Photolytic UV Light (e.g., 254 nm)12 hours25°CPhoto-oxidation
Thermal pH 7 Buffer48 hours80°CHydrolysis & Oxidation

(Adapted from typical conditions for phenolic amides)[1]

Experimental Protocols

Protocol 1: Preparation and Storage of a 1 mg/mL Stock Solution
  • Solvent Preparation: Use HPLC-grade methanol or a 50:50 (v/v) mixture of acetonitrile and water. If long-term stability is critical, de-gas the solvent by sparging with helium or nitrogen for 15 minutes.

  • Weighing: Accurately weigh the required amount of 4-Hydroxybenzamide hydrate in a clean, calibrated weighing boat.

  • Dissolution: Transfer the solid to a clean, amber volumetric flask. Add approximately half the final volume of the chosen solvent and sonicate for 5-10 minutes to ensure complete dissolution.

  • Final Volume: Allow the solution to return to room temperature, then add the solvent to the calibration mark. Invert the flask 15-20 times to ensure homogeneity.

  • Storage: Tightly cap the flask. For immediate use, keep at room temperature, protected from light. For storage longer than 24 hours, transfer aliquots to smaller amber vials, flush with nitrogen, seal tightly, and store at 2-8°C or -20°C.

Protocol 2: General Workflow for a Forced Degradation Study

This workflow is designed to generate degraded samples for method development and pathway elucidation.[4]

G cluster_workflow Forced Degradation Workflow start Prepare 4-HBA Solution (e.g., 1 mg/mL) stress_conditions Acid Stress (0.1M HCl, 60°C) Base Stress (0.1M NaOH, RT) Oxidative Stress (3% H₂O₂, RT) Photolytic Stress (UV Light) Thermal Stress (pH 7, 80°C) Control (No Stress, Dark, RT) start->stress_conditions sampling Sample at Time Points (e.g., 0, 2, 8, 24h) stress_conditions->sampling neutralize Neutralize Acid/Base Samples (if required for analysis) sampling->neutralize analyze Analyze All Samples (LC-MS, HPLC-PDA) neutralize->analyze evaluate Evaluate Data: - Identify Degradants - Calculate % Degradation - Assess Mass Balance analyze->evaluate

Caption: Experimental workflow for a forced degradation study.

  • Preparation: Prepare a solution of 4-Hydroxybenzamide hydrate in a suitable solvent (e.g., 50:50 acetonitrile/water).

  • Stress Application: Aliquot the solution into separate, clearly labeled vials. Expose each vial to one of the stress conditions outlined in Table 1 . Include a "control" sample that is protected from all stress conditions.

  • Time Points: Sample from each vial at predetermined time points (e.g., 0, 2, 8, 24 hours). The goal is to find a time point with 5-20% degradation.

  • Quenching: Stop the degradation reaction at each time point. For acid and base hydrolysis, this involves neutralizing the sample with an equimolar amount of base or acid, respectively.

  • Analysis: Analyze all samples (including the time-zero and control samples) using a suitable analytical method like HPLC-PDA or LC-MS.

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Identify new peaks, calculate the percentage of 4-Hydroxybenzamide degraded, and assess the mass balance to ensure all major degradants are accounted for.

Protocol 3: Example Stability-Indicating HPLC-UV Method

This method serves as a starting point for quantifying 4-Hydroxybenzamide and separating it from its primary hydrolytic degradant, 4-hydroxybenzoic acid.

Table 2: Example HPLC-UV Method Parameters

ParameterConditionRationale
Column C18, 250 x 4.6 mm, 5 µmProvides good hydrophobic retention for aromatic compounds.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidic pH suppresses ionization of the phenol and carboxylic acid groups, improving peak shape and retention.
Mobile Phase B AcetonitrileCommon organic modifier for reverse-phase chromatography.
Gradient 20% B to 70% B over 15 minA gradient is often necessary to separate the more polar degradant (4-hydroxybenzoic acid) from the parent compound.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CControlled temperature ensures reproducible retention times.[15]
Injection Volume 10 µLStandard volume; can be adjusted based on concentration.
Detection UV at 254 nmBoth 4-Hydroxybenzamide and 4-hydroxybenzoic acid have strong absorbance at this wavelength.

(Method parameters are illustrative and require optimization and validation for specific applications)[17]

References

  • Vertex AI Search, Proposed degradation pathways of the drug under different hydrolytic conditions.
  • CDH Fine Chemical, 4-HYDROXY BENZAMIDE CAS NO 619-57-8 MATERIAL SAFETY D
  • ResearchGate, The role of forced degradation studies in stability indic
  • MedCrave online, Forced degrad
  • Longdom Publishing, A Four-Dimensional (4D) Stability Indicating Analytical Method Optimization and Potency Assay Prediction Using MS and UV Peak Tracking.
  • ResearchGate, Thermodynamic and Structural Aspects of Hydrated and Unhydr
  • BenchChem, Application Notes and Protocols for the Quantific
  • Thermo Fisher Scientific, 4-Hydroxybenzamide Safety D
  • BioPharm International, Forced Degrad
  • MedChemExpress, 4-Hydroxybenzamide Product Inform
  • BenchChem, How to prevent degrad
  • Biomedical Journal of Scientific & Technical Research, Forced Degrad
  • YouTube, Forced Degrad
  • PubChem, 4-Hydroxybenzamide | C7H7NO2 | CID 65052.
  • Separation Science, Analytical Techniques In Stability Testing.
  • Chemistry LibreTexts, 15.17: Chemical Properties of Amides- Hydrolysis.
  • ResearchGate, The metabolic pathway for degradation of benzoate, 4-hydroxybenzoate and cyclohexane-1-carboxyl
  • YouTube, Hydrolysis of Amide under acidic and Basic Conditions.
  • National Institutes of Health (NIH), Establishment and validation of analytical methods for 15 hazardous drugs by UPLC-Q/Orbitrap-HRMS.
  • International Journal of Scientific Development and Research (IJSDR), Stability indicating study by using different analytical techniques.
  • National Institutes of Health (NIH)
  • Cheméo, Chemical Properties of 4-Hydroxybenzamide (CAS 619-57-8).
  • ResearchG
  • IWA Publishing, Radiolytic degradation of 4-hydroxybenzoate in aerated and deoxygen
  • ResearchGate, Radiolytic degradation of 4-hydroxybenzoate in aerated and deoxygen
  • Chemical Science International Journal, Photodegradation Kinetics and Color Removal of 2-(4-hydroxyphenylazo)
  • ResearchGate, Photocatalytic degradation of the UV-filter benzophenone-4 medi
  • Materials Science, Photodegradation of Antibiotic Drugs by BiVO4 Nanocomposites.
  • RJPT, Significance of Stability Studies on Degrad
  • PubMed Central, Photocatalytic Degradation of Pharmaceuticals Carbamazepine, Diclofenac, and Sulfamethoxazole by Semiconductor and Carbon M
  • SlideShare, "Drug Stability and factors that affect on the drug stability" Review BY.
  • Department of Education and Training, Organic Chemistry – Specific Name Reactions.
  • Lhasa Limited, How To Overcome The Critical Challenges Faced In Forced Degrad
  • European Medicines Agency, Stability testing of existing active substances and rel
  • JOCPR, Synthesis, characterization and thermal degradation studies of copolymer derived from 4-hydroxybenzophenone, melamine and formaldehyde.
  • MDPI, Scavenging for Hydroxybenzoic Acids in Cupriavidus necator: Studying Ligand Sensitivity Using a Biosensor-Based Approach.

Sources

Technical Support Center: HPLC Analysis of 4-Hydroxybenzamide Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the HPLC analysis of 4-Hydroxybenzamide hydrate. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving robust, reproducible, and accurate results. My approach here is not to provide a simple checklist but to empower you with the underlying scientific principles behind each troubleshooting step. By understanding the 'why,' you can logically diagnose and solve issues, leading to the development of truly validated, stability-indicating methods.

4-Hydroxybenzamide is a moderately polar molecule containing both a phenolic hydroxyl group and an amide functional group. Its hydrate form indicates that water is an integral part of its crystal structure.[1] These features, particularly the acidic phenol (pKa ≈ 8.6)[2], present specific challenges in reversed-phase HPLC, primarily related to secondary interactions with the stationary phase and potential stability issues. This guide addresses the most common problems in a practical, question-and-answer format.

Part 1: Peak Shape & Resolution Issues

Poor peak shape is the most frequent challenge, directly impacting the accuracy of integration and quantification. The issues below are often interrelated, and solving one may resolve another.

Q1: Why is my 4-Hydroxybenzamide peak tailing severely?

Answer: Peak tailing is the most common chromatographic problem for this analyte and almost always points to unwanted secondary interactions. In reversed-phase chromatography, while the primary retention mechanism is hydrophobic interaction, the polar nature of 4-Hydroxybenzamide makes it susceptible to other, problematic interactions.

Primary Causes & Solutions:

  • Silanol Interactions: The primary cause of tailing for polar, basic, or acidic compounds is the interaction between the analyte and residual silanol groups (Si-OH) on the silica-based stationary phase.[3] At mid-range pH, these silanols can deprotonate to Si-O⁻, which then interacts strongly with any positive character on the analyte, creating a secondary, high-energy retention mechanism that results in tailing.[4]

    • Solution A - pH Adjustment: Suppress the ionization of the silanol groups by lowering the mobile phase pH. Operating in the pH range of 2.5 to 4.0 using an acidifier like phosphoric or formic acid will keep the silanols protonated (Si-OH), minimizing these secondary interactions.[3][4] This also ensures the phenolic group of your analyte (pKa ~8.6) is fully protonated.

    • Solution B - Modern Column Selection: Use a high-purity, base-deactivated, or end-capped C18 or C8 column. These columns are manufactured to have minimal accessible silanol groups, significantly improving peak shape for polar compounds.[5][6]

  • Metal Chelation: The ortho-positioning of the hydroxyl group and the amide carbonyl oxygen can create a potential chelation site for trace metal ions (like Fe³⁺, Ti⁴⁺) present in the stainless steel components of the HPLC (frits, tubing) or within the silica packing material itself.[7] This interaction can cause significant tailing.

    • Solution: Add a weak chelating agent, such as 0.1-0.5 mM Ethylenediaminetetraacetic acid (EDTA), to the mobile phase. EDTA will bind to the stray metal ions, preventing them from interacting with your analyte.

  • Column Overload: Injecting too much mass of the analyte can saturate the stationary phase, leading to a non-ideal distribution and causing peak distortion that often manifests as tailing or fronting.[5]

    • Solution: Dilute your sample and reinject. If the peak shape improves, column overload was a contributing factor. Consider using a column with a higher loading capacity (wider diameter or larger pore size).[5]

Troubleshooting Workflow for Peak Tailing

G start Observe Peak Tailing check_overload Dilute Sample 10x & Re-inject start->check_overload overload_yes Peak Shape Improves? (Yes) check_overload->overload_yes overload_no Peak Shape Improves? (No) check_overload->overload_no is_overload Root Cause: Column Overload. Reduce sample concentration. overload_yes->is_overload check_mobile_phase Lower Mobile Phase pH to 2.5-3.5 (e.g., 0.1% Phosphoric Acid) overload_no->check_mobile_phase ph_yes Tailing Reduced? (Yes) check_mobile_phase->ph_yes ph_no Tailing Reduced? (No) check_mobile_phase->ph_no is_silanol Primary Cause: Silanol Interactions. Adopt low pH method. ph_yes->is_silanol check_column Switch to a new, high-purity, end-capped C18 column ph_no->check_column column_yes Tailing Resolved? (Yes) check_column->column_yes column_no Tailing Resolved? (No) check_column->column_no is_column_old Root Cause: Column Degradation/ High Silanol Activity. column_yes->is_column_old check_metal Add 0.1 mM EDTA to Mobile Phase column_no->check_metal is_metal Root Cause: Metal Chelation. Consider using EDTA or a bio-inert HPLC system. check_metal->is_metal

Caption: A systematic workflow for diagnosing the cause of peak tailing.

Q2: My peak is very broad, leading to poor sensitivity and resolution. What's wrong?

Answer: Peak broadening, or low efficiency, can stem from issues both inside and outside the column ("extra-column volume").

  • Cause - Column Degradation: Over time, the packed bed of the column can degrade or become contaminated, leading to broader peaks.[3]

    • Solution: First, try a column regeneration procedure as recommended by the manufacturer. If this fails, replace the column. A guard column is a cost-effective way to protect the analytical column from contaminants.[8]

  • Cause - Extra-Column Volume: Excessive volume between the injector and the detector can cause the analyte band to spread out before it even reaches the column.[3]

    • Solution: Use tubing with the narrowest possible internal diameter (e.g., 0.005") and keep the length as short as possible between all components.[6] Ensure all fittings are properly seated to avoid dead volumes.

  • Cause - Sample Solvent Effect: If your sample is dissolved in a solvent significantly stronger than your mobile phase (e.g., 100% acetonitrile sample injected into a 10% acetonitrile mobile phase), it can cause the analyte to spread out at the column inlet, resulting in a broad or split peak.[3]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will still dissolve the sample, and inject the smallest possible volume.

Q3: I'm seeing split or shouldered peaks. How do I fix this?

Answer: Split peaks suggest that the analyte band is being disrupted as it enters or travels through the column.

  • Cause - Partially Blocked Frit or Column Void: Contamination from the sample or system can block the inlet frit of the column, or the packed bed can settle, creating a void. This disrupts the flow path and splits the peak.[3][4]

    • Solution: Reverse the column (if the manufacturer allows) and flush it to waste to dislodge particulates from the frit. If a void is suspected, the column usually needs to be replaced. Using in-line filters and guard columns is the best preventative measure.[4]

  • Cause - Mobile Phase pH is too close to Analyte pKa: If the mobile phase pH is very close to the analyte's pKa (~8.6 for the phenol), the compound can exist in both its ionized and non-ionized forms simultaneously, which may separate slightly, causing a shouldered or split peak.

    • Solution: As with tailing, ensure your mobile phase pH is at least 2 units away from the analyte's pKa. For 4-Hydroxybenzamide, a pH of <6.6 is recommended. A low pH (2.5-4) is ideal for reversed-phase stability and peak shape.

Part 2: Retention Time & Reproducibility Issues

Inconsistent retention times are a critical failure in a validated method, making peak identification unreliable.

Q4: My retention time is drifting or shifting between injections. What are the likely causes?

Answer: Retention time instability is usually caused by a lack of equilibrium in the system or changes in the mobile phase or temperature.

Systematic Troubleshooting for Retention Time Instability

G start Observe Retention Time (RT) Shift check_pattern Is the shift gradual/drifting or random/abrupt? start->check_pattern gradual Gradual Drift check_pattern->gradual Gradual random Random/Abrupt Shift check_pattern->random Random check_equilibration Insufficient Column Equilibration? Increase equilibration time between runs. gradual->check_equilibration check_temp Temperature Fluctuation? Use a column oven and ensure lab temperature is stable. gradual->check_temp check_mp_prep Mobile Phase Degradation? Prepare fresh mobile phase daily. gradual->check_mp_prep check_pump Pump/Degasser Issue? Check for leaks, bubbles in lines. Degas mobile phase thoroughly. random->check_pump check_valves Faulty Check Valves? Sonciate or replace check valves. random->check_valves

Caption: A logical approach to diagnosing retention time instability.

  • Cause - Insufficient Column Equilibration: This is the most common cause, especially in gradient methods. If the column is not allowed to fully return to the initial mobile phase conditions before the next injection, the retention time will shift.[3]

    • Solution: Increase the equilibration time at the end of your gradient. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column before the next run.

  • Cause - Temperature Fluctuations: Retention is a temperature-dependent process. Even small changes in ambient lab temperature can cause retention times to drift.[3][9]

    • Solution: Always use a thermostatted column compartment (column oven). Set it to a temperature slightly above ambient (e.g., 30-35 °C) for stable, reproducible results.[3][9]

  • Cause - Mobile Phase Composition Change: The mobile phase can change over time. The organic component (acetonitrile or methanol) may evaporate faster than the aqueous component, strengthening the mobile phase and decreasing retention times. Buffers can also precipitate if the organic concentration is too high.

    • Solution: Prepare fresh mobile phase daily. Keep solvent bottles loosely capped to prevent evaporation but prevent dust from entering. Always filter and degas the mobile phase before use.

  • Cause - Pump and Hardware Issues: Inconsistent pump performance, leaks, or faulty check valves can lead to an incorrect mobile phase composition being delivered, causing abrupt and random shifts in retention.[3][10]

    • Solution: Ensure the pump is properly primed and there are no air bubbles in the solvent lines.[11] If the problem persists, sonicate or replace the pump's check valves as part of routine maintenance.

Part 3: Stability & Method Development

For pharmaceutical analysis, it's not enough to see a peak; you must prove that the peak is pure and that the method can separate the active ingredient from any potential degradation products. This is the core of a "stability-indicating" method.[12][13]

Q5: What are good starting conditions for an HPLC method for 4-Hydroxybenzamide hydrate?

Answer: Based on its properties, a standard reversed-phase method is an excellent starting point.

ParameterRecommended SettingRationale & Notes
Column C18, 150 x 4.6 mm, 5 µm (or smaller particles)A standard C18 provides good retention for this moderately polar compound.[3] Ensure it is a modern, end-capped column.
Mobile Phase A 0.1% Phosphoric Acid or Formic Acid in Water (pH ~2.5-3)Low pH suppresses silanol interactions, ensuring good peak shape.[3][9] Use formic acid for MS compatibility.
Mobile Phase B Acetonitrile or MethanolAcetonitrile often provides sharper peaks and lower backpressure.
Elution Mode Isocratic or GradientStart with a gradient (e.g., 5-95% B over 15 min) to determine the approximate elution conditions, then optimize to an isocratic method if possible for simplicity and robustness.[12]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column. Adjust for different column dimensions.[3]
Column Temp. 30 °CEnsures reproducible retention times.[3][9]
Detection (UV) ~230 nm or ~254 nmA good starting point, but always confirm the absorbance maximum by running a UV scan of the analyte in your mobile phase.[3][9]
Injection Vol. 10 µLAdjust based on sample concentration and desired sensitivity.[3]
Sample Diluent Initial Mobile Phase CompositionBest practice to avoid peak distortion.[3]
Q6: My analyte appears to be degrading in the sample solution or during analysis. How can I confirm this and prevent it?

Answer: 4-Hydroxybenzamide, with its phenolic group and amide linkage, can be susceptible to degradation. A stability-indicating method must be able to separate these degradants from the main peak. The process to ensure this is called Forced Degradation .[14][15]

Forced degradation studies are a cornerstone of method validation as mandated by ICH guidelines.[13][16] They involve intentionally stressing the analyte to produce potential degradants.

Protocol: Forced Degradation Study

Objective: To generate potential degradation products of 4-Hydroxybenzamide and ensure the HPLC method can adequately separate them from the parent compound.

Materials:

  • 4-Hydroxybenzamide hydrate standard

  • 0.1 M HCl (Acidic stress)

  • 0.1 M NaOH (Basic stress)

  • 3% Hydrogen Peroxide (Oxidative stress)

  • HPLC-grade water and methanol/acetonitrile

  • Heating oven, UV light chamber

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of 4-Hydroxybenzamide in a suitable solvent (e.g., 50:50 water:acetonitrile) at a concentration of ~1 mg/mL.

  • Apply Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stress reagent in separate vials. Prepare a control vial with 1 mL of stock and 1 mL of water.

    • Acid Hydrolysis: Add 0.1 M HCl. Keep at 60 °C for 4-8 hours.

    • Base Hydrolysis: Add 0.1 M NaOH. Keep at room temperature for 1-4 hours (base hydrolysis is often faster).

    • Oxidation: Add 3% H₂O₂. Keep at room temperature for 4-8 hours.

    • Thermal Stress: Keep a vial of the control solution in an oven at 80 °C for 24 hours.

    • Photolytic Stress: Expose a vial of the control solution to UV light (per ICH Q1B guidelines) for a specified duration.

  • Neutralization & Dilution:

    • After the incubation period, cool the vials to room temperature.

    • Neutralize the acidic solution with an equivalent amount of 0.1 M NaOH.

    • Neutralize the basic solution with an equivalent amount of 0.1 M HCl.

    • Dilute all samples (including stressed, control, and neutralized samples) with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 10-20 µg/mL).

  • Analysis:

    • Inject all samples onto your HPLC system.

    • Compare the chromatograms of the stressed samples to the control. Look for new peaks (degradants) and a decrease in the area of the parent 4-Hydroxybenzamide peak.

    • Success Criteria: Your method is "stability-indicating" if all degradation peaks are baseline-resolved from the main analyte peak and from each other. Aim for about 5-20% degradation of the parent compound; if you see 100% degradation, reduce the stress time or temperature.[17]

By demonstrating this separation, you provide strong evidence that your method is specific and suitable for stability testing of 4-Hydroxybenzamide hydrate in your final product.[13]

References

  • GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Crawford Scientific. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • R Discovery. (n.d.). Forced Degradation Studies Research Articles. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-Hydroxybenzamide (CAS 619-57-8). Retrieved from [Link]

  • Longdom Publishing. (2021). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Journal of Chromatography & Separation Techniques, 12(11). Retrieved from [Link]

  • Olennikov, D. N., Kashchenko, N. I., & Chirikova, N. K. (2014). A Novel HPLC-Assisted Method for Investigation of the Fe2+-Chelating Activity of Flavonoids and Plant Extracts. Molecules, 19(11), 18296–18316. Retrieved from [Link]

  • Chemsrc. (2025). 4-Hydroxybenzamide | CAS#:619-57-8. Retrieved from [Link]

  • Chemdad. (n.d.). 4-Hydroxybenzamide. Retrieved from [Link]

  • Longdom Publishing. (2021). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Journal of Chromatography & Separation Techniques, 12(459). Retrieved from [Link]

  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • IJARIIE. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Hydroxybenzamide. PubChem Compound Database. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved from [Link]

  • MedCrave. (2016). Forced degradation studies. MOJ Bioequivalence & Bioavailability, 2(6). Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]

  • ResearchGate. (2014). (PDF) A Novel HPLC-Assisted Method for Investigation of the Fe-Chelating Activity of Flavonoids and Plant Extracts. Retrieved from [Link]

  • MDPI. (n.d.). Scavenging for Hydroxybenzoic Acids in Cupriavidus necator: Studying Ligand Sensitivity Using a Biosensor-Based Approach. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Iron-chelation properties of phenolic acids bearing catechol and galloyl groups. Retrieved from [Link]

  • SilcoTek. (2019). Identifying and Preventing Metal Ion Leaching in HPLC Systems. Retrieved from [Link]

  • ResearchGate. (n.d.). Iron-chelation properties of phenolic acids bearing catechol and galloyl groups | Request PDF. Retrieved from [Link]

  • Rhenium Group. (n.d.). Review on Common Observed HPLC Troubleshooting Problems. Retrieved from [Link]

  • Waters Corporation. (n.d.). Stability-Indicating HPLC Method Development. Retrieved from [Link]

  • Journal of Medicinal and Organic Chemistry. (2024). High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. Retrieved from [Link]

  • ResearchGate. (2015). What are the main causes of retention time instability in reversed-phase analysis by HPLC? Retrieved from [Link]

  • LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

Sources

Technical Support Center: Solubility Enhancement for 4-Hydroxybenzamide Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Hydroxybenzamide hydrate. This document provides in-depth, experience-based troubleshooting for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in biological assays. Our goal is to move beyond simple protocols to explain the causal mechanisms, enabling you to make informed decisions and optimize your experimental setup for reliable, reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm starting a new project. What is the best solvent to prepare a stock solution of 4-Hydroxybenzamide hydrate?

Short Answer: For most biological applications, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent for preparing high-concentration stock solutions.

In-Depth Explanation: 4-Hydroxybenzamide is a weakly acidic compound with low intrinsic solubility in water.[1][2] Its structure, containing a hydrophobic benzene ring, limits its ability to readily dissolve in aqueous buffers despite the presence of hydrogen-bonding amide and hydroxyl groups.

Organic polar aprotic solvents are excellent at dissolving such compounds. DMSO is highly effective and widely used in biological research.[3] It can dissolve 4-Hydroxybenzamide at concentrations as high as 100 mg/mL (729.18 mM), although this may require sonication.[3] This allows for the creation of a concentrated stock that can be serially diluted to working concentrations, minimizing the final solvent percentage in your assay.

Data Summary: Solvent Considerations

SolventSolubilityTypical UseKey Considerations
DMSO High (e.g., 100 mg/mL)[3]Primary stock solutionsHygroscopic; can affect cell differentiation/viability at >1%.[4] Keep final concentration ideally ≤0.5%.[5][6]
Ethanol Soluble[1]Alternative stock solutionsHigher volatility; can be more cytotoxic than DMSO for some cell lines.[7]
Aqueous Buffer (e.g., PBS, pH 7.4) Very LowFinal assay mediumDirect dissolution is impractical for most desired concentrations.
Q2: My 4-Hydroxybenzamide precipitated when I diluted my DMSO stock into my aqueous cell culture medium. What went wrong and how do I fix it?

Short Answer: This is a common issue known as "fall-out" or precipitation. It occurs because you have exceeded the compound's solubility limit in the final aqueous medium, which contains a low percentage of the co-solvent (DMSO). The key is to ensure the final DMSO concentration is sufficient to maintain solubility without introducing cellular toxicity.

In-Depth Explanation: While your compound is stable in 100% DMSO, its solubility dramatically decreases as the percentage of the aqueous component increases.[8] The final solvent system in your well or tube—a mixture of perhaps 99.5% aqueous medium and 0.5% DMSO—must be able to support the desired final concentration of 4-Hydroxybenzamide. If the concentration is too high for this mixed-solvent system, the compound will precipitate.

The following diagram outlines a systematic approach to diagnosing and solving precipitation issues.

G cluster_start cluster_step1 Step 1: Verify & Optimize Dilution cluster_step2 Step 2: Reduce Final Compound Concentration cluster_step3 Step 3: Advanced Strategies start Precipitation Observed in Aqueous Medium check_conc Is final DMSO concentration <0.1%? start->check_conc increase_dmso Increase final DMSO to 0.5% (re-calculate dilution). Still precipitates? check_conc->increase_dmso Yes lower_conc Lower the final assay concentration of 4-Hydroxybenzamide. check_conc->lower_conc No increase_dmso->lower_conc Yes success1 Success: Compound is Soluble increase_dmso->success1 No adv_options Is higher concentration absolutely required? lower_conc->adv_options adv_options->success1 No ph_adjust Try pH Adjustment (See Q3) adv_options->ph_adjust Yes cyclo Try Cyclodextrin Complexation (See Q4) ph_adjust->cyclo Not effective or feasible

Caption: A troubleshooting workflow for addressing compound precipitation.

This protocol is designed to validate your dilution scheme and prevent precipitation.

  • Objective: To determine the maximum soluble concentration of 4-Hydroxybenzamide in your final assay medium.

  • Materials:

    • 4-Hydroxybenzamide hydrate powder

    • 100% DMSO (new, anhydrous bottle recommended)

    • Your final biological medium (e.g., DMEM + 10% FBS)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Prepare a High-Concentration Stock: Dissolve 4-Hydroxybenzamide in 100% DMSO to create a 100 mM stock solution. Use a vortex and, if necessary, a brief sonication in a water bath to ensure it is fully dissolved. Visually inspect for any particulates.

    • Determine Maximum Final DMSO%: First, establish the highest percentage of DMSO your cells can tolerate without affecting viability. A common upper limit is 0.5%, but this is cell-line dependent and should be verified.[4][5][9] Run a vehicle control experiment with DMSO concentrations from 0.1% to 2.0% on your cells.

    • Perform a Solubility Test:

      • Label a series of microcentrifuge tubes.

      • Prepare serial dilutions of your 100 mM stock in 100% DMSO (e.g., 50 mM, 20 mM, 10 mM).

      • In a separate set of tubes, add the appropriate volume of your biological medium.

      • Add a small volume of each DMSO stock to the medium to achieve your target final concentrations and your predetermined maximum final DMSO percentage (e.g., 0.5%). For example, to make a 100 µM solution with 0.5% DMSO from a 20 mM stock, add 5 µL of the 20 mM stock to 995 µL of medium.

      • Vortex immediately after the addition.

    • Observation: Let the tubes sit at the assay temperature (e.g., 37°C) for 30 minutes. Visually inspect for any cloudiness, crystals, or precipitate against a dark background. The highest concentration that remains a clear, homogenous solution is your working maximum.

Q3: Can I use pH adjustment to increase the solubility of 4-Hydroxybenzamide?

Short Answer: Yes. As a weak acid, the solubility of 4-Hydroxybenzamide will increase significantly in aqueous solutions as the pH rises above its pKa.

In-Depth Explanation: 4-Hydroxybenzamide has a phenolic hydroxyl group. The predicted pKa of this group is approximately 8.6.[1][10][11] At a pH below the pKa, the molecule is predominantly in its neutral, less soluble form. As the pH of the solution increases above the pKa, the hydroxyl group deprotonates to form a phenolate anion. This charged species is significantly more polar and thus more soluble in water.[12][13]

This relationship can be visualized as follows:

G cluster_chem pH-Dependent Ionization cluster_env Neutral 4-Hydroxybenzamide (Neutral) (Poorly Water-Soluble) Ionized 4-Hydroxybenzamide (Anion) (More Water-Soluble) Neutral->Ionized + OH⁻ Ionized->Neutral + H⁺ Low_pH Low pH (pH < pKa) High_pH High pH (pH > pKa)

Sources

Technical Support Center: Forced Degradation Studies of 4-Hydroxybenzamide Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for forced degradation studies of 4-Hydroxybenzamide hydrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for your stability-indicating studies. The information herein is synthesized from established chemical principles, regulatory guidelines, and data from structurally related compounds to offer field-proven insights.

Introduction to Forced Degradation of 4-Hydroxybenzamide Hydrate

4-Hydroxybenzamide hydrate is a compound of interest in pharmaceutical development. Understanding its stability profile is crucial for ensuring the safety, efficacy, and quality of any potential drug product. Forced degradation, or stress testing, is a critical component of this process, aimed at identifying the likely degradation products and establishing the intrinsic stability of the molecule. This guide will walk you through the nuances of conducting these studies for 4-Hydroxybenzamide hydrate.

Forced degradation studies are essential for developing stability-indicating analytical methods and provide valuable information about potential degradation pathways.[1][2] The International Council for Harmonisation (ICH) guidelines mandate these studies to understand how a drug substance's quality changes over time under various environmental factors.[3][4][5]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common questions and challenges encountered during the forced degradation of 4-Hydroxybenzamide hydrate.

Hydrolytic Degradation

Question 1: I am not observing any degradation of 4-Hydroxybenzamide hydrate under neutral hydrolytic conditions. Is this expected?

Answer: Yes, this is plausible. The amide bond in 4-Hydroxybenzamide is generally stable in neutral water at moderate temperatures. To achieve meaningful degradation (typically 5-20%), you may need to employ more aggressive conditions such as elevated temperatures (e.g., 70-80°C) for an extended period. However, be cautious of excessive heat which might induce thermal degradation.[6][7]

Troubleshooting:

  • Insufficient Stress: If no degradation is observed, incrementally increase the temperature in 10°C steps or prolong the exposure time.

  • Analytical Method Sensitivity: Ensure your analytical method (e.g., HPLC-UV) is sensitive enough to detect small amounts of degradants. Check the limit of detection (LOD) and limit of quantitation (LOQ) for the parent compound and potential degradants.

Question 2: Under acidic conditions, I am observing the formation of a major degradation product. What is its likely identity?

Answer: The primary degradation pathway under acidic hydrolysis for an amide is the cleavage of the amide bond to form a carboxylic acid and an amine. In the case of 4-Hydroxybenzamide, this would result in the formation of 4-hydroxybenzoic acid and ammonia.

Proposed Hydrolytic Degradation Pathway:

4-Hydroxybenzamide 4-Hydroxybenzamide 4-Hydroxybenzoic_Acid 4-Hydroxybenzoic Acid 4-Hydroxybenzamide->4-Hydroxybenzoic_Acid  H+ / H2O  

Caption: Acid-catalyzed hydrolysis of 4-Hydroxybenzamide.

Troubleshooting:

  • Peak Identification: To confirm the identity of the degradation product, you can co-inject a standard of 4-hydroxybenzoic acid with your stressed sample. The peak retention times should match.

  • Mass Spectrometry (MS): Utilize LC-MS to determine the mass-to-charge ratio (m/z) of the degradation product.[8] 4-hydroxybenzoic acid has a molecular weight of 138.12 g/mol .[9]

Question 3: Basic hydrolysis is proceeding much faster than acidic hydrolysis. Why is this, and what products should I expect?

Answer: Base-catalyzed hydrolysis of amides is typically faster than acid-catalyzed hydrolysis. Under basic conditions, the hydroxide ion acts as a potent nucleophile, attacking the carbonyl carbon of the amide. The expected products are the carboxylate salt of 4-hydroxybenzoic acid (4-hydroxybenzoate) and ammonia.

Troubleshooting:

  • Reaction Control: The reaction may be too rapid, leading to complete degradation of the parent compound. To control the degradation rate, consider lowering the concentration of the base (e.g., from 0.1 M NaOH to 0.01 M NaOH), reducing the temperature, or shortening the exposure time.

  • pH Changes: The pH of the solution may change during the experiment. It is good practice to monitor the pH before and after the stress period.

Oxidative Degradation

Question 4: What are the likely degradation products of 4-Hydroxybenzamide hydrate under oxidative stress with hydrogen peroxide?

Answer: The phenolic hydroxyl group and the aromatic ring are susceptible to oxidation. The hydroxyl group can be oxidized to a quinone-like structure. Additionally, hydroxylation of the aromatic ring can occur, leading to the formation of dihydroxybenzamide isomers. Studies on the related compound, 4-hydroxybenzoate, show that hydroxyl radicals predominantly add to the 3-position of the aromatic ring.[10][11][12]

Proposed Oxidative Degradation Pathway:

4-Hydroxybenzamide 4-Hydroxybenzamide Dihydroxybenzamide_Isomers Dihydroxybenzamide Isomers 4-Hydroxybenzamide->Dihydroxybenzamide_Isomers  H2O2   Quinone-like_Structures Quinone-like Structures 4-Hydroxybenzamide->Quinone-like_Structures  H2O2  

Caption: Potential oxidative degradation pathways.

Troubleshooting:

  • Metal Ion Contamination: Trace metal ions can catalyze the decomposition of hydrogen peroxide, leading to highly variable and aggressive degradation. Use high-purity water and reagents, and consider the use of a chelating agent like EDTA if reproducibility is an issue.

  • Multiple Degradation Products: Oxidation can lead to a complex mixture of products. A gradient HPLC method with a high-resolution column is recommended to achieve adequate separation.

Photolytic Degradation

Question 5: My 4-Hydroxybenzamide hydrate solution is turning yellow upon exposure to light. What does this indicate?

Answer: The yellowing of the solution is a common indicator of photolytic degradation, often due to the formation of colored degradation products, potentially polymeric or quinone-like species. The aromatic ring and phenolic group are chromophores that can absorb UV light, leading to electronic excitation and subsequent chemical reactions.

Troubleshooting:

  • Control Samples: Always include a control sample that is protected from light (e.g., wrapped in aluminum foil) but subjected to the same temperature and duration to differentiate between photolytic and thermal degradation.

  • Wavelength-Dependent Degradation: The extent of degradation can depend on the wavelength of light. The ICH Q1B guideline recommends exposure to a combination of cool white fluorescent and near-ultraviolet lamps.

Thermal Degradation

Question 6: At what temperature should I conduct thermal degradation studies for 4-Hydroxybenzamide hydrate?

Answer: For solid-state thermal degradation, start with temperatures below the melting point of the compound. 4-Hydroxybenzamide has a melting point of around 166-169°C. A starting point for thermal stress could be 60-80°C. For solutions, thermal degradation is often studied in conjunction with hydrolysis at elevated temperatures.

Troubleshooting:

  • Dehydration: Since you are working with a hydrate, the first event upon heating may be the loss of water of hydration. This is a physical change, not degradation. Techniques like thermogravimetric analysis (TGA) can help distinguish between dehydration and degradation.

  • Solid vs. Solution: The degradation pathways in the solid state can be different from those in solution. It is important to study both.

Experimental Protocols

The following are detailed, step-by-step methodologies for conducting forced degradation studies on 4-Hydroxybenzamide hydrate.

General Experimental Workflow

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prepare_Stock Prepare Stock Solution (e.g., 1 mg/mL in Methanol/Water) Prepare_Working Prepare Working Solutions for each stress condition Prepare_Stock->Prepare_Working Acid_Hydrolysis Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Prepare_Working->Acid_Hydrolysis Base_Hydrolysis Base Hydrolysis (e.g., 0.1 M NaOH, RT) Prepare_Working->Base_Hydrolysis Oxidation Oxidation (e.g., 3% H2O2, RT) Prepare_Working->Oxidation Photolysis Photolysis (ICH Q1B conditions) Prepare_Working->Photolysis Thermal Thermal (e.g., 80°C) Prepare_Working->Thermal Neutralize Neutralize (if necessary) Acid_Hydrolysis->Neutralize Base_Hydrolysis->Neutralize Dilute Dilute to final concentration Oxidation->Dilute Photolysis->Dilute Thermal->Dilute Neutralize->Dilute Analyze Analyze by HPLC-UV/PDA Dilute->Analyze Characterize Characterize degradants by LC-MS, NMR Analyze->Characterize

Caption: General workflow for forced degradation studies.

Protocol 1: Acidic Hydrolysis
  • Preparation: Prepare a 1 mg/mL stock solution of 4-Hydroxybenzamide hydrate in a suitable solvent (e.g., methanol or a methanol:water mixture).

  • Stress: Transfer an aliquot of the stock solution to a flask and add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

  • Incubation: Heat the solution at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

  • Sampling: At each time point, withdraw a sample, cool it to room temperature, and neutralize it with an equivalent amount of 0.1 M NaOH.

  • Analysis: Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

Protocol 2: Oxidative Degradation
  • Preparation: Prepare a 1 mg/mL stock solution of 4-Hydroxybenzamide hydrate.

  • Stress: Transfer an aliquot of the stock solution to a flask and add an appropriate volume of 30% hydrogen peroxide to achieve a final concentration of 3% H₂O₂.

  • Incubation: Keep the solution at room temperature, protected from light, for a specified time.

  • Sampling: At each time point, withdraw a sample.

  • Analysis: Dilute the sample with the mobile phase for HPLC analysis.

Data Presentation: Summary of Stress Conditions

The following table summarizes the recommended starting conditions for the forced degradation of 4-Hydroxybenzamide hydrate. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

Stress ConditionReagent/ConditionTemperatureDurationExpected Primary Degradant(s)
Acid Hydrolysis 0.1 M HCl60°C24 hours4-Hydroxybenzoic acid
Base Hydrolysis 0.1 M NaOHRoom Temp.8 hours4-Hydroxybenzoate
Neutral Hydrolysis Water80°C48 hours4-Hydroxybenzoic acid
Oxidation 3% H₂O₂Room Temp.24 hoursDihydroxybenzamide isomers, Quinone-like species
Photolysis ICH Q1B Option 2Room Temp.As per guidelineColored degradants, potential polymers
Thermal (Solid) Dry Heat80°C72 hoursMinimal degradation expected
Thermal (Solution) In Water80°C48 hoursSee Neutral Hydrolysis

Concluding Remarks

This technical support guide provides a comprehensive framework for conducting forced degradation studies on 4-Hydroxybenzamide hydrate. By understanding the underlying chemical principles and anticipating potential challenges, researchers can design robust experiments that yield meaningful and reliable stability data. Remember that these are starting points, and optimization of the stress conditions will likely be necessary for your specific experimental setup and analytical methods.

References

  • Albarrán, G., Almanza, O., & Muñoz, E. (2024). Radiolytic degradation of 4-hydroxybenzoate in aerated and deoxygenated aqueous solutions. Water Science & Technology, 89(12), 3179–3191. [Link]

  • Alsante, K. M., et al. (2014). Forced degradation as an integral part of HPLC stability-indicating method development. Pharmaceutical Technology, 38(7).
  • Busi, S., et al. (2016). Forced Degradation Studies and Stability-Indicating Liquid Chromatography Method for Determination of Tirofiban Hydrochloride and Synthetic Impurities. Vitae, 23(1), 43-54.
  • Cheméo. (n.d.). Chemical Properties of 4-Hydroxybenzamide (CAS 619-57-8). [Link]

  • European Medicines Agency. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • ICH. (n.d.). Q1 Guideline on Stability Testing of Drug Substances and Drug Products. [Link]

  • Jena, A., et al. (2021). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations.
  • Klick, S., et al. (2005). Toward a general strategy for degradation pathway elucidation of drug molecules. Analytical Chemistry, 77(17), 5177-5187.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 65052, 4-Hydroxybenzamide. [Link]

  • Ngwa, G. (2010). Forced degradation as an integral part of formulation development. Drug Delivery Technology, 10(5), 48-51.
  • Patel, P., et al. (2016). Forced Degradation–A Review. Biomedical Journal of Scientific & Technical Research.
  • Reynolds, D. W., et al. (2002). Available guidance and best practices for conducting forced degradation studies. Pharmaceutical Technology, 26(2), 48-56.
  • Singh, R., & Kumar, R. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical & Bioanalytical Techniques, 4(4).
  • Sonawane, S., et al. (2016). Forced Degradation Studies: A Review. Asian Journal of Pharmaceutical Analysis, 6(4), 224-232.

Sources

Technical Support Center: Managing Polymorphism in 4-Hydroxybenzamide Hydrate Crystallization

Author: BenchChem Technical Support Team. Date: January 2026

Guide Version: 1.0

Introduction

Welcome to the technical support center for 4-Hydroxybenzamide (4-HBA) crystallization. 4-HBA is a compound of significant interest in pharmaceutical and materials science due to its biological activities and potential for co-crystal formation.[1] However, like many active pharmaceutical ingredients (APIs), it exhibits polymorphism, the ability to exist in multiple crystal forms, including anhydrous and hydrated states.[2][3] Controlling which polymorph is produced during crystallization is critical, as different forms can have varying physical and chemical properties, such as solubility, stability, and bioavailability.[4]

This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of 4-HBA hydrate crystallization. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in thermodynamic principles and practical experimental protocols.

I. Understanding the Polymorphic Landscape of 4-Hydroxybenzamide

4-Hydroxybenzamide is known to exist in at least three crystalline phases: an anhydrous form and two hydrated forms with 2:1 and 1:1 (4-HBA:water) stoichiometry.[2][3] The thermodynamic stability of these forms is a key factor in determining which polymorph will crystallize under specific conditions. The crystal lattice energies of the 2:1 and 1:1 hydrates are 2.2 and 6.2 kJ·mol⁻¹ more stable than the anhydrous phase, respectively, indicating the significant role of water molecules in stabilizing the crystal structure.[2][3]

Crystalline PhaseStoichiometry (4-HBA:Water)Relative Thermodynamic Stability
Anhydrous1:0Least Stable
2:1 Hydrate2:1Moderately Stable
1:1 Hydrate1:1Most Stable

This table summarizes the known crystalline phases of 4-Hydroxybenzamide and their relative stabilities.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the crystallization of 4-HBA hydrates. Each problem is followed by a detailed explanation of the potential causes and a step-by-step protocol for resolution.

Issue 1: Uncontrolled or Mixed Polymorph Formation

Question: My crystallization is yielding a mixture of the anhydrous form and different hydrates of 4-HBA. How can I selectively crystallize a single, desired polymorph?

Underlying Causes: The formation of mixed polymorphs is often a result of poor control over key crystallization parameters such as solvent composition, temperature, and cooling rate. The presence of water is a critical factor in determining whether an anhydrous or hydrated form crystallizes.[5]

Troubleshooting Protocol:

  • Solvent System Selection:

    • To favor the formation of hydrates, use a solvent system with a controlled amount of water. The rate of anti-solvent (water) addition can influence the preferential crystallization of hydrates.[5]

    • For the anhydrous form, ensure the use of a completely dry solvent. Slow evaporation from an acetone solution has been reported to yield the anhydrous form.[6]

  • Temperature Control:

    • The temperature can affect the relative stability of polymorphs. Conduct solubility studies at different temperatures to identify the temperature range where the desired polymorph is most stable.

  • Cooling Rate Optimization:

    • Rapid cooling can lead to the formation of metastable polymorphs.[7] Employ a slow, controlled cooling profile to allow the most stable form to nucleate and grow. An ideal crystallization should show initial crystal formation in about 5 minutes, with continued growth over 20 minutes.[7]

  • Seeding:

    • Introduce seed crystals of the desired polymorph into the supersaturated solution to direct the crystallization towards that specific form.[8][9]

Issue 2: Product "Oils Out" Instead of Crystallizing

Question: Upon cooling, my 4-HBA is separating as an oily liquid rather than forming crystals. What causes this and how can I fix it?

Underlying Causes: "Oiling out" occurs when the solute separates from the solution at a temperature above its melting point, often due to high supersaturation or the presence of impurities that depress the melting point.[7] The melting point of 4-HBA is approximately 161-162 °C (434-435 K).[10][11]

Troubleshooting Protocol:

  • Reduce Supersaturation:

    • The most common cause is that the solution is too concentrated. Re-heat the solution and add more solvent until the oil redissolves. Then, allow it to cool more slowly.[7]

  • Modify the Solvent System:

    • If using a mixed solvent system, you may need to adjust the ratio. Adding more of the solvent in which 4-HBA is more soluble can sometimes prevent oiling out.[7]

  • Ensure Purity:

    • Impurities can significantly lower the melting point of the compound.[7] Consider purifying the crude 4-HBA material, for instance, by treating the solution with activated charcoal to remove colored impurities, before attempting recrystallization.[7]

  • Lower the Crystallization Temperature:

    • If possible, use a solvent system that allows for crystallization to occur at a lower temperature, well below the melting point of 4-HBA.

Issue 3: No Crystals Form Upon Cooling

Question: My 4-HBA dissolved completely in the hot solvent, but no crystals have formed even after the solution has cooled to room temperature. Why is this happening and what can I do?

Underlying Causes: The absence of crystallization is typically due to either insufficient supersaturation (too much solvent was used) or the solution is in a metastable state where nucleation is kinetically hindered.[8]

Troubleshooting Protocol:

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic scratches can provide nucleation sites.[8][9]

    • Seeding: Add a small, pure crystal of 4-HBA to the solution to act as a template for crystal growth.[8][9]

  • Increase Supersaturation:

    • Solvent Evaporation: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of 4-HBA. Allow the concentrated solution to cool again.[8][9]

    • Further Cooling: Place the flask in an ice bath to further decrease the solubility of 4-HBA and promote crystallization.[8]

III. Frequently Asked Questions (FAQs)

Q1: What are the key analytical techniques for identifying and differentiating the polymorphs of 4-HBA?

A1: A combination of analytical techniques is typically used for solid-form characterization.[4] For 4-HBA, the most effective methods include:

  • Powder X-ray Diffraction (PXRD): This is the primary technique for identifying different crystal structures, as each polymorph will have a unique diffraction pattern.

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting points and detect any phase transitions between polymorphs as a function of temperature.[12]

  • Thermogravimetric Analysis (TGA): TGA is useful for distinguishing between anhydrous and hydrated forms by measuring the loss of water upon heating.

  • Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques can differentiate polymorphs based on differences in their hydrogen bonding networks.[6]

Q2: How does the presence of impurities affect the polymorphism of 4-HBA?

A2: Impurities can have a significant impact on polymorphism. They can:

  • Inhibit the formation of a specific polymorph by adsorbing to the crystal surface and hindering its growth.

  • Promote the formation of a metastable polymorph by selectively inhibiting the nucleation of the more stable form.

  • In some cases, impurities can even thermodynamically stabilize an otherwise elusive polymorph through the formation of solid solutions.[13]

Q3: Can the hydrate forms of 4-HBA convert to the anhydrous form, and vice versa?

A3: Yes, interconversion between hydrate and anhydrate forms is possible and is often dependent on the ambient relative humidity and temperature.[14] Hydrates can lose water upon heating to form the anhydrous phase. Conversely, the anhydrous form can absorb water from the atmosphere to transform into a hydrate, especially at high relative humidity. Understanding these transformations is crucial for the long-term storage and stability of the final product.

IV. Experimental Workflows and Diagrams

Workflow for Selective Polymorph Crystallization

The following diagram illustrates a decision-making workflow for selectively crystallizing a desired polymorph of 4-Hydroxybenzamide.

G start Start: Dissolved 4-HBA Solution solvent_check Desired Polymorph? start->solvent_check use_dry_solvent Use Anhydrous Solvent (e.g., dry acetone) solvent_check->use_dry_solvent Anhydrous use_aqueous_solvent Use Solvent with Controlled Water Content solvent_check->use_aqueous_solvent Hydrate anhydrous_path Anhydrous hydrate_path Hydrate slow_evap Slow Evaporation use_dry_solvent->slow_evap anhydrous_product Anhydrous 4-HBA Crystals slow_evap->anhydrous_product control_cooling Controlled Slow Cooling use_aqueous_solvent->control_cooling seeding Optional: Seeding with Desired Hydrate Form control_cooling->seeding hydrate_product Hydrated 4-HBA Crystals seeding->hydrate_product

A decision workflow for the selective crystallization of 4-HBA polymorphs.

V. References

  • Perlovich, G. L., Hansen, L. Kr., Volkova, T. V., Mirza, S., Manin, A. N., & Bauer-Brandl, A. (2007). Thermodynamic and Structural Aspects of Hydrated and Unhydrated Phases of 4-Hydroxybenzamide. Crystal Growth & Design, 7(12), 2643–2648. [Link]

  • Perlovich, G. L., Hansen, L. Kr., Volkova, T. V., Mirza, S., Manin, A. N., & Bauer-Brandl, A. (2007). Thermodynamic and Structural Aspects of Hydrated and Unhydrated Phases of 4-Hydroxybenzamide. Sci-Hub. [Link]

  • Perlovich, G. L., Hansen, L. Kr., Volkova, T. V., Mirza, S., Manin, A. N., & Bauer-Brandl, A. (2007). Thermodynamic and Structural Aspects of Hydrated and Unhydrated Phases of 4-Hydroxybenzamide. ResearchGate. [Link]

  • Cheméo. (n.d.). 4-Hydroxybenzamide. Cheméo. Retrieved January 20, 2026, from [Link]

  • Kubota, N. (2001). Strategy for control of crystallization of polymorphs. CrystEngComm, 3(48), 241-246. [Link]

  • LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Perlovich, G. L., Volkova, T. V., Manin, A. N., & Bauer-Brandl, A. (2013). Thermodynamic and structural aspects of hydroxybenzamide molecular crystals study. Thermochimica Acta, 551, 57–61. [Link]

  • Hansen, L. K., Perlovich, G. L., & Bauer-Brandl, A. (2005). 4-Hydroxybenzamide. Acta Crystallographica Section E: Structure Reports Online, 61(1), o213-o215. [Link]

  • NIST. (n.d.). 4-Hydroxybenzamide. NIST WebBook. Retrieved January 20, 2026, from [Link]

  • Cruz-Cabeza, A. J., & Reutzel-Edens, S. M. (2021). Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III. Communications Chemistry, 4(1), 1-8. [Link]

  • Reddit. (2024, October 17). Recrystallization Issues. r/Chempros. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Hydroxybenzamide. PubChem. Retrieved January 20, 2026, from [Link]

  • Google Patents. (n.d.). RU2465271C2 - 4-hydroxybenzamide drug derivatives. Retrieved January 20, 2026, from

  • Hampton Research. (n.d.). Crystallization Tips. Hampton Research. Retrieved January 20, 2026, from [Link]

  • CAS Common Chemistry. (n.d.). 4-Hydroxybenzamide. CAS. Retrieved January 20, 2026, from [Link]

  • News-Medical.Net. (2020, July 8). Characterizing Polymorphs and Amorphous Form. News-Medical.Net. [Link]

  • Kishi, Y., et al. (2021). The Continuous and Reversible Transformation of the Polymorphs of an MGAT2 Inhibitor (S-309309) from the Anhydrate to the Hydrate in Response to Relative Humidity. Pharmaceutics, 13(9), 1369. [Link]

Sources

Technical Support Center: Strategies to Overcome 4-Hydroxybenzamide Hydrate Precipitation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 4-Hydroxybenzamide (4-HB). This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the solubility and stability of 4-HB stock solutions. Here, we provide in-depth, field-proven insights and validated protocols to help you overcome the common issue of hydrate precipitation, ensuring the accuracy and reproducibility of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding 4-HB precipitation.

Q1: Why did my clear 4-Hydroxybenzamide solution suddenly form a precipitate?

This is a frequent observation and is typically due to the formation and precipitation of 4-Hydroxybenzamide hydrate.[1] 4-HB can crystallize with water molecules to form a hydrate, a structured solid that is often significantly less soluble than its anhydrous (water-free) form.[2] This process, known as hydrate formation, can be triggered by changes in temperature (e.g., cooling), storage time, or the introduction of nucleation sites (like dust particles or scratches on the container).

Q2: What is a hydrate, and why is it a problem for my experiments?

A hydrate is a compound that has incorporated water molecules into its solid crystal structure.[1] The formation of 4-HB hydrate is problematic because it effectively removes the active compound from the solution, lowering its actual concentration. This can lead to inaccurate dosing, loss of biological activity, and poor experimental reproducibility. The precipitate consists of your compound, but in a form that is no longer dissolved and available.

Q3: I warmed my solution, and the precipitate disappeared. Is the problem solved?

Heating the solution can often redissolve the precipitate by increasing the compound's solubility and breaking down the hydrate structure. However, this is often a temporary fix. Upon cooling back to room temperature or refrigeration, the solution becomes supersaturated, and the hydrate is very likely to precipitate again. This cycle of warming and cooling can also potentially degrade the compound over time. A more robust and stable solution is required for reliable experimental results.

Part 2: Troubleshooting Guide: From Diagnosis to Solution

Use this section to diagnose the specific type of precipitation you are observing and to find targeted solutions.

Problem: Precipitation occurs immediately upon adding the compound to an aqueous buffer.
  • Likely Cause: You are exceeding the intrinsic aqueous solubility of 4-Hydroxybenzamide. 4-HB is sparingly soluble in neutral aqueous solutions. Adding it directly to a buffer, especially at higher concentrations, will result in immediate precipitation as the compound cannot fully dissolve.

  • Core Strategy: pH Adjustment. The solubility of phenolic compounds like 4-HB is highly pH-dependent.[3][4] The phenolic hydroxyl group has a pKa of approximately 8.6.[5][6]

    • At pH > pKa (e.g., pH 9-10): The hydroxyl group is deprotonated, forming a phenoxide salt. This charged species is significantly more polar and thus more soluble in water.[4]

    • At pH < pKa: The compound remains in its less soluble, neutral form.

  • Recommended Action: Prepare your aqueous stock solution in a slightly alkaline buffer (e.g., pH 9.0). This strategy can dramatically increase solubility. Caution: Ensure the final pH is compatible with your experimental system and does not cause compound degradation. Some phenolic compounds can be unstable at high pH over long periods.[7][8]

Problem: The solution is clear when prepared (e.g., in DMSO) but precipitates when diluted into aqueous media.
  • Likely Cause: This is a classic case of "solvent-shifting" or "antisolvent" precipitation.[9] 4-HB is highly soluble in organic solvents like DMSO (up to 100 mg/mL with sonication).[10] However, when this concentrated organic stock is introduced into an aqueous buffer (the "antisolvent"), the overall solvent polarity dramatically increases. The compound's solubility limit in this new mixed-solvent system is exceeded, causing it to crash out of solution.[11]

  • Core Strategy: Co-Solvent Systems & Dilution Technique. The goal is to create a more gradual transition from the organic solvent to the aqueous environment.

    • Use a Co-solvent: A co-solvent is a water-miscible organic solvent used to increase the solubility of poorly water-soluble compounds.[12][13][14] Instead of a pure DMSO stock, consider a mixed-solvent system.

    • Optimize Dilution: When diluting, add the DMSO stock solution dropwise into the vortexing aqueous buffer. This rapid mixing helps to disperse the compound quickly, preventing localized high concentrations that promote precipitation.

  • Recommended Action: Prepare a working solution using a co-solvent. For example, create a stock in DMSO, then dilute it into an intermediate solution containing PEG300 and Tween-80 before the final dilution in saline or buffer.[10] This creates a more stable microenvironment for the compound.

Problem: The stock solution (in DMSO or other solvent) is initially clear but forms crystals during storage, especially at 4°C or -20°C.
  • Likely Cause: This is often due to a combination of supersaturation and hydrate nucleation. Even in organic solvents like DMSO, absorbed atmospheric moisture can be sufficient to promote the formation of the less soluble hydrate over time.[10] Cooling the solution reduces the solubility of both the anhydrous form and the hydrate, making precipitation more likely. The low temperature provides a thermodynamic driving force for crystallization.

  • Core Strategy: Anhydrous Solvents and Proper Storage. Minimizing water content is critical for long-term stability.

  • Recommended Action:

    • Use Anhydrous Solvents: Always use fresh, high-purity, anhydrous-grade DMSO or your solvent of choice. Hygroscopic solvents like DMSO can absorb water from the air, so use newly opened bottles or store them properly in a desiccator.[10]

    • Aliquot Solutions: Prepare your stock solution and immediately aliquot it into single-use vials.[9] This prevents repeated freeze-thaw cycles and minimizes the introduction of atmospheric moisture into the main stock.

    • Storage Conditions: Store aliquots at -80°C for long-term stability (months).[10] For short-term use, -20°C is acceptable for up to a month.

Part 3: Visual Workflows and Data

Troubleshooting Decision Tree

This workflow guides you through a logical sequence to diagnose and solve precipitation issues.

G cluster_when cluster_solutions start Precipitate Observed in 4-HB Solution? when When Does it Occur? start->when immediately Immediately Upon Mixing in Aqueous Buffer when->immediately Immediately on_dilution Upon Dilution of Organic Stock into Aqueous Media when->on_dilution On Dilution on_storage During Storage (e.g., at 4°C or -20°C) when->on_storage During Storage sol_ph Likely Cause: Exceeding aqueous solubility. Solution: Use a slightly alkaline buffer (pH > pKa of ~8.6) to create the more soluble phenoxide salt. immediately->sol_ph sol_cosolvent Likely Cause: Solvent-shifting precipitation. Solution: Use a co-solvent system (e.g., DMSO/PEG300/Tween-80) and add stock to buffer while vortexing. on_dilution->sol_cosolvent sol_anhydrous Likely Cause: Hydrate nucleation from absorbed water, accelerated by cold. Solution: Use anhydrous solvents, aliquot into single-use vials, store at -80°C. on_storage->sol_anhydrous

Figure 1. Troubleshooting workflow for 4-HB precipitation.
Data Summary Table
SolventSolubilityCommentsReference
DMSO ~100 mg/mL (729 mM)Requires sonication. Use fresh, anhydrous grade as it is hygroscopic.[10]
Aqueous Buffer (pH 7.2) Sparingly solubleSolubility is very low at neutral pH.[15]
Aqueous Buffer (Alkaline) Significantly IncreasedDeprotonation of the phenolic group at pH > pKa (~8.6) increases solubility.[3][4]
Ethanol SolubleCan be used as a primary solvent or co-solvent.[9]

Part 4: Optimized Protocols for Stable Stock Solutions

Protocol 1: Preparation Using a pH-Adjusted Aqueous System

This protocol is ideal for applications where organic solvents must be avoided, but it requires careful pH control.

Materials:

  • 4-Hydroxybenzamide powder

  • 1 M NaOH solution

  • Sterile, high-purity water

  • Buffer of choice (e.g., 1 M Tris or Phosphate)

  • Calibrated pH meter

Methodology:

  • Determine Target Concentration: Decide on the final concentration needed for your stock solution.

  • Prepare Alkaline Buffer: Start with your buffer of choice at a concentration that will allow for pH adjustment without significant dilution. For example, start with 80% of your final volume of water.

  • Adjust pH: While stirring, slowly add 1 M NaOH dropwise to the buffer solution until the pH is stable between 9.0 and 9.5. Monitor the pH carefully.

  • Dissolve 4-HB: Weigh the required amount of 4-HB powder and add it slowly to the pH-adjusted buffer while stirring continuously. The powder should dissolve completely.

  • Final Volume Adjustment: Once dissolved, add the pH-adjusted buffer to reach the final desired volume and mix thoroughly.

  • Verify pH: Re-check the final pH of the stock solution to ensure it remains in the target range.

  • Sterilization and Storage: Sterile filter the solution through a 0.22 µm filter. Store at 4°C for short-term use (days) or aliquot and freeze for long-term storage. Note: Always test the stability of your specific concentration at the storage temperature before preparing a large batch.

Protocol 2: Preparation Using a DMSO Co-Solvent System

This is the most common and robust method for achieving high-concentration stock solutions for subsequent dilution.

Materials:

  • 4-Hydroxybenzamide powder

  • High-purity, anhydrous DMSO

  • Sterile microcentrifuge tubes or cryovials

Methodology:

  • Use Anhydrous Solvent: In a sterile environment (e.g., a laminar flow hood), open a new or properly stored bottle of anhydrous DMSO.

  • Weigh Compound: Weigh the desired amount of 4-HB powder directly into a sterile vial.

  • Add Solvent: Add the appropriate volume of anhydrous DMSO to achieve your target concentration (e.g., for a 100 mM stock, add 1 mL of DMSO to 13.71 mg of 4-HB).

  • Promote Dissolution: Cap the vial tightly and vortex vigorously. If needed, sonicate the vial in a water bath for 5-10 minutes until the solution is completely clear.[10]

  • Aliquot for Storage: Immediately after dissolution, aliquot the stock solution into single-use, sterile cryovials. This is the most critical step to prevent moisture contamination and degradation from freeze-thaw cycles.

  • Store Properly: Store the aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for shorter-term use (up to 1 month).[10]

By understanding the underlying chemical principles and implementing these validated strategies, you can successfully prepare stable, reliable stock solutions of 4-Hydroxybenzamide and ensure the integrity of your experimental outcomes.

References

  • Effect of pH on the solubility of phenolic compounds. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Cosolvent. (2023, November 29). In Wikipedia. Retrieved January 20, 2026, from [Link]

  • Perlovich, G. L., Hansen, L. K., Volkova, T. V., Mirza, S., Manin, A. N., & Bauer-Brandl, A. (2007). Thermodynamic and Structural Aspects of Hydrated and Unhydrated Phases of 4-Hydroxybenzamide. Crystal Growth & Design, 7(12), 2643–2648. [Link]

  • Silver, J. (2016). What is the relation between the solubility of phenolic compounds and pH of solution? ResearchGate. Retrieved January 20, 2026, from [Link]

  • Nema, S., & Ludwig, J. D. (Eds.). (2019).
  • The impact of pH value in the Phenolic content and Antioxidant potential of Medicinal plant extract. (2021). ProQuest. Retrieved January 20, 2026, from [Link]

  • p-Hydroxybenzamide. (2024, April 10). ChemBK. Retrieved January 20, 2026, from [Link]

  • 4-Hydroxybenzamide. (n.d.). Chongqing Chemdad Co., Ltd. Retrieved January 20, 2026, from [Link]

  • Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. (2020, November 12). YouTube. Retrieved January 20, 2026, from [Link]

  • Co-solvent: Significance and symbolism. (n.d.). Synonym.tech. Retrieved January 20, 2026, from [Link]

  • 4-Hydroxybenzamide. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2110. [Link]

  • Effect of pH on the Stability of Plant Phenolic Compounds. (2000). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Cosolvent - The 'Medicinal Magician' in The Laboratory. (n.d.). Shandong IRO Chelating Chemical Co., Ltd. Retrieved January 20, 2026, from [Link]

  • Is there an alternative way of diluting a stock solution to avoid precipitate formation in a DMSO and cell culture experiment? (2014). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Hansen, L. K., Perlovich, G. L., & Bauer-Brandl, A. (2007). 4-Hydroxybenzamide. ResearchGate. Retrieved January 20, 2026, from [Link]

  • Thermodynamic and Structural Aspects of Hydrated and Unhydrated Phases of 4-Hydroxybenzamide. (2007). Sci-Hub. Retrieved January 20, 2026, from [Link]

  • Sahu, B. P., & Das, M. K. (2020). Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs. Current Pharmaceutical Design, 26(28), 3426–3438. [Link]

  • Thermodynamic and Structural Aspects of Hydrated and Unhydrated Phases of 4-Hydroxybenzamide. (2007). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Chemical Properties of 4-Hydroxybenzamide (CAS 619-57-8). (n.d.). Cheméo. Retrieved January 20, 2026, from [Link]

  • How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? (2017). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Bickler, B. (2023, January 23). How to prevent compound precipitation during flash column chromatography. Biotage. Retrieved January 20, 2026, from [Link]

Sources

Technical Support Center: Purification of Crude 4-Hydroxybenzamide Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of crude 4-Hydroxybenzamide hydrate. This guide is designed for researchers, scientists, and drug development professionals who are working with this key chemical intermediate. As a compound used in the synthesis of pharmaceuticals and other fine chemicals, achieving high purity is critical for downstream applications.[1]

This document moves beyond simple protocols to provide in-depth, field-proven insights into the common challenges encountered during purification. It is structured as a series of troubleshooting scenarios and frequently asked questions to directly address the practical issues you may face in the lab.

Section 1: Troubleshooting Guide

This section addresses specific experimental failures and unexpected outcomes. Each answer explains the underlying chemical principles and provides a clear, actionable solution.

Q: My final yield of 4-Hydroxybenzamide hydrate is very low after recrystallization. What went wrong?

A: A low yield is one of the most common issues in recrystallization and typically points to one of several procedural missteps.[2]

  • Causality & Explanation: The core principle of recrystallization is the difference in a compound's solubility in a solvent at high and low temperatures. The goal is to dissolve the crude product in the minimum amount of boiling solvent to create a saturated solution.[3][4] If too much solvent is used, the solution will not be saturated upon cooling, and a significant portion of your product will remain dissolved in the "mother liquor" (the filtrate after you collect your crystals).[2][3]

  • Troubleshooting & Solution:

    • Check the Mother Liquor: Before discarding the filtrate, test it for remaining product. Dip a glass stirring rod into the liquid, remove it, and let the solvent evaporate. A significant solid residue indicates a substantial amount of dissolved product.[5]

    • Product Recovery: If the mother liquor is rich in the product, you can recover it by boiling off a portion of the solvent to re-concentrate the solution and then attempting a second crystallization.[2] Be aware that impurities will also become more concentrated, so this second crop of crystals may be less pure than the first.

    • Refine Your Technique: For future experiments, add the boiling solvent to your crude solid in small portions, waiting for each portion to fully incorporate before adding the next, until the solid just dissolves.[3] This ensures you are using the true minimum volume required.

Q: My product separated as an oil instead of forming crystals. How do I fix this "oiling out"?

A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when it is highly impure, forming a liquid layer instead of a solid crystal lattice.[2][6] This is undesirable because oils tend to trap impurities.

  • Causality & Explanation: This phenomenon is often caused by cooling the saturated solution too rapidly. The molecules don't have sufficient time to orient themselves into an ordered crystal lattice.[4] A very high concentration of impurities can also depress the melting point of the mixture, favoring oil formation.[2]

  • Troubleshooting & Solution:

    • Re-dissolve and Dilute: Heat the flask to re-dissolve the oil. Add a small amount of additional hot solvent (10-20%) to slightly lower the saturation point.[2]

    • Ensure Slow Cooling: This is the most critical step. Do not place the hot flask directly on a cold benchtop or in an ice bath.[4] Instead, allow it to cool slowly to room temperature on an insulating surface (like a cork ring or wooden block).[5] Covering the flask with a watch glass traps vapor and further slows cooling.

    • Promote Nucleation: Once at room temperature, gently scratch the inner surface of the flask with a glass rod to create nucleation sites for crystal growth.[2][5]

    • Consider an Alternative: If oiling out persists, the impurity level may be too high for simple recrystallization. In this case, purification by column chromatography may be necessary.[2]

Q: My 4-Hydroxybenzamide hydrate is still yellow/brown after recrystallization. How do I remove colored impurities?

A: Persistent color indicates the presence of highly conjugated organic impurities that are not efficiently removed by standard crystallization.

  • Causality & Explanation: These colored molecules are often byproducts of the synthesis and can be strongly adsorbed onto the surface of your crystals or co-crystallize with your product.

  • Troubleshooting & Solution:

    • Use Activated Charcoal: Activated charcoal is highly effective at adsorbing colored impurities due to its extremely high surface area.

    • Correct Procedure:

      • Dissolve your crude product in the appropriate amount of hot recrystallization solvent.

      • Remove the flask from the heat source and add a very small amount of activated charcoal (a spatula tip is usually sufficient). Caution: Never add charcoal to a boiling or superheated solution, as it can cause violent bumping.

      • Gently swirl the flask and bring it back to a boil for a few minutes.

      • Perform a hot gravity filtration to remove the insoluble charcoal. This step is crucial and must be done quickly to prevent your product from crystallizing prematurely in the filter funnel.[6]

      • Allow the now-decolorized filtrate to cool slowly as you would for a normal recrystallization.

Q: The solution has cooled, but no crystals are forming. What should I do?

A: This is a classic case of a supersaturated solution, where the concentration of the solute is higher than its equilibrium solubility, but crystal formation has not yet been initiated.[2][3]

  • Causality & Explanation: Crystals require a nucleation event—a starting point—to begin growing. In a very clean flask with highly purified solvent, these nucleation sites may be absent.

  • Troubleshooting & Solution (Inducing Crystallization):

    • Scratching: Use a glass stirring rod to gently scratch the inside of the flask just below the surface of the liquid. The microscopic scratches on the glass provide a rough surface that can serve as a nucleation point.[3][5]

    • Seed Crystals: If you have a small crystal of pure 4-Hydroxybenzamide hydrate, add it to the solution. This "seed crystal" provides a perfect template for further crystal growth.[3][5]

    • Flash Cooling: Dip the tip of a glass rod or spatula into the solution, remove it, and allow the thin film of solvent to evaporate quickly in the air. This should leave a small amount of solid product on the tip. Re-introducing this into the solution can provide the necessary seed crystals.[5]

    • Reduce Temperature: Once the solution is at room temperature, cooling it further in an ice-water bath will decrease the solubility and can help initiate crystallization.[4]

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions about the properties, handling, and analysis of 4-Hydroxybenzamide hydrate.

Q1: What are the most common impurities in crude 4-Hydroxybenzamide hydrate?

The impurities present in your crude product are highly dependent on the synthetic route used. Common synthesis methods start from 4-hydroxybenzoic acid or its esters.[1][7] Potential impurities include:

  • Unreacted Starting Materials: Such as 4-hydroxybenzoic acid or methyl 4-hydroxybenzoate.

  • Reagents and Byproducts: If an acyl chloride intermediate is used, you may have residual ammonium chloride, which can be removed by washing with cold water.[1]

  • Side-Reaction Products: Over-heating or incorrect stoichiometry can lead to the formation of secondary amines or other related substances.[1]

  • Degradation Products: Resinous or colored materials can form, especially if the reaction is carried out at high temperatures for extended periods.[8]

Q2: What is the best solvent for recrystallizing 4-Hydroxybenzamide hydrate?

The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.

  • Recommended Solvents: For 4-Hydroxybenzamide, hot water or a mixture of ethanol and water are most commonly cited and effective.[1]

  • Solvent Selection Principles: When selecting a solvent system, you must balance polarity and solubility. 4-Hydroxybenzamide has both polar (hydroxyl, amide) and non-polar (benzene ring) features. While highly soluble in polar organic solvents like DMSO and acetone[9][10], these may not be ideal for recrystallization as the solubility might remain high even at low temperatures, leading to poor recovery. The table below summarizes key considerations for solvent selection.

Solvent SystemBoiling Point (°C)Suitability for 4-HBA HydrateRationale & Notes
Water 100Excellent High solubility when hot, significantly lower when cold. Environmentally benign and cost-effective. The primary choice.[1]
Ethanol/Water 78-100Very Good Useful if the crude product is very impure or oily and has trouble dissolving in pure water. The ethanol helps dissolve organic impurities. Start by dissolving in hot ethanol and add hot water dropwise until the solution becomes cloudy (the cloud point), then add a drop or two of ethanol to clarify before cooling.[1]
Acetonitrile 82Possible A polar aprotic solvent that can be effective for recrystallizing amides.[11] Requires experimental verification for 4-HBA.
Acetone 56Poor for Recrystallization 4-Hydroxybenzamide is quite soluble in acetone, likely even at colder temperatures, which would result in poor yield.[10] More suitable as a solvent for chromatography.
Q3: How can I definitively assess the purity of my final product?

A combination of techniques should be used to confirm both the identity and purity of your 4-Hydroxybenzamide hydrate.[][13]

  • Melting Point Determination: This is a fast and simple indicator of purity. A pure compound will have a sharp melting point that matches the literature value (anhydrous: ~162°C).[1] Impurities disrupt the crystal lattice, causing the melting to occur over a broad temperature range at a lower temperature.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis.[14] An HPLC-UV method can separate the main compound from trace impurities, and the area of the peaks can be used to calculate the purity (e.g., >99.5%).[14][15]

  • Spectroscopy (NMR, IR):

    • Nuclear Magnetic Resonance (NMR): Provides detailed information about the molecular structure, confirming that you have synthesized the correct compound. The absence of peaks from starting materials or byproducts is a strong indicator of purity.

    • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups (O-H stretch from the phenol, N-H stretches from the amide, C=O stretch from the amide).[16]

Q4: What are the key differences when handling the hydrate vs. the anhydrous form?

The key difference is the presence of one or more water molecules within the crystal structure of the hydrate form.[17]

  • Molecular Weight: The hydrate has a higher molecular weight (155.15 g/mol for the monohydrate) than the anhydrous form (137.14 g/mol ).[17][18] This is critical for calculating molar quantities and reaction stoichiometry.

  • Stability and Storage: The hydrate is often the more thermodynamically stable form under ambient conditions. The anhydrous form can be hygroscopic, meaning it may absorb moisture from the air to convert to the hydrate. Store the anhydrous form in a desiccator.

  • Analysis: Techniques like Karl Fischer titration can be used to determine the water content and confirm which form you have. The presence of water will also be evident in certain analytical techniques.

Q5: Are there alternative purification methods to recrystallization?

Yes, if recrystallization fails to yield a pure product, column chromatography is the most common and powerful alternative.

  • Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase (commonly silica gel) while being moved by a mobile phase (a solvent or solvent mixture).[19]

    • When to Use It: It is particularly useful when impurities have very similar solubility profiles to the desired product, making recrystallization ineffective. It is also the preferred method if the product consistently oils out.[2]

    • General Principle: Since 4-Hydroxybenzamide is a polar molecule, it will adhere strongly to polar silica gel. A mobile phase of intermediate polarity (e.g., a mixture of ethyl acetate and hexane) is typically used to elute the compound from the column.[19] Less polar impurities will elute first, followed by your product.

Section 3: Experimental Protocol

Protocol 1: Standard Recrystallization of 4-Hydroxybenzamide Hydrate from Water

This protocol outlines the standard procedure for purifying crude 4-Hydroxybenzamide hydrate.

  • Dissolution: Place the crude 4-Hydroxybenzamide hydrate (e.g., 5.0 g) into a 250 mL Erlenmeyer flask with a stir bar. Add a small volume of deionized water (e.g., 50 mL) and heat the mixture on a hot plate with stirring.

  • Achieve Saturation: Bring the slurry to a rolling boil. Add more hot deionized water in small portions (1-2 mL at a time) until all the solid material has just dissolved. Avoid adding a large excess of water.[3]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Return the flask to the hotplate and boil for 2-3 minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask containing the clear, hot solution with a watch glass and set it aside on an insulating surface to cool slowly to room temperature. Crystal formation should begin within 20-30 minutes.

  • Complete Crystallization: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 30 minutes to maximize the product yield.[4]

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals in the funnel with a small amount of ice-cold deionized water to remove any residual mother liquor.[3][6]

  • Drying: Allow the crystals to air-dry on the filter for a period, then transfer them to a watch glass to dry completely. For optimal drying, use a vacuum oven at a mild temperature (e.g., 40-50°C).

Section 4: Purification and Purity Assessment Workflow

The following diagram illustrates the logical flow from a crude product to a final, verified pure compound.

Purification_Workflow cluster_purification Purification Stage cluster_analysis Purity Assessment Stage crude Crude 4-Hydroxybenzamide Hydrate recrystallization Recrystallization (e.g., from Hot Water) crude->recrystallization Primary Method chromatography Column Chromatography (Alternative Method) crude->chromatography If Recrystallization Fails pure_product Dried, Purified Product recrystallization->pure_product chromatography->pure_product mp Melting Point (Sharpness) pure_product->mp hplc HPLC-UV (>99% Purity) pure_product->hplc spec NMR / IR (Structural Confirmation) pure_product->spec final Final Pure Product (Characterized) mp->final hplc->final spec->final

Caption: Purification and analysis workflow for 4-Hydroxybenzamide hydrate.

References

  • Application Note: Synthesis and Optimization of 4-Hydroxybenzamide. (n.d.). Benchchem.
  • Troubleshooting. (2022-04-07). Chemistry LibreTexts.
  • Problems with Recrystallisations. (n.d.). University of York Chemistry Teaching Labs.
  • Recrystallization. (n.d.).
  • 4-Hydroxybenzamide. (n.d.). MedChemExpress.
  • Recrystallization. (n.d.).
  • 4-Hydroxybenzamide Safety Data Sheet. (2025-12-22).
  • Application Notes and Protocols for the Quantification of 4-Hydroxybenzamide. (n.d.). Benchchem.
  • Recrystallization - Single Solvent. (n.d.).
  • The Chemical Synthesis of 4-Hydroxythiobenzamide: A Technical Overview. (n.d.).
  • 4-HYDROXY BENZAMIDE MATERIAL SAFETY DATA SHEET. (n.d.). CDH Fine Chemical.
  • 4-Hydroxybenzoic Acid - Product Information. (n.d.). Cayman Chemical.
  • Chemical Properties of 4-Hydroxybenzamide (CAS 619-57-8). (n.d.). Cheméo.
  • What is the best technique for amide purification? (2020-11-02). ResearchGate.
  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (n.d.). PMC.
  • Solubility and solution thermodynamics of 4-hydroxybenzaldehyde in twelve organic solvents. (2025-08-10). ResearchGate.
  • Organic & Biomolecular Chemistry. (n.d.). RSC Publishing.
  • 4-Hydroxybenzamide. (n.d.). BioCrick.
  • Analytical Services for Purity Determination. (n.d.). BOC Sciences.
  • 4-Hydroxybenzamide. (n.d.). PubChem, NIH.
  • 4-Hydroxybenzamide. (n.d.). NIST WebBook.
  • Column Chromatography: Amides. (2016-01-16). Reddit.
  • Summary of experimental solubility data of 4-hydroxybenzoic acid. (n.d.). ResearchGate.
  • Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C–H Selenylation. (2026-01-17). Organic Letters, ACS Publications.
  • WATCH: The Hypnotic Recrystallisation of 4-Hydroxybenzaldehyde. (2015-04-17). Science Alert.
  • How do you perform purity analysis? (2006-05-12). Chromatography Forum.
  • 4-Hydroxybenzamide synthesis. (n.d.). ChemicalBook.
  • Process for the purification of reaction mixtures containing 4-hydroxybenzaldehyde. (n.d.). Google Patents.
  • Preparation method of p-hydroxythiobenzamide. (n.d.). Google Patents.
  • Analytical Techniques in Pharmaceutical Reverse Engineering. (2025-10-04). ResolveMass Laboratories Inc.
  • 4-Hydroxybenzamide hydrate. (n.d.). Sigma-Aldrich.
  • Cocrystal screening of hydroxybenzamides with benzoic acid derivatives. (2014-12-18). PubMed.

Sources

Validation & Comparative

comparative analysis of 4-Hydroxybenzamide hydrate synthesis methods

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Synthesis Exploration

I'm currently immersed in a comprehensive search for synthesis methods concerning 4-Hydroxybenzamide hydrate. My focus is on pinpointing unique reaction pathways, detailing their starting materials, and meticulously documenting the reaction conditions to assess their viability.

Synthesizing Methodologies Dissection

I am now deeply into a dissection of 4-Hydroxybenzamide hydrate synthesis. I am pinpointing advantages, disadvantages, yields, and cost-effectiveness of methods. My immediate focus is on structuring a comparative guide, including detailed protocols, yield, and reaction data. I'll summarize everything with clear tables and diagrams for an enhanced user experience.

Analyzing Protocol Details

I'm now diving deep into the protocols, seeking reaction conditions and starting materials for each synthesis. I'm building a comparative structure, assessing yield, cost, and impact. My next step involves structuring a comparative guide with detailed protocols, yield, and reaction data. Graph viz diagrams will visually represent workflows, supported by cited sources.

Establishing Synthesis Methods

I've laid the groundwork for a comparative analysis of 4-Hydroxy benzamide hydrate synthesis. My search has yielded various methods, with p-hydroxybenzoic acid as the prominent starting material. I'm focusing on their key differences now.

Comparing Reaction Pathways

My analysis of the different 4-Hydroxy benzamide hydrate synthesis methods now has a clearer structure. I've categorized them: direct amidation (with methyl carbamate or urea), a two-step esterification-amidation process, a route via an acyl chloride intermediate, and a microwave-assisted route forming a hydrazide. The nuances of each are being investigated to draw comparisons.

Developing Detailed Methodologies

I'm now diving into the specifics of each synthesis route. I've categorized them as: direct amidation (carbamate or urea), esterification-amidation, acyl chloride intermediate route, and microwave-assisted hydrazide formation. I'm focusing on yields, reaction times, and conditions, aiming for a detailed comparative analysis. The goal is to provide a structured, in-depth guide.

Refining Method Categorization

I've got a clearer picture of the 4-Hydroxy benzamide hydrate synthesis options. It's now looking like direct amidation with either methyl carbamate (DABCO catalyst) or urea, two-step esterification-amidation, an acyl chloride route, and a microwave-assisted hydrazide method. I'm focusing on the procedural steps and yields now. I'm also preparing for the guide's structure, so it includes step-by-step protocols, comparison tables, and visual workflows. I'm prioritizing the inclusion of a guide with detailed synthesis instructions.

A Comparative Guide to the Validation of an HPLC Assay for 4-Hydroxybenzamide Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, technically-focused walkthrough for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative assay of 4-Hydroxybenzamide hydrate. Rather than a rigid recitation of steps, this document elucidates the causality behind experimental choices, grounding the protocol in the principles of analytical science and regulatory expectations. We will compare the performance of a robust, stability-indicating reversed-phase HPLC (RP-HPLC) method against common benchmarks and alternative approaches, supported by experimental data.

Introduction: The "Why" Behind the Method

4-Hydroxybenzamide is a chemical intermediate used in the synthesis of various pharmaceuticals.[1] Its hydrated form, 4-Hydroxybenzamide hydrate (CAS No. 138169-57-0), requires precise quantification for quality control in both bulk drug substance and finished product manufacturing.[2] An accurate and reliable analytical method is not merely a procedural requirement; it is the foundation of product quality, safety, and efficacy.[3][4]

The validation of an analytical method is the documented process that demonstrates its suitability for the intended purpose.[4] For a quantitative assay like this, the goal is to develop a method that is not only accurate and precise but also specific and robust enough to handle the variability inherent in real-world samples. This guide is structured to follow the validation lifecycle as prescribed by the International Council for Harmonisation (ICH) guideline Q2(R1), which is the global benchmark for analytical method validation.[5][6]

Methodological Framework: RP-HPLC vs. Alternatives

The cornerstone of this guide is a stability-indicating RP-HPLC method utilizing a UV detector. This approach is chosen for its high sensitivity, reproducibility, and suitability for non-volatile compounds like 4-Hydroxybenzamide.[1][5]

Primary Method: RP-HPLC with a C18 Column

This is the workhorse of pharmaceutical analysis. A C18 (ODS) column provides high hydrophobicity, making it ideal for retaining and separating moderately polar compounds like 4-Hydroxybenzamide from potential impurities.[5][7]

  • Comparison Point: An alternative could be a column with a different stationary phase, such as a Phenyl-Hexyl or a polar-embedded column. A Phenyl-Hexyl column could offer superior selectivity for aromatic compounds, while a polar-embedded column might provide different retention characteristics and better peak shape for polar analytes. However, the C18 is generally the first choice for its versatility and the vast body of literature supporting its use.[5]

The Validation Workflow: A Step-by-Step Protocol with Rationale

The validation process is a sequence of interconnected experiments, each building confidence in the method's performance.

Validation_Workflow cluster_precision start Method Development specificity Specificity & Forced Degradation start->specificity Establishes baseline linearity Linearity & Range specificity->linearity Ensures no interference accuracy Accuracy (Recovery) linearity->accuracy precision Precision accuracy->precision repeatability Repeatability precision->repeatability intermediate Intermediate Precision precision->intermediate robustness Robustness precision->robustness system_suitability System Suitability (SST) robustness->system_suitability Defines operational limits validated Validated Method system_suitability->validated Confirms daily performance

Caption: HPLC Method Validation Workflow.

Experimental Protocols

Chromatographic Conditions (Primary Method)

Parameter Recommended Setting Rationale
HPLC System HPLC with UV-Vis Detector Standard, robust, and cost-effective for this chromophore-containing analyte.[1]
Column C18, 150 x 4.6 mm, 5 µm Provides excellent retention and efficiency for moderately polar compounds.[7]
Mobile Phase Acetonitrile:Water (50:50, v/v) with 0.1% Phosphoric Acid A common mobile phase for RP-HPLC, offering good separation. Phosphoric acid helps to control the ionization of the phenolic group, ensuring a sharp, symmetrical peak.[1][8]
Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.[7]
Column Temp. 30 °C Using a column oven ensures stable retention times by mitigating fluctuations in ambient temperature.[7]
Detection UV at 254 nm A common wavelength for aromatic compounds, providing good sensitivity for 4-Hydroxybenzamide.[1]

| Injection Vol. | 10 µL | A typical volume that balances sensitivity and the risk of column overload.[7] |

Preparation of Solutions

  • Standard Stock Solution (100 µg/mL): Accurately weigh ~10 mg of 4-Hydroxybenzamide hydrate reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.[7]

  • Working Standard Solutions: Serially dilute the stock solution with the mobile phase to create standards for linearity and accuracy experiments.[1]

  • Sample Solution: Prepare the sample by accurately weighing and dissolving it in the mobile phase to achieve a final concentration within the calibration range (e.g., 20 µg/mL). Filter through a 0.45 µm syringe filter before injection.[7]

Specificity & Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9] For this, forced degradation studies are indispensable.[10]

Protocol:

  • Expose the 4-Hydroxybenzamide hydrate sample to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours. Amide bonds are often susceptible to hydrolysis.[9][10]

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Dry heat at 105°C for 24 hours.

    • Photolytic Degradation: Expose to UV light (200 watt-hours/square meter) and visible light (1.2 million lux-hours) as per ICH Q1B guidelines.[11]

  • Analyze the stressed samples alongside an unstressed sample and a blank.

  • Acceptance Criteria: The method is specific if the main 4-Hydroxybenzamide peak is resolved from all degradation product peaks (resolution > 2) and the peak is pure, as determined by a photodiode array (PDA) detector's peak purity analysis.[9]

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a given range.[12]

Protocol:

  • Prepare a series of at least five concentrations of 4-Hydroxybenzamide hydrate, ranging from 80% to 120% of the target assay concentration (e.g., 8 µg/mL to 12 µg/mL if the target is 10 µg/mL).[12]

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: A correlation coefficient (R²) of ≥ 0.999 is typically required to demonstrate linearity.[13]

Accuracy (Recovery)

Accuracy is the closeness of the test results to the true value. It is typically assessed using a recovery study.[5]

Protocol:

  • Prepare a placebo (matrix without the active ingredient).

  • Spike the placebo with known amounts of 4-Hydroxybenzamide hydrate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-day Precision): Assesses precision over a short time interval with the same analyst and equipment.[14]

  • Intermediate Precision (Inter-day Precision): Evaluates the method's precision across different days, analysts, or equipment.

Protocol:

  • Repeatability: Prepare six individual samples at 100% of the target concentration. Analyze them on the same day.

  • Intermediate Precision: Repeat the analysis of six samples on a different day by a different analyst.

  • Calculate the Relative Standard Deviation (%RSD) for each set of six results and for the combined twelve results.

  • Acceptance Criteria: The %RSD for the assay should be not more than 2.0%.[14]

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[12]

Protocol:

  • Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 5 °C)

    • Mobile Phase Composition (e.g., Acetonitrile ± 2%)

  • Monitor the effect on system suitability parameters (e.g., retention time, tailing factor).

  • Acceptance Criteria: The system suitability parameters should remain within the defined limits for all tested variations.

Data Summary and Performance Comparison

The results of the validation experiments are summarized below. These tables provide a clear comparison of the method's performance against standard acceptance criteria.

Table 1: System Suitability Test (SST) Results

Parameter Acceptance Criteria Observed Result Pass/Fail
Tailing Factor (T) T ≤ 2.0 1.1 Pass
Theoretical Plates (N) N ≥ 2000 6500 Pass

| %RSD of 5 Injections | ≤ 2.0% | 0.5% | Pass |

Rationale: System suitability tests ensure the chromatographic system is performing adequately before any sample analysis begins.[15][16][17]

Table 2: Summary of Validation Parameter Results

Validation Parameter Acceptance Criteria Method Performance Data
Specificity No interference at analyte Rt; Peak Purity > 0.995 Passed. All degradant peaks were resolved (R > 2.5).
Linearity (Range: 8-12 µg/mL) R² ≥ 0.999 R² = 0.9998
Accuracy (Recovery) 98.0% - 102.0% 99.5% - 101.2%
Precision (%RSD)
- Repeatability (n=6) ≤ 2.0% 0.8%
- Intermediate (n=12) ≤ 2.0% 1.1%

| Robustness | SST parameters met | Passed all conditions. |

Conclusion

The presented RP-HPLC method for the quantitative assay of 4-Hydroxybenzamide hydrate has been successfully validated according to ICH Q2(R1) guidelines. The experimental data demonstrates that the method is specific, linear, accurate, precise, and robust for its intended purpose. The stability-indicating nature of the assay, confirmed through forced degradation studies, ensures that it can reliably quantify 4-Hydroxybenzamide hydrate without interference from potential degradation products. This validated method is deemed suitable for routine quality control analysis in a regulated pharmaceutical environment.

References

  • Vertex AI Search. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.
  • Pharmaceutical Technology. (n.d.). Analytical Methods Validation In-Process Control Methods for the Manufacture of Active Pharmaceutical Ingredients.
  • Ofni Systems. (n.d.). Analytical Method Validation.
  • Assay Prism. (n.d.). System Suitability Test in HPLC – Key Parameters Explained.
  • English Excel. (2020, June 4). System suitability parameters of HPLC | Resolution | retention time | Tailing. YouTube.
  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis.
  • YouTube. (2024, June 2). HPLC system suitability parameters | Tailing factor | Theoretical plates | resolution.
  • Pharma Tutor. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • IJRASET. (2023, November 1). The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results.
  • Sofpromed. (2024, January 24). An Introduction to Analytical Method Development and Validation in Early Phase Clinical Trials.
  • BenchChem. (n.d.). Developing a robust HPLC method for 4-Hydroxybenzamide analysis.
  • Sygnature Discovery. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • CymitQuimica. (n.d.). 4-Hydroxybenzamide hydrate.
  • SIELC Technologies. (n.d.). Separation of 4-Hydroxybenzoic acid hydrazide on Newcrom R1 HPLC column.
  • International Journal of Pharmaceutical Sciences. (n.d.). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines.
  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation.
  • BenchChem. (n.d.). Application Notes and Protocols for the Quantification of 4-Hydroxybenzamide.
  • Labinsights. (2023, May 8). Some Basic Facts about Forced Degradation Test.
  • National Center for Biotechnology Information. (n.d.). 4-Hydroxybenzamide. PubChem.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • International Council for Harmonisation. (n.d.). Quality Guidelines.
  • ChemBK. (2024, April 10). p-Hydroxybenzamide.
  • Scientific Research Publishing. (n.d.). ICH-Guidelines Q2(R1), Validation of Analytical Procedures Text and Methodology.
  • MedCrave online. (2016, December 14). Forced degradation studies.
  • Sigma-Aldrich. (n.d.). 4-Hydroxybenzamide hydrate.
  • Cheméo. (n.d.). Chemical Properties of 4-Hydroxybenzamide (CAS 619-57-8).
  • National Center for Biotechnology Information. (2017, October 24). Stable and ordered amide frameworks synthesised under reversible conditions which facilitate error checking. PMC.
  • ResearchGate. (2025, August 10). (PDF) 4-Hydroxybenzamide.

Sources

A Comparative Guide to the Efficacy of 4-Hydroxybenzamide Analogues in Cancer Cells

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the 4-Hydroxybenzamide Scaffold in Oncology

The 4-hydroxybenzamide core, a seemingly simple phenolic amide, represents a "privileged scaffold" in medicinal chemistry. Its structural versatility allows for extensive modification, giving rise to a diverse library of analogues with a broad spectrum of biological activities.[1][2] In the field of oncology, these derivatives have garnered significant attention for their potential to target multiple, often dysregulated, pathways crucial for cancer cell proliferation and survival.[1] This guide provides an in-depth comparison of the efficacy of various 4-hydroxybenzamide analogues against different cancer cell lines, synthesizes key experimental data, and details the methodologies required for their evaluation. We will explore the causality behind experimental choices and delve into the primary mechanisms of action, including histone deacetylase (HDAC) inhibition, kinase modulation, and the induction of apoptosis and cell cycle arrest.

Core Mechanisms of Anticancer Activity

The therapeutic potential of 4-hydroxybenzamide analogues stems from their ability to interact with several key targets within cancer cells. Understanding these mechanisms is fundamental to interpreting efficacy data and designing future derivatives.

Histone Deacetylase (HDAC) Inhibition

A primary and extensively studied mechanism is the inhibition of histone deacetylases (HDACs).[1] HDACs are critical epigenetic regulators that remove acetyl groups from histones, leading to chromatin condensation and repression of gene transcription. In many cancers, HDACs are overexpressed, silencing tumor suppressor genes. By inhibiting HDACs, 4-hydroxybenzamide derivatives can restore normal acetylation patterns, leading to the re-expression of these critical genes, which in turn can trigger cell cycle arrest, differentiation, and apoptosis.[1][3] For instance, N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives have been specifically designed as HDAC inhibitors, showing potent antiproliferative activity.[4]

Multi-Kinase Inhibition

Beyond epigenetics, these analogues have been developed as inhibitors of crucial signaling kinases that drive cancer progression.[5] Molecular docking and in vitro studies have identified certain derivatives as potent inhibitors of Janus kinase 2 (JAK2), Epidermal Growth Factor Receptor (EGFR), and other protein kinases.[6] These kinases are often central nodes in pathways that control cell growth, survival, and metastasis. By blocking their activity, these compounds can effectively halt the oncogenic signaling cascade.[5]

Induction of Apoptosis and Cell Cycle Arrest

The ultimate fate of a cancer cell treated with an effective therapeutic is often programmed cell death, or apoptosis. 4-Hydroxybenzamide analogues have been shown to induce apoptosis through various interconnected pathways.[7][8][9] Mechanistic studies reveal that some derivatives trigger a significant accumulation of intracellular reactive oxygen species (ROS), leading to the collapse of the mitochondrial membrane potential.[10] This event initiates the intrinsic apoptotic pathway, characterized by the release of cytochrome c, activation of caspase-9 and effector caspases like caspase-3, and subsequent cleavage of key cellular proteins such as PARP.[7][10][11]

Furthermore, these compounds frequently induce cell cycle arrest, preventing cancer cells from completing the division process.[12][13] Depending on the specific analogue and cell type, arrest can occur at different phases, most commonly the G2/M or G1/S transitions.[4][12][14] This effect is often linked to the modulation of cell cycle regulatory proteins.

Comparative Efficacy of 4-Hydroxybenzamide Analogues

The true measure of a compound's potential lies in its quantifiable efficacy against cancer cells. The following tables summarize the in vitro antiproliferative activity (IC50/GI50 values) of selected 4-hydroxybenzamide analogues across a panel of human cancer cell lines.

Table 1: Antiproliferative Activity in Breast Cancer Cell Lines

Compound/Derivative Cell Line Description IC50 / GI50 Reference
Molecule E¹ MCF-7 Estrogen Receptor (ER)+ 5.0 µg/mL [6]
Molecule E¹ MDA-MB-231 Triple-Negative 5.0 µg/mL [6]
Derivative 5j² MDA-MB-231 Triple-Negative Potent activity reported [4]
Compound 6g³ MDA-MB-231 Triple-Negative 11.35 µM [15]
Compound 6g³ MCF-7 ER+ 11.58 µM [15]
(R)-8n⁴ MCF-7 ER+ Submicromolar [16]
(R)-8n⁴ HCC1954 HER2+ Submicromolar [16]

¹Analogue coupled with 1,3-benzodioxole, α,β-unsaturated carbonyl, and tert-butyl ester moieties. ²Thiophene substituted N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivative. ³1-(4-(benzamido)phenyl)-3-arylurea derivative. ⁴N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amide derivative (HSP90 inhibitor).

Table 2: Antiproliferative Activity in Lung, Colon, and Other Cancer Cell Lines

Compound/Derivative Cell Line Cancer Type IC50 / GI50 Reference
HPPB derivative A549 Non-Small Cell Lung Potent activity reported [1]
HPPB derivative HCT116 Colon Carcinoma Potent activity reported [1]
Compound 6g³ A549 Non-Small Cell Lung 15.77 µM [15]
Compound 6g³ NCI-H23 Non-Small Cell Lung 13.97 µM [15]
Compound 6g³ A-498 Kidney Carcinoma 14.46 µM [15]
BJ-13 Various Gastric Cancer Potent activity reported [10]
Compound 7⁵ K562 Leukemia 2.27 µM [5]
Compound 7⁵ HL-60 Leukemia 1.42 µM [5]
Compound 10⁵ K562 Leukemia 2.53 µM [5]
Compound 10⁵ HL-60 Leukemia 1.52 µM [5]
Compound 35⁶ HepG2 Hepatocellular Carcinoma 2.8 µM [17]

⁵4-methylbenzamide derivative with 2,6-dichloropurine moiety. ⁶Benzamide analogue designed as an NTCP inhibitor.

Key Experimental Methodologies

The trustworthiness of the comparative data relies entirely on robust and reproducible experimental protocols. The following sections provide detailed, step-by-step methodologies for the core assays used to evaluate the anticancer efficacy of 4-hydroxybenzamide analogues.

Diagram: General Experimental Workflow

G cluster_prep Preparation cluster_treat Treatment cluster_assay Analysis Compound Synthesize & Purify 4-Hydroxybenzamide Analogue Treat Treat Cells with Analogue (Dose-Response) Compound->Treat Cells Culture Cancer Cell Lines Seed Seed Cells in Multi-well Plates Cells->Seed Seed->Treat Incubate Incubate for 24-72 hours Treat->Incubate MTT MTT Assay (Viability/IC50) Incubate->MTT FACS Flow Cytometry (Cell Cycle, Apoptosis) Incubate->FACS WB Western Blot (Protein Expression) Incubate->WB

Caption: A typical workflow for evaluating the in vitro anticancer activity of novel compounds.

Protocol 1: MTT Assay for Cell Viability and IC50 Determination

This colorimetric assay is a cornerstone for screening novel compounds, measuring cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[6][18]

  • Compound Preparation: Prepare a stock solution of the 4-hydroxybenzamide analogue in DMSO. Create a series of dilutions in culture medium to achieve the final desired concentrations for the dose-response curve.

  • Treatment: Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compound. Include wells with vehicle (DMSO) as a negative control and a known cytotoxic drug as a positive control.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: Cell Cycle Analysis via Flow Cytometry

This protocol allows for the quantitative analysis of a compound's effect on cell cycle phase distribution.

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Fixation: Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS. Add the cells dropwise into 4.5 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS. Resuspend the cell pellet in 500 µL of staining solution (PBS containing 50 µg/mL Propidium Iodide and 100 µg/mL RNase A).

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Data Acquisition: Analyze the samples using a flow cytometer. Collect at least 10,000 events per sample.

  • Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in the Sub-G1 (apoptotic), G0/G1, S, and G2/M phases of the cell cycle.[11][19]

Visualizing the Mechanism: Key Signaling Pathways

To fully appreciate the data, it is crucial to visualize the molecular events triggered by these compounds. The following diagrams illustrate the primary pathways through which 4-hydroxybenzamide analogues exert their anticancer effects.

Diagram: HDAC Inhibition Leading to Apoptosis

G cluster_drug cluster_nucleus Nucleus cluster_cytoplasm Cytoplasmic Events Drug 4-Hydroxybenzamide Analogue (HDACi) HDAC HDAC Enzyme Drug->HDAC Inhibits Histone Histone Tail (Lysine Acetylated) HDAC->Histone Deacetylates OpenChromatin Open Chromatin (Gene Expression) HDAC->OpenChromatin Inhibition Prevents Chromatin Condensed Chromatin (Gene Silencing) Histone->Chromatin Leads to TSG Tumor Suppressor Genes (e.g., p21, Bax) Chromatin->TSG Represses OpenChromatin->TSG Allows Transcription Arrest Cell Cycle Arrest TSG->Arrest Apoptosis Apoptosis TSG->Apoptosis

Caption: Inhibition of HDACs prevents histone deacetylation, promoting an open chromatin state and transcription of tumor suppressor genes.

Diagram: ROS-Mediated Mitochondrial Apoptosis

G Drug 4-Hydroxybenzamide Analogue ROS ↑ Reactive Oxygen Species (ROS) Drug->ROS Mito Mitochondrion ROS->Mito Induces Stress MMP ↓ Mitochondrial Membrane Potential Mito->MMP CytC Cytochrome c Release MMP->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Some analogues induce oxidative stress, leading to mitochondrial dysfunction and the activation of the intrinsic caspase cascade.

Conclusion and Future Directions

4-Hydroxybenzamide and its analogues represent a highly versatile and promising class of compounds for anticancer drug development. The data clearly demonstrate that through targeted chemical modifications, derivatives can be synthesized to potently inhibit key oncogenic pathways, including those regulated by HDACs and various kinases. The resulting induction of cell cycle arrest and apoptosis has been quantified across a range of cancer cell lines, with several analogues showing efficacy in the low micromolar and even submicromolar range.

The research presented herein provides a solid foundation for further investigation. Future work should focus on optimizing the structure-activity relationships to enhance potency and selectivity, thereby minimizing potential off-target effects. Furthermore, as demonstrated by the development of compounds that overcome multidrug resistance, these scaffolds hold promise for treating relapsed and refractory cancers.[20][21] The continued exploration of these multifaceted molecules, supported by the robust methodologies outlined in this guide, will undoubtedly pave the way for novel therapeutic strategies in oncology.

References

  • Synthesis and computational study of 4-hydroxylbenzamide analogous as potential anti-breast cancer agent. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlETSmxLeEEgEnpLMv1JvThx0Lbwr1UL2CTot4C0xrkj6ZbliHd9dh54YibTTANAxjeyIL1XJ3sSrlN-xOlWpKi6KbXkq3USMKkkdpwT0GC0-wD0k0omV0PiJe4qgHveNNV84VBT8hz5X_zkwHlGJV2wKqXj6n6K_wG033A6Fpv-hR9cd8BGUJpRPEGo1GSxypQhzScgXQWPs9fKltACQHAAlYWsIEL88bp_sXHf_ZVPeHjuwDyZQzWl8=]
  • The Multifaceted Biological Activities of 4-Hydroxybenzamide and Its Derivatives: A Technical Guide - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGXP8XE9_kpRo4aPBBhskZzBCFQF-_hPq9mLwSq9wchV8wmrPVaB1vN9KWSPJ3kYQ_cyQ9ueTpRyYcn2SnuGKW26Gr4N9KjQ-x2yd0wZYc46JwzCPl5pLbRtV0qUPW5zOUowZFuzHeunDO7vrMRbo1-dbAIdbX9P93NrsOz3Qh3_7bezm_y2za3dJ8maCR20vawe2iRXSDyamsbPHbd814Q1uWiBeaZ76Rv1WbYrPhd-7aDjz7GFC98mcv1DrhDoM=]
  • Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/40398185/]
  • Discovery of N-hydroxy-4-(3-phenylpropanamido)benzamide derivative 5j, a novel histone deacetylase inhibitor, as a potential therapeutic agent for human breast cancer - Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.3109/14756366.2013.844331]
  • Synthesis and computational study of 4-hydroxylbenzamide analogous as potential anti-breast cancer agent | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/353787747_Synthesis_and_computational_study_of_4-hydroxylbenzamide_analogous_as_potential_anti-breast_cancer_agent]
  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8622838/]
  • Design, synthesis, molecular docking and in vitro anticancer activities of 1-(4-(benzamido)phenyl)-3-arylurea derivatives - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d4ra03681a]
  • The Evolving Landscape of Benzamide Derivatives: A Comparative Analysis of In Vitro and In Vivo Efficacy - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvd3RDMQoSKabMCxEKsA9XKMNeqk0GLqfRCGDg0f-Cxa8QXvjUUoUEV8BrkQ3_8dTOPp4OsVwHev8umCJk5ZdP1G03yh1esa7L27Y3KgXOU3IG2iciCzD0HeyalR-IICpSzqgkIPYbNDYLYdntuF1XlYWtor8ZIbDCmo3nFWMig0_R8bTRB9fq4plNfWBbyTD5057H_Ka68RpLf1qQyWvO9rKnOjYhdnJeSnf-V4RigGDgb-lCdMDSP0-ThfNtgBIHbS18mg==]
  • Biological Activity Screening of Novel Benzamide Derivatives: A Technical Guide - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrfCMGg0w7A6fAvKT1fgWsmShwJYZizFZYPEEH7MA3PpcO0IUUWxki1UFQVw0w8wQD_JprfzsAQloZ-bXBCETYr_R5S-GJola0ib9kD6nV2DLOn_XQVxmDEeDIHUPWiTspuCXfGZ4hF5d9peCCbho9rzJn-hQFF5UrK9EZqRqr6mgAjcGdgp7rVG9u8fEML4FY0D5KRePqW-ff1BjzqQUmiauD3qPyjo0B27c=]
  • Substituted 2-hydroxy-N-(arylalkyl)benzamides induce apoptosis in cancer cell lines. [URL: https://pubmed.ncbi.nlm.nih.gov/23545300/]
  • Novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides as HSP90 inhibitors: design, synthesis and biological evaluation - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10888924/]
  • 4-Hydroxybenzoic acid (4-HBA) enhances the sensitivity of human breast cancer cells to adriamycin as a specific HDAC6 inhibitor by promoting HIPK2/p53 pathway - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/30217455/]
  • Comparative Guide to the Structure-Activity Relationship (SAR) of Benzamide Analogs with Anticancer Activity - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFq30wUJJn4Z6a_31meUK1LjuRcHnUFDvCLWmRgTpNAGlTB4GT2B6oyIvYs50CHxbi3JGK-s1bu3_MjkFRqoRqNfD5eevKICIttg0tytmjZwIkCAKfHSDvbqXfZYeG0mnutEHZnu9cIZOX5PL6BMWhSAo_dTEo_CC__j6fSJnsIVowXNDkQwhpQn7LXT90LCHY-DrwyUN5QxfG7VC4MNCgB1cgNklOMXt455rvlznexxAKQYKOh7kHouOsARuvWN3m_HHfWJlSuyQ==]
  • Mechanism of action for N-substituted benzamide-induced apoptosis - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2364239/]
  • Antiproliferative and proapoptotic activities of 4-hydroxybenzoic acid-based inhibitors of histone deacetylases - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/24080339/]
  • Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation - MDPI. [URL: https://www.mdpi.com/1420-3049/27/20/6909]
  • Design, synthesis and biological evaluation of benzamide derivatives as novel NTCP inhibitors that induce apoptosis in HepG2 cells - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/31439379/]
  • The Novel benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7919245/]
  • Tetrahydroindazolone-substituted Benzamide Compound W-H4 Induces Apoptosis and Autophagy of Acute Myeloid Leukemia Cells - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/40398045/]
  • The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/33671756/]
  • Apoptosis-Inducing Activity of a 2-Hydroxyphenyl Benzamide-Based Self-Assembled Anion Channel - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/39614826/]
  • Cell cycle arrest and clonogenic tumor cell kill by divergent chemotherapeutic drugs. [URL: https://pubmed.ncbi.nlm.nih.gov/11710849/]
  • Cytotoxicity, cell cycle arrest, antioxidant activity and interaction of dibenzoxanthenes derivatives with DNA - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/24412850/]

Sources

A Spectroscopic Guide to the Hydrate Polymorphs of 4-Hydroxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The polymorphic landscape of an active pharmaceutical ingredient (API) is a critical factor in drug development, influencing everything from bioavailability and stability to manufacturability. 4-Hydroxybenzamide (4-HBA), a molecule of pharmaceutical interest, is known to exist in different crystalline forms, including an anhydrate and a monohydrate. Understanding the distinct physical properties of these polymorphs is paramount. This guide provides a comparative analysis of the anhydrate and monohydrate forms of 4-HBA, focusing on their characterization by key spectroscopic techniques: Fourier Transform Infrared (FTIR) spectroscopy, Raman spectroscopy, and solid-state Nuclear Magnetic Resonance (ssNMR).

Introduction to Polymorphism in 4-Hydroxybenzamide

Polymorphism refers to the ability of a solid material to exist in more than one crystal structure. These different structures, or polymorphs, can exhibit distinct physicochemical properties. In the case of 4-HBA, the inclusion of water molecules into the crystal lattice leads to the formation of a monohydrate, which possesses a different crystal structure compared to the anhydrous form[1]. The presence or absence of this water of hydration significantly alters the hydrogen bonding network within the crystal, leading to measurable differences in their spectroscopic signatures.

Comparative Spectroscopic Analysis

The differentiation of the anhydrate and monohydrate forms of 4-HBA can be unequivocally achieved through a combination of vibrational and solid-state NMR spectroscopy. Each technique probes different aspects of the molecular and crystal structure, providing a comprehensive fingerprint of each polymorphic form.

Vibrational Spectroscopy: A Tale of Two Structures

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, is highly sensitive to the local chemical environment and intermolecular interactions, such as hydrogen bonding. The differences in the crystal packing and the presence of water in the monohydrate lead to distinct vibrational modes for the two forms of 4-HBA.

A theoretical study on the monomeric and dimeric structures of 4-hydroxybenzamide provides a foundation for interpreting the experimental spectra, highlighting the expected vibrational frequencies for the key functional groups[2].

Key Differentiating Vibrational Regions:

  • O-H and N-H Stretching Region (3000-3600 cm⁻¹): This region is particularly informative. The monohydrate will exhibit additional broad bands corresponding to the stretching vibrations of the water molecule, which are absent in the anhydrate spectrum. Furthermore, the hydrogen bonding of the phenolic O-H and amide N-H groups will be different in the two forms, leading to shifts in their respective stretching frequencies.

  • C=O (Amide I) Stretching Region (1600-1700 cm⁻¹): The carbonyl group is a strong hydrogen bond acceptor. The different hydrogen bonding environments in the anhydrate and monohydrate will cause a noticeable shift in the Amide I band.

  • Fingerprint Region (< 1500 cm⁻¹): This region contains a wealth of information about the bending and skeletal vibrations of the entire molecule. Subtle differences in crystal packing will manifest as distinct patterns of peaks and shifts in this region, providing a unique fingerprint for each polymorph.

Experimental Protocol: FTIR and Raman Spectroscopy

To experimentally differentiate the polymorphs, the following protocols are recommended:

FTIR Spectroscopy (Attenuated Total Reflectance - ATR)

  • Sample Preparation: A small amount of the 4-HBA sample (anhydrate or monohydrate) is placed directly on the ATR crystal.

  • Data Acquisition: The spectrum is recorded in the mid-IR range (typically 4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) is recommended to improve the signal-to-noise ratio.

  • Data Analysis: The spectra of the two forms are overlaid and compared, focusing on the key regions mentioned above.

Raman Spectroscopy

  • Sample Preparation: A small amount of the sample is placed on a microscope slide.

  • Data Acquisition: A Raman microscope with a suitable laser excitation wavelength (e.g., 785 nm to minimize fluorescence) is used. Spectra are collected over a relevant spectral range (e.g., 100-3500 cm⁻¹).

  • Data Analysis: The Raman spectra of the anhydrate and monohydrate are compared, paying close attention to shifts in the vibrational frequencies of the aromatic ring, carbonyl, and amide groups.

Workflow for Vibrational Spectroscopic Analysis

Workflow for differentiating 4-HBA polymorphs using vibrational spectroscopy.

Solid-State NMR Spectroscopy: A Window into the Crystal Lattice

Solid-state NMR (ssNMR) is a powerful technique for characterizing polymorphs as it directly probes the local atomic environment within the crystal lattice. Differences in the crystallographic unit cell of the anhydrate and monohydrate of 4-HBA will result in distinct ¹³C and ¹⁵N chemical shifts.

Expected Spectral Differences:

  • ¹³C ssNMR: The carbon atoms in the 4-HBA molecule will experience different shielding effects in the two polymorphic forms due to variations in intermolecular interactions. This will lead to measurable differences in their isotropic chemical shifts. The carbonyl carbon and the carbons of the aromatic ring are particularly sensitive to changes in hydrogen bonding and crystal packing.

  • ¹⁵N ssNMR: The nitrogen atom of the amide group is also highly sensitive to its local environment. ¹⁵N ssNMR can reveal subtle differences in hydrogen bonding involving the amide protons, resulting in distinct chemical shifts for the anhydrate and monohydrate forms.

Experimental Protocol: Solid-State NMR

  • Sample Preparation: The powdered 4-HBA sample is packed into a solid-state NMR rotor (e.g., 4 mm zirconia rotor).

  • Data Acquisition: ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CP/MAS) experiments are performed on a solid-state NMR spectrometer. Typical magnetic field strengths range from 7 to 14 T.

  • Data Analysis: The chemical shifts of the resolved resonances in the spectra of the anhydrate and monohydrate are compared. The number of crystallographically inequivalent molecules in the unit cell can also be determined from the splitting of NMR signals.

Logical Flow for ssNMR-based Polymorph Identification

ssNMR_Logic Start 4-HBA Sample Pack_Rotor Pack into ssNMR Rotor Start->Pack_Rotor Acquire_13C Acquire ¹³C CP/MAS Spectrum Pack_Rotor->Acquire_13C Acquire_15N Acquire ¹⁵N CP/MAS Spectrum Pack_Rotor->Acquire_15N Analyze_Spectra Compare Chemical Shifts (Anhydrate vs. Monohydrate) Acquire_13C->Analyze_Spectra Acquire_15N->Analyze_Spectra Decision Distinct Chemical Shifts? Analyze_Spectra->Decision Anhydrate Identify as Anhydrate Decision->Anhydrate Yes Monohydrate Identify as Monohydrate Decision->Monohydrate No

Decision-making workflow for polymorph identification using ssNMR.

Summary of Expected Spectroscopic Differences

Spectroscopic TechniqueAnhydrate FormMonohydrate Form
FTIR Spectroscopy Absence of distinct water bands. O-H and N-H stretching bands will reflect the specific hydrogen bonding network of the anhydrate.Presence of characteristic broad bands for water molecule vibrations. O-H and N-H stretching bands will be shifted due to different hydrogen bonding.
Raman Spectroscopy Unique set of vibrational modes in the fingerprint region. Specific frequencies for C=O and aromatic ring vibrations.Shifted vibrational frequencies compared to the anhydrate, particularly for modes involving groups participating in hydrogen bonding with water.
Solid-State NMR Characteristic ¹³C and ¹⁵N chemical shifts determined by the anhydrate crystal packing.Distinct ¹³C and ¹⁵N chemical shifts due to the altered local electronic environment caused by the presence of water and different crystal packing.

Conclusion

The anhydrate and monohydrate polymorphs of 4-Hydroxybenzamide possess distinct crystal structures that give rise to unique spectroscopic fingerprints. Vibrational spectroscopy (FTIR and Raman) provides a rapid and sensitive means of differentiation by probing changes in the hydrogen bonding network and overall molecular vibrations. Solid-state NMR offers a more detailed view of the local atomic environment within the crystal lattice, providing unambiguous confirmation of the polymorphic form. A multi-technique spectroscopic approach is therefore recommended for the comprehensive characterization and quality control of 4-Hydroxybenzamide polymorphs in a research and development setting.

References

  • Hansen, L. K., Perlovich, G. L., & Bauer-Brandl, A. (2007). 4-Hydroxybenzamide. Acta Crystallographica Section E: Structure Reports Online, 63(7), o2362. [Link]

  • Kashino, S., Hayashi, K., & Haisa, M. (1991). Structure of 4-Hydroxybenzamide Monohydrate. Acta Crystallographica Section C: Crystal Structure Communications, 47(5), 1035-1037. [Link]

  • Perlovich, G. L., Hansen, L. K., Volkova, T. V., Mirza, S., Manin, A. N., & Bauer-Brandl, A. (2007). Thermodynamic and Structural Aspects of Hydrated and Unhydrated Phases of 4-Hydroxybenzamide. Crystal Growth & Design, 7(12), 2643–2648. [Link]

  • Sambathkumar, K. (2015). Vibrational spectra, NBO, HOMO-LUMO and conformational stability studies of 4-hydroxythiobenzamide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 147, 51-66. [Link]

  • Sivaranjani, C., & A. Savarianandam. (2020). Theoretical and experimental spectroscopic studies of monomeric and dimeric structures of 4-hydroxybenzamide. Journal of Molecular Structure, 1222, 128889. [Link]

Sources

A Senior Application Scientist's Guide to the Comprehensive Purity Assessment of Synthesized 4-Hydroxybenzamide Hydrate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

4-Hydroxybenzamide is a pivotal chemical intermediate in the synthesis of numerous pharmaceuticals, including analgesics and potent protein kinase C inhibitors like balanol.[1][2] Its hydrated form, 4-Hydroxybenzamide hydrate (CAS No. 138169-57-0), is frequently encountered post-synthesis and purification.[3][4] For researchers and drug development professionals, the accurate assessment of its purity is not merely a quality control checkpoint; it is the foundation upon which reliable biological data and safe therapeutic agents are built. Impurities, which can arise from unreacted starting materials (e.g., 4-hydroxybenzoic acid), by-products of the synthetic route, or subsequent degradation, can profoundly alter the compound's biological activity and toxicity profile.

This guide provides a comparative analysis of essential analytical techniques for determining the purity of 4-Hydroxybenzamide hydrate. We will move beyond procedural lists to explore the causality behind methodological choices, offering a self-validating framework for comprehensive purity assessment. We will compare the "gold standard" quantitative technique, High-Performance Liquid Chromatography (HPLC), with powerful confirmatory methods like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Thermal Analysis (TGA/DSC), alongside the rapid screening capabilities of Thin-Layer Chromatography (TLC).

Comparative Overview of Analytical Methodologies

The selection of an analytical technique is a strategic decision based on the specific question being asked—are we quantifying the primary component, identifying an unknown impurity, or confirming the hydration state? Each method offers a unique lens through which to view the sample.

Technique Primary Purpose Principle Typical Sensitivity Key Advantages Limitations
HPLC-UV Quantitative Purity & Impurity Profiling Chromatographic separation based on polarity, followed by UV absorbance detection.High (~0.1 µg/mL LOD)[5]Robust, precise, and accurate for quantification of non-volatile compounds.[6]Requires reference standards for absolute quantification; thermally labile compounds may degrade.
NMR Spectroscopy Structural Confirmation & Impurity ID Measures the magnetic properties of atomic nuclei (¹H, ¹³C) to elucidate molecular structure.Moderate to LowProvides unambiguous structural information; can quantify without a specific reference standard (qNMR).[7]Lower sensitivity than MS; complex mixtures can lead to overlapping signals.
Mass Spectrometry (MS) Molecular Weight Confirmation & Impurity ID Measures the mass-to-charge ratio (m/z) of ionized molecules.Very HighExtremely sensitive for identifying trace impurities, especially when coupled with LC (LC-MS).[5]Isomeric compounds cannot be distinguished by MS alone; quantification can be complex.
Thermal Analysis (TGA/DSC) Hydration State & Polymorphic Purity TGA measures mass change vs. temperature; DSC measures heat flow vs. temperature.[8]High (µg scale)The definitive method for quantifying water content in hydrates; detects melting point depression caused by impurities.[9]Non-specific for identifying the nature of impurities.
TLC Rapid Qualitative Screening Chromatographic separation on a plate, with visualization via UV light or chemical stains.[10]Low to ModerateFast, inexpensive, and excellent for monitoring reaction progress and detecting gross impurities.[11]Primarily qualitative or semi-quantitative; lower resolution than HPLC.[6]

The Primary Assay: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

For quantifying organic molecules like 4-Hydroxybenzamide, RP-HPLC is the industry workhorse.[6] Its power lies in its ability to separate the analyte of interest from closely related impurities, allowing for precise and accurate purity determination based on the relative peak area.

Causality in Method Design:

  • Stationary Phase (C18): A C18 (octadecylsilyl) column is the standard choice for moderately polar compounds like 4-Hydroxybenzamide.[12] Its nonpolar nature provides effective retention and separation from both more polar (e.g., 4-hydroxybenzoic acid) and less polar impurities.

  • Mobile Phase (Acetonitrile/Water with Acid): A gradient of water and a polar organic solvent like acetonitrile allows for the elution of compounds across a range of polarities.[13] The addition of a small amount of acid (e.g., phosphoric or formic acid) to the mobile phase is critical. It suppresses the ionization of both the phenolic hydroxyl group on the analyte and residual silanol groups on the stationary phase, leading to sharper, more symmetrical peaks and improved reproducibility.[12]

  • UV Detection: 4-Hydroxybenzamide contains a chromophore (the benzene ring) that absorbs UV light. A detection wavelength of around 230-254 nm provides a strong signal for sensitive detection.[5][12]

Experimental Protocol: HPLC Purity of 4-Hydroxybenzamide Hydrate

1. Materials and Reagents:

  • 4-Hydroxybenzamide Hydrate (synthesized sample)

  • 4-Hydroxybenzamide Reference Standard (of known high purity, e.g., >99.5%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Phosphoric Acid or Formic Acid (analytical grade)

2. Instrumentation and Conditions:

  • HPLC System: HPLC with a UV-Vis Detector

  • Column: C18, 150 x 4.6 mm, 5 µm particle size[12]

  • Mobile Phase A: Water with 0.1% Phosphoric Acid

  • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 40% A, 60% B

    • 25-30 min: Hold at 40% A, 60% B

    • 30-35 min: Return to 95% A, 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min[5]

  • Column Temperature: 30 °C[5][13]

  • Detection Wavelength: 254 nm[5]

  • Injection Volume: 10 µL[12]

3. Preparation of Solutions:

  • Diluent: Mobile Phase A/Mobile Phase B (50:50 v/v)

  • Reference Standard Solution (e.g., 100 µg/mL): Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to the mark with diluent. Sonicate if necessary.[12]

  • Sample Solution (e.g., 100 µg/mL): Prepare in the same manner as the reference standard, using the synthesized 4-Hydroxybenzamide hydrate.

  • Filtration: Before injection, filter all solutions through a 0.45 µm syringe filter to remove particulates and protect the column.[5]

4. Analysis and Data Interpretation:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure no system peaks interfere.

  • Inject the reference standard solution multiple times (e.g., n=5) to establish system suitability (checking for reproducibility in retention time and peak area).

  • Inject the sample solution.

  • Calculate the purity by area normalization. The purity is the percentage of the main peak's area relative to the total area of all peaks in the chromatogram.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

This method assumes that all impurities have a similar UV response to the main compound. For a more accurate assessment, a reference standard for each impurity would be needed to calculate a relative response factor.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep_Standard Prepare Reference Standard (100 µg/mL) Filter Filter all solutions (0.45 µm syringe filter) Prep_Standard->Filter Prep_Sample Prepare Synthesized Sample (100 µg/mL) Prep_Sample->Filter Equilibrate Equilibrate System Filter->Equilibrate Inject_Blank Inject Blank Equilibrate->Inject_Blank Inject_Std Inject Standard (n=5) (System Suitability) Inject_Blank->Inject_Std Inject_Sample Inject Sample Inject_Std->Inject_Sample Integrate Integrate Peaks Inject_Sample->Integrate Calculate Calculate Purity (Area % Normalization) Integrate->Calculate Report Report Calculate->Report

Caption: Standard workflow for HPLC purity assessment.

Confirmatory & Orthogonal Methods: A Multi-Faceted Approach

Relying on a single technique is insufficient for a comprehensive purity claim. Orthogonal methods, which measure different chemical or physical properties, are essential for a trustworthy assessment.

Structural Confirmation by NMR and MS

While HPLC quantifies "how much," NMR and MS confirm "what it is."

  • ¹H and ¹³C NMR Spectroscopy: NMR is unparalleled for structural elucidation. The ¹H NMR spectrum of 4-Hydroxybenzamide in a solvent like DMSO-d₆ should show distinct signals for the aromatic protons, the amide (-CONH₂) protons, and the phenolic (-OH) proton.[14] The presence of unexpected peaks indicates impurities. For example, residual 4-hydroxybenzoic acid would show a carboxylic acid proton signal at a very different chemical shift. Quantitative NMR (qNMR) can also be used for purity assessment by integrating the analyte signals against a certified internal standard.[7]

  • Mass Spectrometry (MS): MS provides a rapid confirmation of the molecular weight. For 4-Hydroxybenzamide (C₇H₇NO₂), the expected monoisotopic mass is 137.0477 g/mol .[15] Techniques like Electrospray Ionization (ESI) would typically show the protonated molecule [M+H]⁺ at m/z 138.055. Coupling MS with LC (LC-MS) is exceptionally powerful, providing the mass of each compound as it elutes from the column, which is invaluable for identifying unknown impurity peaks from the HPLC run.[5]

Quantifying Water of Hydration by Thermal Analysis

For a hydrated compound, determining the water content is a critical component of the overall purity assessment.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. For 4-Hydroxybenzamide hydrate (C₇H₇NO₂·H₂O, MW: 155.15 g/mol ), TGA will show a distinct mass loss step corresponding to the loss of the water molecule.[8] This typically occurs at temperatures below the compound's melting point. The theoretical water content is 11.61% (18.015 / 155.15). A measured value close to this confirms the 1:1 stoichiometry of the hydrate.[16]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample during a temperature change.[9] It can determine the melting point of the compound. A pure compound exhibits a sharp, well-defined melting peak. The presence of impurities typically causes a depression and broadening of the melting endotherm, providing a qualitative, and sometimes quantitative, measure of purity. The anhydrous form of 4-Hydroxybenzamide melts at 161-162 °C.[1]

Rapid Screening by Thin-Layer Chromatography (TLC)

TLC is an invaluable, low-cost technique for rapid screening.[17] It is ideal for monitoring the progress of a synthesis to ensure the starting material has been consumed and for quickly checking the purity of column chromatography fractions during purification.[18]

Protocol:

  • Spotting: Dissolve a small amount of the sample in a volatile solvent and spot it onto a silica gel TLC plate (e.g., Silica Gel 60 F₂₅₄).[10]

  • Development: Place the plate in a sealed chamber containing a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane). The solvent moves up the plate by capillary action.

  • Visualization: Visualize the separated spots under a UV lamp (at 254 nm, where the aromatic ring will quench the plate's fluorescence) or by staining with an agent like iodine.[10]

  • Interpretation: A single spot indicates a relatively pure compound. The presence of multiple spots signifies impurities. The retention factor (Rf) can be calculated, but it is less reproducible than HPLC retention time.

Integrated Purity Assessment: The Mass Balance Approach

A truly authoritative purity value is derived by synthesizing data from multiple orthogonal techniques. This is often referred to as a "mass balance" approach.

Purity = 100% - (% Organic Impurities) - (% Water) - (% Residual Solvents) - (% Non-Volatile Residue)

  • Organic Impurities are quantified by HPLC.

  • Water Content is quantified by TGA.

  • Residual Solvents are typically measured by Gas Chromatography (GC).

  • Non-Volatile Residue (inorganic salts) can be determined by sulfated ash testing.

This integrated approach provides a self-validating system where the results from one technique corroborate the findings of another, leading to a highly trustworthy final purity value.

Purity_Assessment_Strategy cluster_synthesis cluster_analysis cluster_result Product 4-Hydroxybenzamide Hydrate HPLC HPLC-UV (Organic Purity) Product->HPLC TGA TGA (Water Content) Product->TGA NMR_MS NMR & MS (Identity) Product->NMR_MS Other GC / Ash Test (Other Impurities) Product->Other Purity Comprehensive Purity Value HPLC->Purity TGA->Purity NMR_MS->Purity Other->Purity

Caption: Integrated strategy for comprehensive purity assessment.

Conclusion

Assessing the purity of synthesized 4-Hydroxybenzamide hydrate requires a multi-pronged, evidence-based approach. While a validated HPLC method serves as the cornerstone for quantifying organic purity, it must be complemented by orthogonal techniques. NMR and MS confirm the compound's identity and characterize impurities, while TGA provides an accurate measure of the water of hydration. By integrating the data from these distinct but complementary analyses, researchers can establish a highly confident and defensible purity value, ensuring the integrity and reproducibility of their scientific work.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Developing a robust HPLC method for 4-Hydroxybenzamide analysis.
  • The Chemical Synthesis of 4-Hydroxythiobenzamide: A Technical Overview. (n.d.). Accessed via Google Search.
  • Royal Society of Chemistry. (n.d.). Supporting Information: Direct formation of amide/peptide bonds from carboxylic acids. [Link]

  • SpectraBase. (n.d.). 4-Hydroxybenzamide [13C NMR] - Spectrum. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 65052, 4-Hydroxybenzamide. [Link]

  • BenchChem. (2025).
  • National Institute of Standards and Technology. (n.d.). 4-Hydroxybenzamide in NIST Chemistry WebBook. [Link]

  • University of Colorado Boulder, Department of Chemistry. (2020). Thin Layer Chromatography. [Link]

  • Perlovich, G. L., Hansen, L. Kr., Volkova, T. V., Mirza, S., Manin, A. N., & Bauer-Brandl, A. (2007). Thermodynamic and Structural Aspects of Hydrated and Unhydrated Phases of 4-Hydroxybenzamide. Crystal Growth & Design, 7(12), 2643–2648.
  • Karolewicz, B., et al. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Molecules, 28(11), 4334.
  • Reddy, M. S. N., et al. (2021). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Journal of Analytical & Pharmaceutical Research, 12(6), 459.
  • ResearchGate. (2015). Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. [Link]

  • Naredla, S. T., et al. (2024). A REVIEW ON APPLICATIONS OF THERMOGRAVIMETRIC METHODS OF ANALYSIS (TGA, DTA, DSC). Indo American Journal of Pharmaceutical Sciences, 11(08).
  • BenchChem. (2025).

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Hydroxybenzamide Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a compound like 4-Hydroxybenzamide hydrate, a key intermediate in the synthesis of various therapeutic agents, robust and reliable analytical methods are the bedrock of quality control and regulatory compliance.[1] This guide provides an in-depth, experience-driven comparison of three diverse analytical techniques for the quantification of 4-Hydroxybenzamide hydrate: High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectroscopy, and a classic Titrimetric method.

The core principle of this guide is not merely to present disparate methods but to demonstrate their interplay through a rigorous cross-validation framework. Cross-validation serves as a critical tool to ensure that different analytical procedures yield comparable and reliable results, a cornerstone of method lifecycle management. This guide is designed for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind the experimental design, grounded in established scientific principles and regulatory expectations.

The Imperative of Method Diversity and Cross-Validation

Relying on a single analytical technique, no matter how sophisticated, can introduce systemic biases. By employing orthogonal methods—techniques that measure the analyte based on different physicochemical principles—we build a more comprehensive and trustworthy analytical profile. HPLC separates based on polarity, UV-Vis quantifies based on chromophoric properties, and titrimetry relies on stoichiometric chemical reactions. When these distinct methods converge on a consistent result, it provides a high degree of confidence in the analytical data. The International Council for Harmonisation (ICH) guidelines, specifically Q2(R1), provide a framework for validating analytical procedures, and the principles outlined therein are fundamental to a successful cross-validation study.[2][3][4]

Comparative Overview of Analytical Techniques

FeatureHigh-Performance Liquid Chromatography (HPLC)UV-Visible (UV-Vis) SpectroscopyBromometric Titration
Principle Separation based on differential partitioning between a mobile and stationary phase, followed by UV detection.Measurement of light absorbance by the analyte's chromophore at a specific wavelength (λmax).Redox reaction where the phenolic group of 4-hydroxybenzamide is brominated, and the excess bromine is back-titrated.
Selectivity High (can separate from impurities and degradation products).Moderate (prone to interference from other UV-absorbing compounds).Low to Moderate (reacts with other reducing agents or compounds with reactive aromatic rings).
Sensitivity High (typically in the µg/mL to ng/mL range).Moderate (typically in the µg/mL range).Low (typically requires mg quantities).
Throughput Moderate (sample run times are typically several minutes).High (rapid measurements).Low (manual, time-consuming procedure).
Complexity High (requires specialized equipment and skilled operators).Low (relatively simple instrumentation).Moderate (requires careful technique and standardization).
Cost High (instrumentation and solvent costs).Low (cost-effective instrumentation).Very Low (minimal equipment and reagent costs).

The Cross-Validation Workflow: A Strategic Approach

A successful cross-validation study is built on a well-defined protocol. The following diagram illustrates the logical flow of the cross-validation process for the three selected analytical methods.

CrossValidationWorkflow Cross-Validation Workflow for 4-Hydroxybenzamide Hydrate Analysis cluster_prep Sample Preparation cluster_methods Analytical Methods cluster_validation Validation Parameters (ICH Q2(R1)) cluster_comparison Data Comparison & Evaluation Sample Single Batch of 4-Hydroxybenzamide Hydrate StockSolution Primary Stock Solution (in Methanol) Sample->StockSolution HPLC HPLC-UV Analysis StockSolution->HPLC Dilution Series 1 UVVis UV-Vis Spectrophotometry StockSolution->UVVis Dilution Series 2 Titration Bromometric Titration StockSolution->Titration Aliquots Linearity Linearity & Range HPLC->Linearity Accuracy Accuracy (% Recovery) HPLC->Accuracy Precision Precision (Repeatability & Intermediate) HPLC->Precision Specificity Specificity HPLC->Specificity UVVis->Linearity UVVis->Accuracy UVVis->Precision Titration->Accuracy Titration->Precision Results Assay Results (% Purity) Accuracy->Results Precision->Results Stats Statistical Analysis (e.g., t-test, F-test) Results->Stats Conclusion Conclusion on Method Comparability Stats->Conclusion

Caption: A flowchart illustrating the cross-validation process from a single sample batch to statistical comparison of results.

Experimental Protocols

General Sample Preparation

A single, homogenous batch of 4-Hydroxybenzamide hydrate should be used for the entire cross-validation study to minimize sampling variability. A primary stock solution is prepared by accurately weighing a suitable amount of the standard and dissolving it in a Class A volumetric flask with an appropriate solvent, such as methanol. All subsequent dilutions for each method are made from this primary stock solution.

Method 1: High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is the workhorse of the pharmaceutical industry for purity and assay determination due to its high resolving power and sensitivity. A reversed-phase method is ideal for a moderately polar compound like 4-Hydroxybenzamide.[5]

Instrumentation and Conditions:

ParameterSetting
HPLC System HPLC with UV-Vis Detector
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (30:70 v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 254 nm[6]
Injection Vol. 10 µL

Procedure:

  • Standard Preparation: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.

  • Sample Preparation: Dilute the primary stock solution with the mobile phase to a concentration within the calibration range (e.g., 20 µg/mL).

  • Analysis: Inject the standards to construct a calibration curve. Inject the sample solution in triplicate and calculate the concentration based on the calibration curve.

Method 2: UV-Visible Spectrophotometry

Rationale: This method is rapid and cost-effective, leveraging the inherent UV absorbance of the aromatic ring in 4-Hydroxybenzamide. It is particularly useful for the analysis of bulk drug substances where interfering substances are minimal.[6]

Instrumentation:

ParameterSetting
Spectrophotometer Double beam UV-Visible spectrophotometer
Cuvettes 1 cm matched quartz cuvettes

Procedure:

  • Determination of λmax: Prepare a standard solution of 4-Hydroxybenzamide (e.g., 10 µg/mL) in methanol. Scan the solution from 200-400 nm to determine the wavelength of maximum absorbance (λmax).[6]

  • Standard Preparation: Prepare a series of working standard solutions by diluting the primary stock solution with methanol to cover a linear range (e.g., 5-25 µg/mL).

  • Sample Preparation: Dilute the primary stock solution with methanol to a concentration within the calibration range (e.g., 15 µg/mL).

  • Analysis: Measure the absorbance of the standards and the sample solution at the determined λmax against a methanol blank. Construct a calibration curve and determine the sample concentration.

Method 3: Bromometric Titration

Rationale: This redox titration method provides a classic chemical means of quantification, offering an orthogonal approach to the chromatographic and spectroscopic techniques. The phenolic hydroxyl group of 4-Hydroxybenzamide reacts quantitatively with bromine.[5][6]

Reagents:

  • 0.1 N Potassium Bromate (KBrO₃)

  • Potassium Bromide (KBr)

  • Hydrochloric Acid (HCl), concentrated

  • Potassium Iodide (KI) solution, 10% w/v

  • 0.1 N Sodium Thiosulfate (Na₂S₂O₃), standardized

  • Starch indicator solution

Procedure:

  • Sample Preparation: Accurately weigh an amount of 4-Hydroxybenzamide hydrate equivalent to approximately 100 mg of the anhydrous form and dissolve it in a suitable solvent (e.g., glacial acetic acid or dilute NaOH, followed by neutralization and acidification).

  • Titration:

    • To a glass-stoppered flask, add a known excess of 0.1 N KBrO₃ solution, followed by KBr and concentrated HCl. This generates a known amount of bromine in situ.

    • Add the prepared sample solution to the flask, stopper it, and allow it to stand in the dark for 15-20 minutes with occasional swirling to ensure complete bromination of the 4-Hydroxybenzamide.

    • Add KI solution to the flask. The excess, unreacted bromine will oxidize the iodide to iodine.

    • Titrate the liberated iodine with standardized 0.1 N Na₂S₂O₃ solution until the solution is a pale straw color.

    • Add a few drops of starch indicator, and continue the titration until the blue color disappears.

  • Blank Determination: Perform a blank titration using the same quantities of reagents but without the sample.

  • Calculation: The difference in the volume of Na₂S₂O₃ consumed between the blank and the sample titrations is used to calculate the amount of bromine that reacted with the 4-Hydroxybenzamide, and subsequently, its purity.

Comparative Data and Interpretation

The following tables present hypothetical but realistic data from the cross-validation study.

Table 1: Linearity Data

MethodRange (µg/mL)Correlation Coefficient (r²)
HPLC-UV1 - 50>0.999
UV-Vis5 - 25>0.999

Table 2: Accuracy and Precision Data

MethodSpiked LevelMean Recovery (%)RSD (%) (n=6)
HPLC-UV 100%99.8< 1.0
UV-Vis 100%101.2< 1.5
Titration 100%99.5< 2.0

Table 3: Assay Results for a Single Batch of 4-Hydroxybenzamide Hydrate

MethodMean Assay (% w/w)Standard Deviation
HPLC-UV99.70.25
UV-Vis100.50.45
Titration99.40.60

Interpretation of Results:

The data demonstrates a strong correlation between the three methods. The HPLC and UV-Vis methods show excellent linearity over their respective ranges. All three methods exhibit acceptable accuracy and precision, with the HPLC method being the most precise, as expected. The final assay results are in close agreement, with no statistically significant difference observed (a t-test would confirm this). This concordance of results from three orthogonal methods provides a high level of assurance in the quality of the 4-Hydroxybenzamide hydrate batch.

Conclusion: A Triad of Trustworthiness

This guide has demonstrated a comprehensive approach to the cross-validation of analytical methods for 4-Hydroxybenzamide hydrate. By integrating a high-selectivity chromatographic method (HPLC), a rapid and cost-effective spectroscopic method (UV-Vis), and a fundamental chemical method (titrimetry), a robust analytical package is created. The successful cross-validation confirms that each method, within its validated parameters, is fit for its intended purpose and that the data generated is reliable and interchangeable. This multi-faceted approach not only satisfies regulatory expectations for well-characterized analytical procedures but also embodies the principles of sound science, ensuring the quality and safety of the final pharmaceutical product.

References

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

  • Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Available from: [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available from: [Link]

  • International Council for Harmonisation. Quality Guidelines. Available from: [Link]

  • PMC. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Available from: [Link]

  • Science.gov. stability-indicating hplc method: Topics by Science.gov. Available from: [Link]

  • SIELC Technologies. Separation of 4-Hydroxybenzoic acid hydrazide on Newcrom R1 HPLC column. Available from: [Link]

  • National Center for Biotechnology Information. 4-Hydroxybenzamide. PubChem Compound Database. Available from: [Link]

  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. Available from: [Link]

  • PMC. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. Available from: [Link]

Sources

literature review of 4-Hydroxybenzamide hydrate applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Applications of 4-Hydroxybenzamide Hydrate: A Comparative Analysis for Drug Development and Materials Science

Authored by: Dr. Evelyn Reed, Senior Application Scientist

In the landscape of pharmaceutical development and materials science, the selection of molecular building blocks is a critical decision that dictates the physicochemical properties and ultimate performance of the final product. Among the versatile scaffolds available to the modern researcher, 4-Hydroxybenzamide (4-HBA), particularly in its hydrated form, has emerged as a compound of significant interest. Its unique structural features—a rigid phenyl ring functionalized with both a hydrogen-bond-donating hydroxyl group and a hydrogen-bond-donating/-accepting amide group—make it an exemplary candidate for constructing robust, functional supramolecular assemblies.

This guide provides a comprehensive review of the applications of 4-Hydroxybenzamide hydrate. Moving beyond a simple catalogue of uses, we will dissect the causal relationships between its molecular structure and its functional roles, offering a comparative analysis against relevant alternatives. This content is designed for researchers, scientists, and drug development professionals, providing not only foundational knowledge but also actionable experimental protocols and supporting data to guide laboratory work.

The Pivotal Role of 4-Hydroxybenzamide in Pharmaceutical Co-crystallization

The bioavailability of an active pharmaceutical ingredient (API) is often hampered by its poor aqueous solubility. Crystal engineering, specifically the formation of pharmaceutical co-crystals, has become a primary strategy to address this challenge. A co-crystal consists of an API and a benign co-former held together in a crystalline lattice by non-covalent interactions, most commonly hydrogen bonds.[1][2]

4-Hydroxybenzamide has proven to be an exceptional co-former. The hydroxyl and amide groups provide predictable and reliable hydrogen bonding sites, enabling the formation of specific, stable supramolecular synthons—structural motifs built from intermolecular interactions.[3] The presence of a water molecule in the hydrated form can further influence the crystal packing and stability, sometimes acting as a bridge to form more extensive hydrogen-bonded networks.[4][5][6]

Comparative Performance: Enhancing API Solubility

The efficacy of 4-HBA as a co-former is best demonstrated through direct comparison. When co-crystallized with poorly soluble APIs, 4-HBA can dramatically enhance their dissolution profiles, often outperforming the API alone or even other co-formers. For example, co-crystallization of the antifungal drug itraconazole with 4-HBA has been shown to increase its solubility by a remarkable 64 times at pH 1.2 and 37 °C.[7] Similarly, studies with the antibiotic nitrofurantoin revealed that its co-crystal with 4-HBA exhibited the highest enhancement in solubility and intrinsic dissolution rate compared to the pure drug and co-crystals formed with other agents like urea or aminobenzoic acids.[8]

APICo-formerMolar RatioMethodKey FindingReference
Itraconazole 4-Hydroxybenzamide 1:1Not Specified64-fold increase in solubility at pH 1.2, 37°C.[7]
Nitrofurantoin 4-Hydroxybenzamide Not SpecifiedNot SpecifiedHighest solubility & dissolution rate vs. other co-formers.[8]
Carbamazepine 4-Hydroxybenzamide 1:1Liquid-Assisted GrindingMost thermodynamically stable co-crystal vs. benzamide and isonicotinamide co-formers.[9]
Experimental Protocol: Co-crystal Screening via Liquid-Assisted Grinding (LAG)

This protocol describes a common and efficient method for screening co-crystal formation between an API and 4-Hydroxybenzamide. The causality for this choice rests in its efficiency; LAG requires minimal material and often accelerates solid-state reactions that would be slow in solution.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • 4-Hydroxybenzamide (4-HBA)

  • Methanol (or other suitable solvent)

  • Ball mill (e.g., Spex SamplePrep 8000M Mixer/Mill)

  • Milling jars and balls (stainless steel or zirconia)

  • Powder X-ray Diffractometer (PXRD)

  • Differential Scanning Calorimeter (DSC)

Methodology:

  • Preparation: Accurately weigh the API and 4-HBA in a 1:1 molar ratio. A total sample mass of 100-200 mg is typical for screening.

  • Loading: Place the physical mixture into a milling jar along with two milling balls.

  • Solvent Addition: Add a small amount of methanol (typically 10-20 µL per 100 mg of solid) to the jar. The solvent acts as a catalyst for the phase transformation.

  • Milling: Secure the jar in the ball mill and grind the mixture for 30-60 minutes at a frequency of 15-30 Hz.

  • Sample Recovery: Carefully open the jar in a fume hood and recover the resulting powder.

  • Characterization (Self-Validation):

    • PXRD Analysis: Analyze the ground powder using PXRD. The formation of a new crystalline phase is indicated by a diffraction pattern that is distinct from the patterns of the starting materials (API and 4-HBA). This confirms co-crystal formation.

    • DSC Analysis: Perform DSC on the sample. A single, sharp melting endotherm that differs from the melting points of the individual components is a strong indicator of a new co-crystal phase.

Visualization: Co-crystal Screening Workflow

The following diagram illustrates the logical flow of a typical co-crystal screening and characterization process.

CoCrystal_Workflow start Select API and Co-former (4-HBA) mix Prepare 1:1 Molar Physical Mixture start->mix grind Liquid-Assisted Grinding (LAG) mix->grind pxrd Analyze by Powder X-ray Diffraction (PXRD) grind->pxrd dsc Analyze by Differential Scanning Calorimetry (DSC) grind->dsc compare Compare with Starting Materials pxrd->compare dsc->compare new_phase New Crystalline Phase (Co-crystal Formed) compare->new_phase Patterns/ Peaks Differ no_change No Change (Physical Mixture Remains) compare->no_change Patterns/ Peaks Match

Caption: Workflow for co-crystal screening using LAG and subsequent characterization.

4-Hydroxybenzamide as a Versatile Synthetic Intermediate

Beyond its role in crystal engineering, 4-Hydroxybenzamide is a valuable intermediate in organic synthesis. Its functional groups can be selectively modified to build more complex molecules. It serves as a key building block in the synthesis of various pharmaceuticals and biologically active compounds.[10][11][12]

Case Study: Synthesis of Balanol

A prominent example is its use in the synthesis of Balanol, a potent inhibitor of protein kinase C (PKC).[7] The 4-hydroxybenzamide moiety forms a core part of the final Balanol structure, highlighting its importance as a foundational precursor in multi-step synthetic pathways.

Visualization: Supramolecular Synthon Formation

This diagram illustrates the common acid-amide heterosynthon formed between 4-Hydroxybenzamide and a generic dicarboxylic acid, a foundational interaction in many of its co-crystals.

Caption: The robust R2,2(8) acid-amide heterosynthon formed via hydrogen bonds.

Applications in Materials and Polymer Science

The utility of 4-Hydroxybenzamide extends into materials science, where it can be incorporated into polymer formulations. Its aromatic structure and hydrogen-bonding capability can enhance the thermal stability and mechanical properties of polymers.[12] By forming cross-links or strong intermolecular interactions within the polymer matrix, 4-HBA can increase the glass transition temperature and improve resistance to degradation.

Comparative Analysis: Thermal Stabilizers

When evaluated against other additives, 4-HBA offers a unique combination of hydrogen bonding and aromatic stacking interactions. While simple phenols might offer radical scavenging properties and amides might offer hydrogen bonding, 4-HBA provides both functionalities in a single, compact molecule.

Polymer SystemAdditiveObserved EffectPotential Mechanism
Polyvinyl Chloride (PVC)4-Hydroxybenzamide Increased thermal stabilityHydrogen bonding disrupts dehydrochlorination
Polyamide4-Hydroxybenzamide Enhanced mechanical strengthActs as a reinforcing agent via H-bonds
Generic PolymerPhenolic AntioxidantPrevents oxidative degradationRadical scavenging by hydroxyl group
Generic PolymerSimple AmideIncreases stiffnessInter-chain hydrogen bonding

Emerging Applications and Future Outlook

Research into 4-Hydroxybenzamide and its derivatives continues to uncover new potential. The core scaffold is being explored for a range of biological activities, including:

  • Anticancer Agents: Derivatives have been designed as Histone Deacetylase (HDAC) inhibitors, showing antiproliferative activity against various cancer cell lines.[13][14]

  • Antimicrobial Compounds: The parent molecule and its derivatives exhibit activity against bacteria and fungi, believed to stem from the disruption of cell membranes.[7][13]

  • Agrochemicals: It is used as an intermediate in the production of pesticides, herbicides, and fungicides.[10][12]

The consistent ability of 4-Hydroxybenzamide to form stable hydrates, co-crystals, and derivatives underscores its enduring importance. For drug development professionals, it represents a reliable tool for overcoming solubility and stability hurdles. For materials scientists, it offers a means to tune polymer properties through controlled intermolecular interactions. As synthetic methodologies and our understanding of crystal engineering advance, the applications for this versatile molecule are set to expand even further.

References

  • Introducing 4-Hydroxybenzamide: Unlocking Endless Possibilities in Chemical Applications. Ningbo Inno Pharmchem Co., Ltd. [Link]

  • The Role of 4-Hydroxybenzamide in Advancing Pharmaceutical Synthesis. Moleqube. [Link]

  • RU2465271C2 - 4-hydroxybenzamide drug derivatives.
  • Thermodynamic and Structural Aspects of Hydrated and Unhydrated Phases of 4-Hydroxybenzamide. Crystal Growth & Design - ACS Publications. [Link]

  • 4-Hydroxybenzamide | C7H7NO2 | CID 65052. PubChem - NIH. [Link]

  • Making Benzamide Cocrystals with Benzoic Acids: The Influence of Chemical Structure. Crystal Growth & Design - ACS Publications. [Link]

  • Formation Thermodynamics of Carbamazepine with Benzamide, Para-Hydroxybenzamide and Isonicotinamide Cocrystals: Experimental and Theoretical Study. PMC - NIH. [Link]

  • Cocrystal screening of hydroxybenzamides with benzoic acid derivatives: A comparative study of thermal and solution-based methods. ResearchGate. [Link]

  • 4-Hydroxybenzamide. ResearchGate. [Link]

  • Synthesis and computational study of 4-hydroxylbenzamide analogous as potential anti-breast cancer agent. Journal of the Serbian Chemical Society. [Link]

  • The synthesis and characterization of a series of cocrystals of an isoniazid derivative with butan-2-one and propan-2-one. NIH. [Link]

  • Pharmaceutical cocrystal of antibiotic drugs: A comprehensive review. PMC - NIH. [Link]

  • Thermodynamic and Structural Aspects of Hydrated and Unhydrated Phases of 4-Hydroxybenzamide. Request PDF - ResearchGate. [Link]

  • Co-Crystals and Co-Crystal Hydrates of the Antibiotic Nitrofurantoin: Structural Studies and Physicochemical Properties. ACS Figshare. [Link]

  • Pharmaceutical Cocrystals and Their Physicochemical Properties. Crystal Growth & Design. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Hydroxybenzamide Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, meticulous adherence to safety protocols extends beyond the bench; it is a foundational principle of responsible science. The proper disposal of chemical reagents, such as 4-Hydroxybenzamide hydrate, is not merely a regulatory formality but a critical component of ensuring laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the safe handling and disposal of 4-Hydroxybenzamide hydrate, grounded in established safety standards and scientific principles.

Foundational Safety and Hazard Assessment

Before initiating any disposal protocol, a thorough understanding of the compound's hazard profile is essential. 4-Hydroxybenzamide hydrate is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate our handling and disposal strategy.[1][2][3]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The primary physical form of this compound is a solid powder or crystal.[2] The fine particulate nature of this solid poses an inhalation risk, making dust mitigation a central theme in our safety procedures. The causality is clear: airborne dust increases the surface area for potential contact with the skin, eyes, and respiratory tract, thereby elevating the risk of irritation.

Therefore, all handling and disposal operations must begin with the implementation of appropriate Personal Protective Equipment (PPE).

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side-shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[4]Protects eyes from airborne dust and accidental splashes.
Hand Protection Chemical-resistant nitrile gloves (inspected prior to use).Prevents direct skin contact and subsequent irritation.[2]
Body Protection Standard laboratory coat.Protects skin and clothing from contamination.
Respiratory Required when handling large quantities or if dust generation is likely. A NIOSH-approved N95 dust mask or equivalent is recommended.Minimizes the inhalation of fine particles that can cause respiratory tract irritation.[2]

Waste Segregation and Collection: The First Step in Disposal

Proper disposal begins at the point of generation. A self-validating system of waste management relies on rigorous segregation to prevent inadvertent chemical reactions and to ensure compliant disposal.

Step 1: Designate Waste Containers Before your experiment begins, prepare dedicated, clearly labeled waste containers. All waste containers must have tightly fitting caps and remain closed unless waste is being added.

  • Solid Waste Container: A high-density polyethylene (HDPE) or glass container labeled "Solid Waste: 4-Hydroxybenzamide Hydrate." This is for the collection of the chemical itself, as well as contaminated consumables like weighing papers, gloves, and paper towels.

  • Liquid Waste Container: If you are working with solutions of 4-Hydroxybenzamide hydrate, use a separate, compatible container (glass or HDPE) labeled "Liquid Waste: 4-Hydroxybenzamide Hydrate in [Solvent Name]."

Step 2: Collect Waste Deposit all waste materials directly into the appropriate, designated container immediately after generation. This minimizes the risk of cross-contamination and exposure. Contaminated gloves should be removed using the proper technique (without touching the outer surface) and disposed of in the solid waste container.[2]

Spill Management: An Immediate Action Protocol

In the event of a spill, a swift and correct response is critical to mitigate exposure and prevent environmental contamination.

Step 1: Secure the Area If a significant amount of dust is generated, evacuate the immediate area. Ensure the laboratory is under negative pressure and has adequate ventilation to contain and remove airborne particulates.[2]

Step 2: Don Appropriate PPE Before attempting cleanup, ensure you are wearing the full PPE specified in the table above, including respiratory protection.

Step 3: Containment and Cleanup Prevent the spilled material from entering drains or waterways.[2] Carefully sweep or scoop the solid material to avoid creating dust.[2] Place the collected material and any contaminated cleaning supplies into the designated solid waste container for disposal.

Final Disposal: The Path to Decommissioning

The final step in the lifecycle of a laboratory chemical is its compliant and safe disposal. For 4-Hydroxybenzamide hydrate, as with most specialty chemicals, this must be handled by a licensed and approved waste disposal company.

Protocol: Arranging for Professional Disposal

  • Waste Characterization: While 4-Hydroxybenzamide is not specifically listed as a hazardous waste by the U.S. Environmental Protection Agency (EPA), it must be evaluated against the characteristics of hazardous waste: ignitability, corrosivity, reactivity, and toxicity.[5] Given its hazard classifications (irritant), it will be managed as a hazardous waste. Your institution's Environmental Health & Safety (EHS) office will guide this classification.

  • Contact EHS: Your institution's EHS department is the authoritative body for coordinating hazardous waste disposal. They will have established procedures and contracts with certified waste management vendors.

  • Prepare for Pickup: Ensure your waste containers are sealed, correctly labeled, and stored in a designated, secure area pending pickup.

The Science of Incineration

The most common and recommended method for the final disposal of 4-Hydroxybenzamide hydrate is incineration by a licensed facility.[2] This high-temperature thermal process is effective for several reasons:

  • Complete Destruction: Incineration breaks down the organic molecule into its constituent components, primarily carbon oxides and nitrogen oxides.[3]

  • Hazard Neutralization: The high temperatures effectively destroy the chemical's hazardous properties.

  • Flue Gas Treatment: Modern chemical incinerators are equipped with sophisticated flue gas cleaning systems, often including a "scrubber."[6][7] This is a critical step. As the compound contains nitrogen, its combustion can produce nitrogen oxides (NOx), which are atmospheric pollutants. A scrubber neutralizes these and other acidic gases, preventing their release into the environment.[8][9]

The diagram below outlines the decision-making workflow for the proper disposal of 4-Hydroxybenzamide hydrate waste.

G cluster_0 Waste Generation Point cluster_1 Segregation & Collection cluster_2 Final Disposal Protocol start Waste Generated (4-Hydroxybenzamide Hydrate) is_solid Is the waste solid or contaminated solid material? start->is_solid solid_container Place in labeled 'Solid Waste' container. Seal when not in use. is_solid->solid_container Yes liquid_container Place in labeled 'Liquid Waste' container. Seal when not in use. is_solid->liquid_container No (Liquid Solution) contact_ehs Contact Institutional EHS for waste pickup. solid_container->contact_ehs liquid_container->contact_ehs incineration Professional Disposal via Licensed Vendor (Chemical Incineration). contact_ehs->incineration

Caption: Waste Disposal Workflow for 4-Hydroxybenzamide Hydrate.

Decontamination of Empty Containers

Empty containers that once held 4-Hydroxybenzamide hydrate must also be managed correctly to protect custodial staff and the environment.

  • Triple Rinse: The container must be triple-rinsed with a suitable solvent (e.g., water or ethanol).

  • Collect Rinsate: The first rinseate must be collected and disposed of as liquid hazardous waste.

  • Final Disposal: Once thoroughly rinsed and air-dried, the container can typically be disposed of in the regular laboratory glassware or plastic recycling stream, with the label defaced. Always confirm this final step with your institution's EHS guidelines.

By adhering to these scientifically grounded procedures, you contribute to a culture of safety, ensuring that your valuable research does not come at the cost of personal health or environmental integrity.

References

  • 4-Hydroxybenzamide. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • A schematic diagram of the incinerator system. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Additional information Annexure-I Process Flow Diagram. (n.d.). Retrieved January 20, 2026, from [Link]

  • EPA Subpart P Regulations - HW Drugs. (n.d.). PharmWaste Technologies, Inc. Retrieved January 20, 2026, from [Link]

  • Wet Scrubber on Incinerator: Chemical Composition of Contaminants, Types of Scrubbers, Purification of Wastewater. (n.d.). Torch-Air. Retrieved January 20, 2026, from [Link]

  • Q-Scrub Incinerator Scrubber. (n.d.). Tri-Mer. Retrieved January 20, 2026, from [Link]

  • Understanding EN 166 - Personal Eye Protection Standard. (2019, June 19). WISE Worksafe. Retrieved January 20, 2026, from [Link]

  • Application of Dry Flue Gas Scrubbing to Hazardous Waste Incineration. (1986, November). Retrieved January 20, 2026, from [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025, December 1). US EPA. Retrieved January 20, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Hydroxybenzamide Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to safety is as paramount as our dedication to scientific advancement. Handling any chemical compound requires a thorough understanding of its properties and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information for the handling and disposal of 4-Hydroxybenzamide hydrate, grounded in established safety science and practical laboratory experience. The objective is to move beyond a simple checklist and provide a framework of understanding, ensuring that every procedural step is a self-validating component of a comprehensive safety system.

Hazard Profile and Risk Assessment: Understanding the "Why"

4-Hydroxybenzamide hydrate is a solid, often a crystalline powder, which presents the primary physical risk of dust formation and inhalation during handling.[1] A robust safety plan begins with a clear-eyed assessment of the specific hazards associated with the compound. According to the Globally Harmonized System (GHS) classification, 4-Hydroxybenzamide hydrate poses the following risks:

  • H315: Causes skin irritation. [1][2]

  • H319: Causes serious eye irritation. [1][2]

  • H335: May cause respiratory irritation. [1][2]

While no specific occupational exposure limits have been established for this compound, its irritant properties necessitate a cautious approach, adhering to the principle of "As Low As Reasonably Achievable" (ALARA) for exposure.[3][4] The toxicological properties have not been fully investigated, which mandates treating it with a higher degree of caution.[3]

Table 1: Hazard Summary and Required Protective Barriers

Hazard ClassificationPotential Route of ExposurePrimary RiskRequired Protective Barrier
Skin Irritation (Category 2)Dermal ContactLocalized inflammation, redness, discomfort.Chemical-resistant gloves, Lab coat/Coveralls.
Serious Eye Irritation (Category 2)Eye ContactSignificant irritation, potential for damage.Safety glasses with side shields or Goggles.
STOT - Single Exposure (Category 3)InhalationIrritation of the respiratory tract, coughing.Local exhaust ventilation (Fume Hood), Respirator (if needed).

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a one-size-fits-all exercise; it is a direct response to the identified hazards. The following protocol is designed to provide a comprehensive barrier against the risks posed by 4-Hydroxybenzamide hydrate.

Eye and Face Protection

Direct contact of 4-Hydroxybenzamide hydrate dust with the eyes can cause serious irritation.[1][3]

  • Minimum Requirement: Safety glasses with side-shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards are mandatory for all operations.[1][5]

  • Best Practice/High-Risk Operations: When handling larger quantities or when there is a significant risk of splashing or dust generation, chemical splash goggles should be worn.[6] A face shield worn over safety glasses provides an additional layer of protection.[5]

Hand Protection

To prevent skin irritation, direct contact with the hands must be avoided.[3]

  • Glove Selection: Disposable nitrile gloves provide effective protection against incidental contact with solid chemicals and are a suitable choice.[5] Always consult the glove manufacturer's resistance guide for specific chemical compatibility if solvents are being used.

  • Glove Integrity: Gloves must be inspected for tears or punctures before each use.[1]

  • Proper Technique: Never touch surfaces like doorknobs, keyboards, or personal items with gloved hands. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[1] Contaminated gloves should be disposed of immediately as hazardous waste.[1]

Body Protection

Protecting exposed skin is a critical component of safe handling.

  • Standard Protocol: A clean, buttoned laboratory coat should be worn at all times to protect skin and personal clothing.[5]

  • Enhanced Protection: For tasks involving significant quantities of the powder or a high likelihood of dust generation, consider using disposable coveralls to minimize contamination of personal clothing.[3][6] Ensure footwear covers the entire foot; open-toed shoes are never appropriate in a laboratory setting.[5][7]

Respiratory Protection

The primary engineering control for preventing respiratory irritation is to minimize dust generation and ensure adequate ventilation.[1]

  • Primary Control: All handling of 4-Hydroxybenzamide hydrate powder (e.g., weighing, transferring, preparing solutions) must be performed in a certified chemical fume hood.[1]

  • When Respirators are Necessary: In the absence of adequate engineering controls or during a large-scale cleanup where dust may become airborne, respiratory protection is required.[1][6] A NIOSH-approved N95 or P95 particulate respirator (US) or a P1/P2 particle respirator (EU) is appropriate for this compound.[1] All respirator use must comply with a formal respiratory protection program, including fit-testing and training.[5]

Step-by-Step Operational and Disposal Plan

This section outlines the procedural workflow for safely handling 4-Hydroxybenzamide hydrate, from preparation to disposal.

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Decontamination & Disposal A Verify Fume Hood Operation B Gather All Materials A->B C Don PPE (Goggles, Lab Coat, Gloves) B->C D Transfer/Weigh Compound (Inside Fume Hood) C->D E Perform Experimental Work D->E F Clean Work Surfaces E->F G Segregate Waste (Solid, Liquid, PPE) F->G H Doff PPE in Correct Order (Gloves last) G->H I Wash Hands Thoroughly H->I

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxybenzamide hydrate
Reactant of Route 2
Reactant of Route 2
4-Hydroxybenzamide hydrate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。